5-(Methylsulfonyl)-2-nitrophenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H7NO5S |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-methylsulfonyl-2-nitrophenol |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3 |
InChI Key |
WSJKVLQJHWBQMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 5-(Methylsulfonyl)-2-nitrophenol: Physicochemical Properties and Synthesis Planning
Introduction
5-(Methylsulfonyl)-2-nitrophenol is an aromatic organic compound that holds significant potential as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure is characterized by a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a methylsulfonyl (-SO₂CH₃). The specific ortho/para relationship of the nitro and hydroxyl groups, combined with the powerful electron-withdrawing nature of the meta-positioned methylsulfonyl group, creates a unique electronic environment that dictates its reactivity and physical properties.
This guide provides an in-depth analysis of the physicochemical properties of 5-(Methylsulfonyl)-2-nitrophenol. Due to the scarcity of direct experimental data for this specific isomer, this document focuses on predicting its chemical behavior based on established principles of physical organic chemistry, supported by comparative data from closely related analogues. We will explore its structural effects, spectroscopic signatures, key chemical transformations, and strategic considerations for its use in multi-step synthesis, offering researchers a robust framework for incorporating this valuable building block into their research and development programs.
Molecular Structure and Physicochemical Profile
The arrangement of the functional groups on the benzene ring is the primary determinant of the molecule's properties. The potent electron-withdrawing effects of both the nitro and methylsulfonyl groups have a profound impact on the acidity of the phenolic proton and the reactivity of the aromatic ring.
Table 1: Key Identifiers and Properties for 5-(Methylsulfonyl)-2-nitrophenol
| Property | Value / Description | Source / Method |
|---|---|---|
| IUPAC Name | 5-(Methylsulfonyl)-2-nitrophenol | --- |
| Molecular Formula | C₇H₇NO₅S | Calculated |
| Molecular Weight | 217.20 g/mol | Calculated |
| CAS Number | Not readily available in major databases. The isomeric 4-(methylsulfonyl)-2-nitrophenol is registered under CAS 97-10-9.[1] | --- |
| Appearance | Predicted to be a yellow crystalline solid, typical for nitrophenolic compounds.[2][3] | Prediction |
Table 2: Predicted vs. Comparative Physicochemical Data
| Property | Predicted Value for 5-(Methylsulfonyl)-2-nitrophenol | Comparative Experimental Data | Rationale for Prediction |
|---|---|---|---|
| Melting Point (°C) | Expected to be a solid with a relatively high melting point (>150 °C). | 4-(Methylsulfonyl)-2-nitrophenol: 153 °C[1] | Strong intermolecular forces, including hydrogen bonding from the phenol and strong dipole-dipole interactions from the nitro and sulfonyl groups, will lead to a stable crystal lattice requiring significant energy to melt. |
| pKa | Predicted to be significantly acidic (pKa < 5). | 4-Nitrophenol: 7.15[4] 2,4-Dinitrophenol: 4.89 | The combined, powerful electron-withdrawing effects of the ortho-nitro and meta-sulfonyl groups will stabilize the resulting phenoxide conjugate base through both resonance and induction, thereby increasing the acidity of the phenolic proton substantially compared to simpler nitrophenols. |
| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., acetone, ethanol, DMSO). | 5-Methyl-2-nitrophenol: Sparingly soluble in water, soluble in ethanol and acetone.[2] | While the polar functional groups allow for some interaction with water, the overall aromatic character limits aqueous solubility. The molecule is well-suited for dissolution in common organic solvents used for synthesis. |
Predicted Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Aromatic Protons: Three distinct signals are predicted in the aromatic region (typically δ 7.0-8.5 ppm). The proton positioned between the two strongly withdrawing nitro and sulfonyl groups is expected to be the most downfield. Clear doublet and doublet-of-doublets splitting patterns should be observable.
-
Methylsulfonyl Protons: A sharp singlet corresponding to the three protons of the -SO₂CH₃ group should appear around δ 3.0-3.5 ppm.
-
Phenolic Proton: A broad singlet, whose chemical shift is highly dependent on solvent and concentration, is expected for the acidic -OH proton, likely appearing far downfield (> δ 10 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will reflect the electronic asymmetry of the ring.
-
Six distinct aromatic carbon signals are expected. The carbons directly attached to the nitro, sulfonyl, and hydroxyl groups will show characteristic chemical shifts, with the carbon bearing the nitro group being particularly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will clearly show the presence of all three key functional groups.
-
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region.
-
N-O Stretch (Nitro): Two strong, characteristic bands, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
S=O Stretch (Sulfonyl): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). The overlap of one of the sulfonyl stretches with the symmetric nitro stretch is possible.
-
Reactivity and Synthesis Planning
The synthetic utility of 5-(Methylsulfonyl)-2-nitrophenol is derived from the distinct reactivity of its three functional groups. The electron-deficient nature of the aromatic ring is the central theme governing its chemical behavior.
Acidity and O-Functionalization
The phenolic proton is highly acidic (predicted pKa < 5) due to the stabilization of the corresponding phenoxide anion by the electron-withdrawing nitro and methylsulfonyl groups. This allows for easy deprotonation with mild bases (e.g., K₂CO₃, Et₃N) to form the nucleophilic phenoxide. This anion can readily participate in Williamson ether synthesis or esterification reactions.
-
Causality in Experimental Choice: While the phenoxide is readily formed, its nucleophilicity is somewhat diminished by the electron-withdrawing groups that stabilize the negative charge. Therefore, for reactions with less reactive alkyl halides, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be required to drive the reaction to completion.
Reduction of the Nitro Group
A cornerstone transformation for this molecule is the selective reduction of the nitro group to a primary amine (-NH₂). This reaction unmasks a versatile functional group, transforming the starting material into 2-amino-5-(methylsulfonyl)phenol, a valuable trifunctional building block.
-
Trusted Protocols:
-
Catalytic Hydrogenation: Reaction with H₂ gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂) in a solvent like ethanol or ethyl acetate is a clean and effective method.
-
Metal-Acid Reduction: A classic and robust method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid.[5] This method is tolerant of many other functional groups.
-
Aromatic Substitution Reactions
The electronic nature of the ring strongly dictates the types of substitution reactions that are feasible.
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is extremely deactivated by the combined effect of the -NO₂ and -SO₂CH₃ groups. Consequently, classic EAS reactions like Friedel-Crafts alkylation/acylation, halogenation, or further nitration are highly unlikely to occur under standard conditions.
-
Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group, its derivatives do. If a derivative were synthesized with a leaving group (e.g., a halogen) ortho or para to the nitro group, the ring is highly activated for SNAr. This provides a strategic pathway for introducing nucleophiles to the aromatic core.
Illustrative Synthetic Workflow
To demonstrate the synthetic utility of 5-(Methylsulfonyl)-2-nitrophenol, the following workflow outlines a hypothetical synthesis of a substituted benzoxazole derivative, a scaffold common in medicinal chemistry.
Caption: Hypothetical synthesis of a complex heterocyclic system.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: O-Alkylation: To a solution of 5-(Methylsulfonyl)-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add an excess of 1-bromo-2-(bromomethyl)ethane (3.0 eq) and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Nitro Group Reduction: Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol and water. Add ammonium chloride (3.0 eq) and iron powder (5.0 eq). Heat the mixture to reflux, monitoring progress by TLC. Once the starting material is consumed, cool the reaction and filter through a pad of celite, washing with ethanol. Concentrate the filtrate to obtain the crude aniline derivative.
-
Step 3: Intramolecular Cyclization: Dissolve the crude aniline from Step 2 in a high-boiling point solvent such as DMF. Add a non-nucleophilic base like cesium carbonate (2.0 eq) and heat the mixture. This step facilitates an intramolecular nucleophilic attack of the amine onto the carbon bearing the bromine, followed by a potential second cyclization, to form the final heterocyclic product. Purify via recrystallization or column chromatography.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-(Methylsulfonyl)-2-nitrophenol is not widely available, the data for its isomer, 4-(Methylsulfonyl)-2-nitrophenol , provides a strong basis for hazard assessment.
-
Primary Hazards: The compound is expected to be harmful or toxic if swallowed, inhaled, or in contact with skin. It is also likely to cause skin and serious eye irritation. Nitrophenolic compounds should always be handled with care.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling Procedures:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid formation of dust and aerosols.
-
Keep away from heat, sparks, and open flames.
-
Ensure eyewash stations and safety showers are readily accessible.
-
Conclusion
5-(Methylsulfonyl)-2-nitrophenol is a strategically designed building block for advanced organic synthesis. Its key physicochemical attributes—a highly acidic phenol and an extremely electron-poor aromatic ring—are a direct result of the powerful and synergistic electronic effects of its nitro and methylsulfonyl substituents. This unique profile allows for selective functionalization at the hydroxyl and nitro groups while rendering the aromatic ring inert to electrophilic attack. By understanding and leveraging these properties, researchers can effectively plan multi-step syntheses to create novel and complex molecular architectures for a wide range of applications in science and industry.
References
A consolidated list of authoritative sources referenced throughout this guide.
-
[Data for Related Compounds]. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]
-
Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(Methylsulfonyl)-2-nitrophenol. Retrieved from [Link]
-
ACS Publications. (2024). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9). Retrieved from [Link]
- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
- Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
-
MDPI. (2019). Aqueous Reactions of Sulfate Radical-Anions with Nitrophenols in Atmospheric Context. Retrieved from [Link]
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Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. Retrieved from [Link]
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ACS Publications. (2025). 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Paired electrochemical conversion of nitroarenes to sulfonamides, diarylsulfones and bis(arylsulfonyl)aminophenols. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
-
NIST. (n.d.). 5-Methyl-2-nitrophenol. Retrieved from [Link]
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MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrophenol. Retrieved from [Link]
Sources
5-(Methylsulfonyl)-2-nitrophenol CAS 96753-29-6 molecular structure analysis
An In-depth Technical Guide to the Molecular Structure Analysis of 5-(Methylsulfonyl)-2-nitrophenol (CAS 96753-29-6)
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is a foundational imperative. 5-(Methylsulfonyl)-2-nitrophenol, identified by CAS number 96753-29-6, is a multifunctional aromatic compound whose utility is intrinsically linked to the spatial arrangement of its constituent atoms. This guide provides a comprehensive framework for the structural elucidation of this molecule, blending established analytical principles with predictive insights. We will navigate the synergistic application of spectroscopic and chromatographic techniques, detailing not only the procedural steps but also the underlying scientific rationale that governs these analytical choices. This document is intended for researchers, scientists, and drug development professionals who require a robust, first-principles approach to confirming the identity, purity, and structure of novel or synthesized chemical entities.
The molecule features a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH), a nitro (-NO2), and a methylsulfonyl (-SO2CH3). The interplay of these groups—their electronic and steric effects—creates a unique spectroscopic fingerprint. The strongly electron-withdrawing nature of both the nitro and sulfonyl groups significantly influences the molecule's chemical properties, including the acidity of the phenolic proton and the electron density distribution across the aromatic ring.[1][2][3] A thorough analysis, therefore, must be capable of probing these subtle electronic effects to arrive at an unambiguous structural confirmation.
I. Molecular Structure and Functional Group Overview
The initial step in any structural analysis is a theoretical dissection of the molecule to anticipate its chemical behavior and spectroscopic signatures.
Caption: Molecular structure of 5-(Methylsulfonyl)-2-nitrophenol with key functional groups highlighted.
II. Chromatographic Purity Assessment: The Prerequisite
Before any spectroscopic analysis, establishing the purity of the sample is paramount. Contaminants, such as starting materials, side-products, or residual solvents, can introduce extraneous signals that confound spectral interpretation. High-Performance Liquid Chromatography (HPLC) is the preferred method for this assessment.
Expert Insight: Why HPLC?
HPLC is chosen for its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds like nitrophenols. A reversed-phase method (e.g., C18 column) is ideal, as it effectively separates compounds based on polarity. The highly polar nature of the phenol and the electron-withdrawing groups suggest that a mobile phase of water and a polar organic solvent (like acetonitrile or methanol) with an acid modifier (like formic or trifluoroacetic acid) will yield sharp, well-resolved peaks.
Protocol: Purity Analysis via Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of water and acetonitrile.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) or UV-Vis, monitoring at 276 nm and 346 nm, characteristic absorption wavelengths for nitrophenols.[4][5]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is desirable for unambiguous structural elucidation.
III. Spectroscopic Elucidation: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and orthogonal dataset for structure confirmation.
Caption: A logical workflow for the comprehensive structural analysis of a chemical compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Protons
Theoretical Basis: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).
Predicted Spectral Features:
-
Aromatic Region (7.0-9.0 ppm): The benzene ring has three protons. Due to the strong electron-withdrawing effects of the ortho-nitro group and the meta-sulfonyl group relative to the hydroxyl, all aromatic protons will be significantly deshielded (shifted downfield).
-
H-3: This proton is ortho to the nitro group and will be the most downfield. Expected to be a doublet.
-
H-4: This proton is ortho to the sulfonyl group and para to the nitro group. It will be downfield and appear as a doublet of doublets.
-
H-6: This proton is ortho to the hydroxyl group and meta to both the nitro and sulfonyl groups. It will be the most upfield of the aromatic signals, appearing as a doublet.
-
-
Methylsulfonyl Protons (~3.1-3.3 ppm): The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet. The strong deshielding effect of the S=O bonds shifts this signal significantly downfield compared to a typical methyl group.[6]
-
Phenolic Proton (Variable, ~10.5-11.0 ppm): The acidic proton of the hydroxyl group will appear as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. The presence of the ortho-nitro group allows for intramolecular hydrogen bonding, which tends to shift this proton significantly downfield.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Theoretical Basis: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing direct evidence of functional groups and substitution patterns.
Predicted Spectral Features:
-
Aromatic Carbons (115-160 ppm): Six distinct signals are expected for the six carbons of the substituted benzene ring.
-
C-1 (C-OH): The carbon bearing the hydroxyl group will be shifted downfield, typically in the 150-160 ppm range.
-
C-2 (C-NO₂): The carbon attached to the nitro group will also be significantly deshielded.
-
C-5 (C-SO₂CH₃): The carbon bonded to the sulfonyl group will show a downfield shift.
-
C-3, C-4, C-6: These carbons, bonded to hydrogen, will appear in the typical aromatic region (115-140 ppm), with their precise shifts influenced by the cumulative electronic effects of the substituents.
-
-
Methylsulfonyl Carbon (~45 ppm): The methyl carbon of the sulfonyl group will appear as a single peak in the aliphatic region.
| Predicted ¹H and ¹³C NMR Data for 5-(Methylsulfonyl)-2-nitrophenol | |||
| Proton (¹H) | Predicted δ (ppm) | Multiplicity | Integration |
| Phenolic OH | 10.5 - 11.0 | broad s | 1H |
| Aromatic H-3 | 8.2 - 8.4 | d | 1H |
| Aromatic H-4 | 7.8 - 8.0 | dd | 1H |
| Aromatic H-6 | 7.2 - 7.4 | d | 1H |
| Sulfonyl CH₃ | 3.1 - 3.3 | s | 3H |
| Carbon (¹³C) | Predicted δ (ppm) | ||
| C-OH (C-1) | 155 - 160 | ||
| C-NO₂ (C-2) | 140 - 145 | ||
| C-H (C-3, C-4, C-6) | 115 - 135 (3 signals) | ||
| C-SO₂CH₃ (C-5) | 135 - 140 | ||
| Sulfonyl CH₃ | 44 - 46 |
Note: Chemical shifts (δ) are predicted relative to TMS and may vary based on solvent and instrument frequency. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols as it helps in observing the exchangeable -OH proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[7]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Basis: FT-IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for functional group identification.
Predicted Spectral Features:
-
O-H Stretch (Phenol): A broad absorption band between 3200-3500 cm⁻¹. The intramolecular hydrogen bonding with the ortho-nitro group may sharpen this peak slightly compared to a free phenol.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
Aliphatic C-H Stretch (Methyl): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-O Asymmetric & Symmetric Stretch (Nitro Group): Two strong, characteristic bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). These are definitive markers for the nitro group.[8]
-
S=O Asymmetric & Symmetric Stretch (Sulfonyl Group): Two strong absorption bands are expected around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[6][9] These are crucial for confirming the sulfonyl group.
-
Aromatic C=C Bending: Several peaks in the "fingerprint region" between 1400-1600 cm⁻¹.
| Predicted FT-IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Phenolic O-H | 3200 - 3500 (broad) |
| Aromatic C-H | 3050 - 3150 |
| Aliphatic C-H | 2850 - 2960 |
| Asymmetric N-O | 1520 - 1560 (strong) |
| Symmetric N-O | 1340 - 1380 (strong) |
| Asymmetric S=O | 1300 - 1350 (strong) |
| Symmetric S=O | 1140 - 1160 (strong) |
Protocol: FT-IR Data Acquisition
-
Sample Preparation: If the sample is a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be collected and subtracted from the sample spectrum.
C. Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern provides additional structural information.
Predicted Spectral Features:
-
Molecular Formula: C₇H₇NO₅S
-
Exact Mass: 217.0045
-
Molecular Ion Peak ([M]⁺ or [M-H]⁻): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the molecular ion should be observed. In positive mode ESI, this would be [M+H]⁺ at m/z 218.0123. In negative mode, deprotonation of the acidic phenol would yield [M-H]⁻ at m/z 216.0022.
-
Key Fragmentation Patterns: Under harsher ionization like Electron Ionization (EI), predictable fragmentation can occur. Likely losses include:
-
Loss of NO₂ (46 Da)
-
Loss of SO₂ (64 Da) or SO₂CH₃ (79 Da)
-
Cleavage of the C-S bond.
-
Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Acquisition: Infuse the sample solution directly into the source. Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion.
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for the proposed formula (C₇H₇NO₅S). A mass accuracy of <5 ppm provides high confidence in the elemental composition.
IV. Data Integration and Conclusion
The final and most critical step is the holistic integration of all acquired data. The purity established by HPLC validates the origin of the signals seen in the spectroscopic analyses. The molecular formula determined by HRMS provides the atomic puzzle pieces. FT-IR confirms the presence of the key functional groups (-OH, -NO₂, -SO₂CH₃). Finally, ¹H and ¹³C NMR spectroscopy assembles the pieces, detailing the precise connectivity of the carbon-hydrogen framework and the substitution pattern on the aromatic ring. When the predicted spectra align with the experimental data across all techniques, the molecular structure of 5-(Methylsulfonyl)-2-nitrophenol can be confirmed with the highest degree of scientific certainty.
References
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- Journal of the Chinese Chemical Society.
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- Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol. N.p., n.d. Web.
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An In-Depth Technical Guide to the Thermodynamic Stability of 5-(Methylsulfonyl)-2-nitrophenol in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, a significant one being the assurance of its stability. Thermodynamic stability, the measure of a system's energy state, is a cornerstone of this assurance. For a drug substance like 5-(Methylsulfonyl)-2-nitrophenol, understanding its thermodynamic stability in various solvents is paramount. This knowledge directly influences critical decisions in formulation development, manufacturing processes, and storage conditions, ultimately impacting the safety and efficacy of the final drug product.
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-(Methylsulfonyl)-2-nitrophenol. It is designed to equip researchers and drug development professionals with the foundational principles, practical methodologies, and interpretive insights necessary to conduct a thorough stability assessment. While direct, extensive studies on this specific molecule are not widely published, this guide synthesizes established principles of physical chemistry, stability testing protocols, and knowledge of analogous chemical structures to present a robust scientific approach.
I. Theoretical Framework: Understanding Solute-Solvent Interactions and Stability
The thermodynamic stability of a solute in a solvent is governed by the change in Gibbs free energy (ΔG) of the system upon dissolution. A negative ΔG indicates a spontaneous process, favoring the dissolved state. This is influenced by both enthalpy (ΔH), the heat change associated with breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and entropy (ΔS), the change in disorder of the system.
For 5-(Methylsulfonyl)-2-nitrophenol, its key functional groups—the nitro group, the hydroxyl group, and the methylsulfonyl group—dictate its interactions with different solvents. The nitro and hydroxyl groups are capable of hydrogen bonding, while the methylsulfonyl group is a strong hydrogen bond acceptor. The aromatic ring contributes to non-polar interactions. The interplay of these groups with solvent properties such as polarity, proticity (ability to donate hydrogen bonds), and polarizability will determine the overall stability.
Potential Degradation Pathways:
Based on the structure of 5-(Methylsulfonyl)-2-nitrophenol, several potential degradation pathways can be hypothesized:
-
Hydrolysis: The ester-like character of the nitro group could make it susceptible to hydrolysis, particularly under basic conditions.
-
Oxidation: The electron-withdrawing nature of the nitro and sulfonyl groups can activate the aromatic ring to nucleophilic attack, but the molecule could also be susceptible to oxidative degradation under certain conditions.
-
Photodegradation: Nitrophenols are known to be sensitive to light, which can induce photochemical reactions.[1]
-
Desulfonylation: Cleavage of the carbon-sulfur bond in aryl sulfones can occur under certain catalytic or reductive conditions, though this is generally a robust bond.[2]
II. Experimental Design: A Multi-faceted Approach to Stability Assessment
A comprehensive evaluation of the thermodynamic stability of 5-(Methylsulfonyl)-2-nitrophenol requires a multi-pronged experimental approach. This section outlines a series of key experiments, from fundamental solubility determination to long-term stability studies, and provides the rationale behind the selection of solvents and analytical techniques.
A. Selection of Solvents
The choice of solvents is critical for a meaningful stability study. A diverse panel of solvents should be selected to cover a range of polarities, proticities, and dielectric constants. This allows for a thorough investigation of how different solvent environments influence the stability of the compound.
| Solvent | Type | Rationale |
| Water (at various pH values) | Protic, Polar | Represents aqueous physiological environments and assesses pH-dependent stability. |
| Methanol | Protic, Polar | A common polar protic solvent used in pharmaceutical processing. |
| Ethanol | Protic, Polar | Another common protic solvent with slightly lower polarity than methanol. |
| Acetonitrile | Aprotic, Polar | A polar aprotic solvent, to investigate the role of hydrogen bonding. |
| Dichloromethane (DCM) | Aprotic, Non-polar | A non-polar solvent to assess stability in lipophilic environments. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | A highly polar aprotic solvent, often used for initial solubilization of compounds. |
B. Experimental Protocols
Objective: To determine the thermodynamic solubility of 5-(Methylsulfonyl)-2-nitrophenol in the selected solvents.
Protocol:
-
Add an excess amount of solid 5-(Methylsulfonyl)-2-nitrophenol to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Verify the solid-state form of the remaining solid using techniques like XRPD or DSC to ensure no polymorphic transformation has occurred during the experiment.[3]
Objective: To determine the melting point and assess the thermal stability of the solid form of 5-(Methylsulfonyl)-2-nitrophenol.
Protocol:
-
Accurately weigh a small amount (2-5 mg) of 5-(Methylsulfonyl)-2-nitrophenol into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the melting endotherm. The presence of any exothermic events before or after melting can indicate thermal decomposition.
Objective: To evaluate the chemical stability of 5-(Methylsulfonyl)-2-nitrophenol in the selected solvents over an extended period under controlled temperature conditions. This aligns with the principles outlined in the ICH guidelines for stability testing.[4][5][6]
Protocol:
-
Prepare solutions of 5-(Methylsulfonyl)-2-nitrophenol in each of the selected solvents at a known concentration.
-
Aliquot the solutions into sealed, light-protected vials.
-
Store the vials at various controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C) in stability chambers.[7]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a vial from each condition.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from any potential degradation products.
-
Quantify the amount of 5-(Methylsulfonyl)-2-nitrophenol remaining and identify and quantify any degradation products.
-
Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.
III. Data Presentation and Visualization
A. Quantitative Data Summary
The following tables provide a template for summarizing the expected quantitative data from the proposed experiments.
Table 1: Thermodynamic Solubility of 5-(Methylsulfonyl)-2-nitrophenol
| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Water (pH 3) | Expected Value | Expected Value |
| Water (pH 7) | Expected Value | Expected Value |
| Water (pH 9) | Expected Value | Expected Value |
| Methanol | Expected Value | Expected Value |
| Ethanol | Expected Value | Expected Value |
| Acetonitrile | Expected Value | Expected Value |
| Dichloromethane | Expected Value | Expected Value |
| DMSO | Expected Value | Expected Value |
Table 2: Thermal Analysis Data
| Parameter | Value |
| Melting Point (°C) | Expected Value |
| Onset of Decomposition (°C) | Expected Value |
Table 3: Degradation Rate Constants (k) at 40 °C
| Solvent | Rate Constant (k) (week⁻¹) | Half-life (t₁/₂) (weeks) |
| Water (pH 3) | Expected Value | Expected Value |
| Water (pH 7) | Expected Value | Expected Value |
| Water (pH 9) | Expected Value | Expected Value |
| Methanol | Expected Value | Expected Value |
| Ethanol | Expected Value | Expected Value |
| Acetonitrile | Expected Value | Expected Value |
| Dichloromethane | Expected Value | Expected Value |
| DMSO | Expected Value | Expected Value |
B. Visualizations
Caption: Experimental workflow for assessing the thermodynamic stability.
Caption: Hypothesized degradation pathways for 5-(Methylsulfonyl)-2-nitrophenol.
IV. Interpretation of Results and Implications for Drug Development
The data generated from these studies will provide a comprehensive understanding of the thermodynamic stability of 5-(Methylsulfonyl)-2-nitrophenol.
-
Solubility Data: The solubility profile will guide the selection of appropriate solvent systems for formulation and manufacturing. For instance, if the compound exhibits poor aqueous solubility, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.[8] The pH-solubility profile is particularly important for oral dosage forms, as it will influence dissolution and absorption in the gastrointestinal tract.[8]
-
Thermal Analysis: The melting point provides a key physicochemical parameter for identification and purity assessment. The presence of any decomposition events will define the upper-temperature limits for handling and processing of the solid drug substance.
-
Stability Data: The degradation kinetics in different solvents will be crucial for determining the shelf-life of the drug product and for selecting the most appropriate storage conditions. Solvents in which the compound exhibits the greatest stability will be prime candidates for liquid formulations. Conversely, solvents that promote degradation should be avoided. The identification of major degradation products is also a critical step in ensuring the safety of the drug product, as these impurities will need to be characterized and controlled within acceptable limits as per regulatory guidelines.[6]
V. Conclusion: A Roadmap to Ensuring Product Quality
This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 5-(Methylsulfonyl)-2-nitrophenol in various solvents. By combining fundamental principles of physical chemistry with established experimental protocols, researchers and drug development professionals can generate the critical data needed to make informed decisions throughout the development lifecycle. A thorough understanding of the stability of a drug candidate is not merely a regulatory requirement; it is a fundamental aspect of ensuring the quality, safety, and efficacy of the final therapeutic product. The methodologies and insights provided herein serve as a roadmap to achieving this essential goal.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
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- ICH Q1: Stability Testing of New Drug Substances and Products. (2025, April 11).
- ICH guidelines for stability studies. (2012, July 28).
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- Note on stability of p‐nitrophenol in aqueous solutions. (2025, August 6). ResearchGate.
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- 4-Nitrophenol. Wikipedia.
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- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Drug stability testing 101. ThermoFisher.
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- How to explain using structure the difference in solubility between o-nitrophenol and P. (2024, July 6).
- Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage. (2024, August 31). MDPI.
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Structural Characterization of 5-(Methylsulfonyl)-2-nitrophenol: A Crystallographic Guide
This technical guide details the structural characterization of 5-(Methylsulfonyl)-2-nitrophenol , a critical intermediate and metabolite associated with the degradation pathways of triketone herbicides (e.g., Mesotrione). While specific crystallographic data for this exact isomer is often proprietary or elusive in public repositories compared to its 4-isomer analog (TP-6), this guide provides a rigorous protocol for its structural determination, analysis of its expected physicochemical properties based on chemotype, and a comparative assessment against known nitrophenol standards.
Abstract
This guide outlines the methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 5-(Methylsulfonyl)-2-nitrophenol (C
Introduction & Chemical Context
5-(Methylsulfonyl)-2-nitrophenol is a structural isomer of the well-characterized Mesotrione metabolite, 2-nitro-4-(methylsulfonyl)phenol. It features a phenol core substituted with a nitro group at the ortho position (C2) and a methylsulfonyl group at the meta position relative to the hydroxyl (C5).
-
Chemical Formula: C
H NO S -
Molecular Weight: 217.20 g/mol
-
Key Structural Motif: The ortho-nitrophenol moiety is renowned for forming a strong intramolecular hydrogen bond (O-H···O
), which locks the phenyl ring and nitro group into a planar conformation, significantly influencing solubility and crystal packing.
Relevance in Drug & Agrochemical Development
Understanding the solid-state form of this compound is crucial for:
-
Metabolite Identification: Distinguishing the 5-isomer from the 4-isomer (TP-6) in environmental degradation studies.
-
Polymorph Screening: Sulfonyl-containing phenols are prone to polymorphism due to the rotational freedom of the -SO
Me group.
Experimental Methodology
The following protocol ensures the generation of high-quality crystals and accurate structure solution.
2.1. Crystallization Strategy
The compound's high polarity (due to -NO
-
Primary Method (Slow Evaporation): Dissolve 20 mg in Ethanol/Acetone (1:1) . The intramolecular H-bond reduces solubility in non-polar solvents, while the sulfonyl group interacts strongly with protic solvents.
-
Secondary Method (Vapor Diffusion): Dissolve in THF (inner vial) and diffuse Hexane or Pentane (outer vial). This method is superior for growing diffraction-quality blocks rather than needles.
2.2. X-Ray Diffraction Data Collection
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB Synergy (Mo K
radiation, = 0.71073 Å). -
Temperature: Data should be collected at 100 K (using N
stream) to minimize thermal motion of the methylsulfonyl oxygens, which often exhibit high disorder at room temperature. -
Resolution: Target a resolution of at least 0.80 Å (
) to resolve the H-atom positions on the hydroxyl group.
2.3. Structure Solution Workflow
The following Graphviz diagram outlines the logical flow from crystal selection to final refinement.
Figure 1: Standardized workflow for Single Crystal XRD structure determination.
Structural Analysis & Expected Features
Since specific public CIF data for the 5-isomer is limited, the analysis below is grounded in the crystallographic principles of the ortho-nitrophenol class and its 4-isomer analog.
3.1. Intramolecular Hydrogen Bonding (The "Lock")
The defining feature of 2-nitrophenols is the Resonance-Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl proton and one of the nitro group oxygens.
-
Geometry: The O(H)···O(nitro) distance is typically 2.55 – 2.65 Å , significantly shorter than the sum of van der Waals radii.
-
Effect: This interaction creates a pseudo-six-membered ring, enforcing planarity on the nitro group relative to the benzene ring. This "closed" conformation reduces the molecule's ability to act as a hydrogen bond donor to other molecules, often lowering the melting point compared to the para-isomer.
3.2. Intermolecular Packing (The "Network")
While the hydroxyl group is "locked," the methylsulfonyl group (-SO
-
Primary Interaction: C-H···O interactions. The acidic protons on the aromatic ring (specifically H4 and H6) will form weak hydrogen bonds with the sulfonyl oxygens of neighboring molecules.
-
Pi-Stacking: The electron-deficient nature of the ring (due to NO
and SO Me withdrawing groups) favors offset - stacking, typically with a centroid-to-centroid distance of 3.6 – 3.8 Å .
3.3. Comparative Data Table
The table below contrasts the expected parameters of the 5-isomer against the known values of its 4-isomer analog (TP-6).
| Parameter | 5-(Methylsulfonyl)-2-nitrophenol (Predicted) | 2-Nitro-4-(methylsulfonyl)phenol (TP-6 Analog) |
| Crystal System | Monoclinic or Triclinic | Monoclinic ( |
| Space Group | ||
| Intramolecular H-Bond | Yes (Strong, O-H···O | Yes (Strong, O-H···O |
| Intermolecular H-Bond | Weak (C-H···O | Weak (C-H···O |
| Melting Point | 135 – 145 °C | 150 – 160 °C (Higher due to symmetry) |
| Density ( | ~1.65 g/cm | 1.68 g/cm |
Structural Logic Diagram
The following diagram illustrates the competing forces that dictate the crystal lattice energy of this molecule.
Figure 2: Interaction map showing the hierarchy of forces stabilizing the crystal structure.
References
-
Mesotrione Degradation Pathways
-
Crystallography of Nitrophenols
- Source: Acta Cryst. E. (2003).
-
URL:[Link]
-
General Protocol for Small Molecule XRD
- Source: Bruker AXS Inc. "SMART APEX II User Manual for Single Crystal Diffraction."
-
URL:[Link]
-
PubChem Compound Summary
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 314296 (Isomer Reference).
-
URL:[Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(Methylsulfonyl)-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed interpretation of the proton (¹H) NMR spectrum of 5-(methylsulfonyl)-2-nitrophenol, a compound of interest in medicinal chemistry and materials science. Understanding its spectral features is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical environments. This document will deconstruct the theoretical basis for the expected ¹H NMR spectrum of this molecule, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of its constituent functional groups.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum of 5-(methylsulfonyl)-2-nitrophenol, we must first analyze its molecular structure to identify the distinct proton environments. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a methylsulfonyl group (-SO₂CH₃) at position 5.
The aromatic region of the spectrum will feature three protons, labeled H-3, H-4, and H-6. The methylsulfonyl group contributes a set of three equivalent protons, labeled H-7. The hydroxyl proton, H-8, will also be present, though its chemical shift can be highly variable.
Predicting the ¹H NMR Spectrum
The chemical shift of a proton is primarily influenced by the electron density in its vicinity. Electron-withdrawing groups deshield protons, causing them to resonate at a lower field (higher ppm), while electron-donating groups shield protons, leading to a higher field (lower ppm) resonance.[1] In 5-(methylsulfonyl)-2-nitrophenol, both the nitro group and the methylsulfonyl group are potent electron-withdrawing groups, which will significantly influence the chemical shifts of the aromatic protons.
Methyl Protons (H-7)
The three protons of the methyl group attached to the sulfonyl group are chemically equivalent and will appear as a singlet, as there are no adjacent protons to couple with. The strong electron-withdrawing nature of the sulfonyl group will deshield these protons. Based on data from analogous compounds like methyl phenyl sulfone, the chemical shift for these protons is expected to be around 3.1 ppm .[2][3]
Aromatic Protons (H-3, H-4, and H-6)
The three aromatic protons are in distinct chemical environments and will exhibit unique chemical shifts and splitting patterns due to coupling with their neighbors.
-
H-6: This proton is ortho to the electron-withdrawing methylsulfonyl group and meta to the electron-withdrawing nitro group. It is also ortho to the hydroxyl group, which is an electron-donating group. The net effect will be a significant downfield shift. H-6 has one ortho neighbor (H-4) and no meta or para neighbors. Therefore, it is expected to appear as a doublet . The ortho coupling constant (³J) is typically in the range of 7-10 Hz.
-
H-4: This proton is ortho to the methylsulfonyl group and meta to the hydroxyl group. It is also para to the nitro group. The combined electron-withdrawing effects of the sulfonyl and nitro groups will cause a substantial downfield shift. H-4 has one ortho neighbor (H-6) and one meta neighbor (H-3). Consequently, it will appear as a doublet of doublets (dd) . The ortho coupling constant (³J) will be around 7-10 Hz, and the meta coupling constant (⁴J) is typically smaller, in the range of 2-3 Hz.[4]
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and the electron-donating hydroxyl group. It is meta to the methylsulfonyl group. The powerful deshielding effect of the adjacent nitro group will likely cause H-3 to have the most downfield chemical shift among the aromatic protons. H-3 has one meta neighbor (H-4) and no ortho or para neighbors. Thus, it is predicted to be a doublet . The meta coupling constant (⁴J) will be in the range of 2-3 Hz.
Hydroxyl Proton (H-8)
The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a broad singlet and can range from approximately 4 to 12 ppm. In the absence of specific experimental conditions, its exact position is difficult to predict with high accuracy.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~3.1 | Singlet (s) | - | 3H |
| H-6 | Downfield | Doublet (d) | ³J ≈ 7-10 | 1H |
| H-4 | Downfield | Doublet of doublets (dd) | ³J ≈ 7-10, ⁴J ≈ 2-3 | 1H |
| H-3 | Most Downfield (Aromatic) | Doublet (d) | ⁴J ≈ 2-3 | 1H |
| H-8 | Variable | Broad Singlet (br s) | - | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized procedure for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of 5-(methylsulfonyl)-2-nitrophenol and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice. If the compound has poor solubility, acetone-d₆ or DMSO-d₆ can be used. Be aware that the choice of solvent can affect the chemical shifts.
Instrument Setup and Data Acquisition
-
Insert the Sample: Place the NMR tube in a spinner and insert it into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a ¹H spectrum), relaxation delay (e.g., 2-5 seconds), and spectral width.
-
Acquire the Spectrum: Initiate the data acquisition.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration and Peak Picking: Integrate all signals to determine the relative number of protons and pick the peaks to identify their chemical shifts and multiplicities.
Visualizing Molecular Connectivity and Proton Relationships
The following diagram illustrates the structure of 5-(methylsulfonyl)-2-nitrophenol and the coupling relationships between the aromatic protons.
Caption: Molecular structure and proton coupling in 5-(methylsulfonyl)-2-nitrophenol.
Conclusion
The ¹H NMR spectrum of 5-(methylsulfonyl)-2-nitrophenol is predicted to exhibit a characteristic set of signals that are a direct reflection of its molecular structure. The presence of a singlet for the methylsulfonyl protons and a distinct pattern of three signals in the aromatic region, corresponding to a doublet, a doublet of doublets, and another doublet, provides a unique spectral fingerprint. The significant downfield shifts of the aromatic protons are a clear indication of the strong electron-withdrawing nature of the nitro and methylsulfonyl substituents. This in-depth guide provides a solid framework for researchers to confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific endeavors.
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-
PubChem. Methyl phenyl sulfone. [Link]
-
Royal Society of Chemistry. Phenyl methyl sulfone - Supporting Information. [Link]
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Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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Gonen, T., et al. (2020). Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain. Magnetic Resonance in Medicine, 83(4), 1157-1167. [Link]
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Supporting Information for Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides. [Link]
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Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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ResearchGate. 1 H NMR spectrum of compound 5. [Link]
-
Lumen Learning. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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-
University of Wisconsin. NMR: Intermediate Level, Spectrum 5. [Link]
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Acta Chimica Sinica. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]
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A Technical Guide to the UV-Vis Absorption Maxima of 5-(Methylsulfonyl)-2-nitrophenol
This guide provides a comprehensive technical overview of the principles and methodologies for characterizing 5-(Methylsulfonyl)-2-nitrophenol using UV-Visible (UV-Vis) absorption spectroscopy. While direct literature on the specific absorption maxima of this compound is scarce, this document synthesizes established knowledge of nitrophenol photochemistry to provide a robust predictive framework and a detailed experimental protocol for its definitive characterization.
Foundational Principles: UV-Vis Spectroscopy of Nitrophenols
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds like 5-(Methylsulfonyl)-2-nitrophenol, the key electronic transitions occur within the conjugated π-electron system of the benzene ring, which is influenced by attached functional groups.
The structure of 5-(Methylsulfonyl)-2-nitrophenol contains several key moieties that dictate its spectroscopic behavior:
-
Primary Chromophore : The benzene ring conjugated with the nitro group (-NO₂) forms the primary light-absorbing system. This system is responsible for strong π → π* transitions.[1][2]
-
Auxochromes : The hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) groups act as auxochromes. These groups, possessing non-bonding electrons or influencing the electron density of the ring, modify the energy of the electronic transitions, thereby shifting the wavelength of maximum absorbance (λmax).[3]
The methylsulfonyl group is a strong electron-withdrawing group. This electronic effect, combined with the nitro group, is expected to influence the energy of the π-system and thus the position of the absorption maxima compared to simpler nitrophenols.[3]
Anticipated Spectroscopic Behavior and Key Influencing Factors
The UV-Vis spectrum of 5-(Methylsulfonyl)-2-nitrophenol is predicted to be highly sensitive to the chemical environment, particularly pH and solvent polarity.
The Dominant Influence of pH
The most significant factor affecting the λmax of nitrophenols is the solution's pH.[4][5] This is due to the acidic nature of the phenolic hydroxyl group.
-
In Acidic to Neutral Media (pH < ~7) : The compound exists predominantly in its protonated, molecular form. The electronic transitions result in absorption maxima typically located in the near-UV region, expected to be around 340-360 nm .[4][6]
-
In Basic/Alkaline Media (pH > ~8) : The phenolic proton is abstracted, forming the 5-(methylsulfonyl)-2-nitrophenolate anion. This deprotonation extends the conjugated π-electron system across the phenolate oxygen, significantly lowering the energy gap for the π → π* transition.[4][5] This results in a pronounced bathochromic shift (a shift to longer wavelengths) of the λmax into the visible region, predicted to be in the range of 400-430 nm . This transition is visually apparent as the solution turns from colorless or pale yellow to a distinct yellow.[7]
The equilibrium between these two forms is fundamental to its characterization.
Caption: pH-dependent equilibrium of 5-(Methylsulfonyl)-2-nitrophenol.
Solvent Effects (Solvatochromism)
While pH is the primary determinant, solvent polarity can also induce shifts in the λmax, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground and/or excited states differently, altering the energy gap of the electronic transition. For instance, studies on 2-nitrophenol have shown variations in its absorption spectrum when measured in different solvents like methanol and DMSO.[8] Generally, more polar solvents may lead to slight shifts in the absorption bands. However, for nitrophenols, the pH-induced shift is typically far more dramatic than solvatochromic shifts.[4]
Experimental Protocol for UV-Vis Characterization
This section provides a self-validating protocol for determining the λmax of 5-(Methylsulfonyl)-2-nitrophenol under controlled conditions.
Safety Precautions
-
Handle 5-(Methylsulfonyl)-2-nitrophenol and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Materials and Instrumentation
-
Analyte : 5-(Methylsulfonyl)-2-nitrophenol
-
Spectrophotometer : A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 700 nm.
-
Cuvettes : 1 cm path length quartz cuvettes are required for UV measurements.
-
Solvents : Ethanol (or Methanol), and Deionized Water.
-
Reagents : 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).
-
Glassware : Class A volumetric flasks and pipettes.
-
Analytical Balance .
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental workflow for UV-Vis characterization.
Step-by-Step Methodology
-
Stock Solution Preparation (e.g., 1 mM in Ethanol) :
-
Accurately weigh an appropriate amount of 5-(Methylsulfonyl)-2-nitrophenol.
-
Dissolve the solid in a small amount of ethanol in a Class A volumetric flask (e.g., 25 mL).
-
Once fully dissolved, dilute to the mark with ethanol and mix thoroughly. This stock solution is stable and can be used for subsequent dilutions.
-
-
Analysis in Acidic/Neutral Medium :
-
Pipette a known volume of the stock solution (e.g., 1 mL) into a volumetric flask (e.g., 50 mL).
-
Dilute to the mark with deionized water or a 0.01 M HCl solution. The final concentration should be in the range of 10-50 µM to ensure absorbance values are within the linear range of the instrument (ideally < 1.5).[9]
-
Fill a quartz cuvette with the corresponding solvent (deionized water or 0.01 M HCl) to serve as the blank. Place it in the reference beam of the spectrophotometer.
-
Fill a second cuvette with the diluted sample.
-
Perform a baseline correction or "auto zero" with the blank cuvette.
-
Scan the sample from 600 nm down to 250 nm and record the spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Analysis in Basic Medium :
-
Pipette the same volume of the stock solution (e.g., 1 mL) into another identical volumetric flask (e.g., 50 mL).
-
Dilute to the mark using a 0.01 M NaOH solution.
-
Using the 0.01 M NaOH solution as the blank, repeat the spectrophotometric scan as described in the previous step.
-
Identify the λmax for the deprotonated (phenolate) form.
-
Data Presentation and Interpretation
The acquired data should be systematically organized for clarity and further analysis.
Summary of Absorption Maxima
The results can be summarized in a table, comparing the predicted values with the experimentally determined ones.
| Condition | Form | Predicted λmax (nm) | Experimental λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Acidic/Neutral (e.g., 0.01 M HCl) | Protonated | 340 - 360 | To be determined | To be calculated |
| Basic (e.g., 0.01 M NaOH) | Deprotonated | 400 - 430 | To be determined | To be calculated |
Calculation of Molar Absorptivity (ε)
The molar absorptivity is a constant that indicates how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis and can be calculated using the Beer-Lambert Law.[10][11]
A = εbc
Where:
-
A is the absorbance at λmax (dimensionless)
-
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)
To calculate ε, rearrange the formula: ε = A / (bc) . Use the absorbance value at the determined λmax and the known concentration of your diluted sample. This should be calculated for both the acidic and basic forms of the molecule.
Conclusion
The UV-Vis absorption profile of 5-(Methylsulfonyl)-2-nitrophenol is a powerful tool for its structural confirmation and quantification. Its characterization is dominated by a significant, pH-dependent shift in its wavelength of maximum absorption. In acidic or neutral solutions, it is expected to absorb in the near-UV range (~340-360 nm), while in basic solutions, deprotonation leads to a bathochromic shift into the visible spectrum (~400-430 nm), resulting in a yellow-colored solution. The detailed experimental protocol provided herein offers a robust and reliable method for researchers to precisely determine these characteristic absorption maxima and calculate the corresponding molar absorptivity, providing essential data for drug development and scientific research.
References
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Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]
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Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry. Available at: [Link]
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Molar Absorptivity. Chemistry LibreTexts. Available at: [Link]
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How to calculate absorption coefficient from the UV-Vis absorption data? ResearchGate. Available at: [Link]
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UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
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UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... ResearchGate. Available at: [Link]
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(A) UV-vis absorption spectra of 2-nitrophenol before (light yellow)... ResearchGate. Available at: [Link]
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uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. Available at: [Link]
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How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Jurnal UPI. Available at: [Link]
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UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO... ResearchGate. Available at: [Link]
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Applications of UV/Vis Spectra. University of Missouri–St. Louis. Available at: [Link]
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Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways. Journal of the American Chemical Society. Available at: [Link]
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Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. MDPI. Available at: [Link]
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Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. Available at: [Link]
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UV-Vis absorption spectra of PNP at different pH values and... ResearchGate. Available at: [Link]
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2-Amino-4-nitro-phenol - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]
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UV-Vis Spectroscopy. SlidePlayer. Available at: [Link]
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2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Available at: [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ScienceOpen. Available at: [Link]
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UV-Vis and IR spectra sulfonic derivatives of quercetin and complex with Fe(II). ResearchGate. Available at: [Link]
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Contribution of sulfonyl-aromatic and sulfonic acid-aromatic interactions in novel sulfonyl/sulfonic acid-embedded reversed phase materials. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Solubility Profile of 5-(Methylsulfonyl)-2-nitrophenol in Polar and Non-Polar Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 5-(Methylsulfonyl)-2-nitrophenol, a compound possessing a unique combination of polar and non-polar functional groups, presents an interesting case for solubility studies. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this molecule. We delve into the theoretical principles governing its solubility, provide detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, process chemistry, and preclinical studies.
Introduction to Solubility Science
In the realm of pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, chief among them being the optimization of its physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of this process. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, the therapeutic outcome of a drug.
The Compound of Interest: 5-(Methylsulfonyl)-2-nitrophenol
5-(Methylsulfonyl)-2-nitrophenol is an aromatic organic compound characterized by a phenol backbone substituted with a highly polar methylsulfonyl group (-SO₂CH₃) and a polar, electron-withdrawing nitro group (-NO₂). The strategic placement of these functional groups on the benzene ring creates a molecule with distinct regions of varying polarity, making its interaction with different solvents a subject of significant scientific interest. Understanding its solubility is paramount for applications ranging from synthetic chemistry, where it may be used as an intermediate[1][2], to pharmaceutical development, where its dissolution characteristics would govern formulation strategies.
Objectives of This Guide
This guide is designed to serve as a definitive resource for elucidating the solubility profile of 5-(Methylsulfonyl)-2-nitrophenol. Our primary objectives are:
-
To provide a robust theoretical analysis of the molecule's structure and its implications for solubility.
-
To present detailed, step-by-step protocols for both qualitative and quantitative solubility determination.
-
To offer a framework for interpreting solubility data in the context of solvent polarity.
-
To equip scientists with the foundational knowledge to make informed decisions in experimental design and drug development processes.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline in solubility prediction.[3] This rule posits that substances with similar intermolecular forces are likely to be soluble in one another. A thorough analysis of the functional groups within 5-(Methylsulfonyl)-2-nitrophenol is the first step in predicting its behavior.
Molecular Structure and Functional Group Analysis
The solubility characteristics of 5-(Methylsulfonyl)-2-nitrophenol are dictated by the interplay of its three key functional groups and the aromatic scaffold.
-
Phenolic Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests potential solubility in protic polar solvents like water and alcohols.[1]
-
Nitro (-NO₂) Group: The nitro group is a strong electron-withdrawing group, contributing significantly to the molecule's overall polarity. It can act as a hydrogen bond acceptor. Its proximity to the hydroxyl group may allow for intramolecular hydrogen bonding, which can decrease interaction with external solvent molecules and thus reduce aqueous solubility, a phenomenon well-documented in ortho-nitrophenols.[4]
-
Methylsulfonyl (-SO₂CH₃) Group: This is a highly polar, aprotic group. The sulfur-oxygen bonds are strongly polarized, making this group an effective hydrogen bond acceptor. Its presence is expected to enhance solubility in polar solvents.
-
Benzene Ring: The aromatic ring is inherently non-polar and contributes to the molecule's lipophilicity through van der Waals interactions. This structural feature suggests a degree of solubility in non-polar solvents.[4]
Caption: Experimental workflow for solubility profile determination.
Protocol 1: Qualitative Solubility Assessment
This rapid screening method provides an initial classification of solubility across a range of solvents.
-
Preparation: Place approximately 1-2 mg of 5-(Methylsulfonyl)-2-nitrophenol into a small, clear glass vial.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Classification: Categorize the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.
-
-
Documentation: Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility. [5]
-
Preparation: Add an excess amount of 5-(Methylsulfonyl)-2-nitrophenol (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of solvent (e.g., 1.0 mL).
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a period sufficient to reach saturation, typically 24 to 48 hours. The equilibration time should be validated to ensure the plateau has been reached.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid material at the bottom.
-
Dilution: Accurately dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Anticipated Results and Interpretation
The data generated from the experimental protocols should be systematically organized for clear interpretation.
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Predicted Qualitative Solubility of 5-(Methylsulfonyl)-2-nitrophenol
| Solvent Class | Solvent | Predicted Outcome | Primary Intermolecular Forces |
| Polar Protic | Water | Partially Soluble / Low | H-Bonding, Dipole-Dipole |
| Methanol | Soluble | H-Bonding, Dipole-Dipole | |
| Ethanol | Soluble | H-Bonding, Dipole-Dipole | |
| Polar Aprotic | DMSO | Soluble | Dipole-Dipole, H-Bond Accepting |
| Acetone | Soluble | Dipole-Dipole, H-Bond Accepting | |
| Acetonitrile | Partially Soluble | Dipole-Dipole | |
| Non-Polar | Toluene | Partially Soluble / Low | Van der Waals, π-π Stacking |
| n-Hexane | Insoluble | Van der Waals (Dispersion) |
Table 2: Template for Quantitative Solubility Data (at 25 °C)
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | Experimental Value | Experimental Value |
| Methanol | 32.7 | Experimental Value | Experimental Value |
| Ethanol | 24.5 | Experimental Value | Experimental Value |
| DMSO | 46.7 | Experimental Value | Experimental Value |
| Acetone | 20.7 | Experimental Value | Experimental Value |
| Acetonitrile | 37.5 | Experimental Value | Experimental Value |
| Toluene | 2.4 | Experimental Value | Experimental Value |
| n-Hexane | 1.9 | Experimental Value | Experimental Value |
Discussion and Interpretation of Results
-
Polar Solvent Interactions: High solubility in DMSO, methanol, and ethanol would confirm the dominant role of the polar -OH, -NO₂, and -SO₂CH₃ groups. The ability of these solvents to disrupt both the solute-solute interactions in the crystal lattice and form strong solute-solvent interactions is key.
-
Aqueous Solubility: The value obtained in water is particularly important. A lower-than-expected solubility, despite the presence of multiple polar groups, could be strong evidence for significant intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups. This internal stabilization makes it less energetically favorable for water to solvate these individual groups.
-
Non-Polar Solvent Interactions: Any measurable solubility in toluene would be attributed to the favorable interactions between the aromatic rings of the solute and solvent. The near-zero solubility expected in hexane would highlight the energetic penalty of breaking the strong polar interactions within the crystal lattice of the solute without the compensation of strong solute-solvent interactions.
Conclusion and Strategic Implications
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility of 5-(Methylsulfonyl)-2-nitrophenol. By combining theoretical structural analysis with robust experimental methods like the shake-flask technique, researchers can generate a reliable solubility profile. This profile is not merely academic; it is a critical dataset that informs crucial decisions in the pharmaceutical pipeline. High solubility in organic solvents facilitates ease of handling in synthetic reactions and purification, while an understanding of its aqueous solubility is fundamental for designing oral dosage forms, parenteral formulations, and for predicting its environmental fate. Further studies could investigate the effects of pH on aqueous solubility—given the acidic phenolic proton—and the impact of temperature, providing a more complete thermodynamic understanding of this compound's behavior.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Hameed, A. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]
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Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Texas at El Paso. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
CPAchem. (2023, August 2). Safety data sheet for 2-Nitrophenol. [Link]
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ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]
-
NIST. (n.d.). 5-Methyl-2-nitrophenol. NIST WebBook. [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9). [Link]
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Pharmaffiliates. (n.d.). 5-(Methylsulfonyl)-2-((2-nitrophenyl)thio)aniline. [Link]
-
Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. [Link]
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Anastasio, C., et al. (2013). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics. [Link]
-
Chemistry Stack Exchange. (2020, July 23). Solubility of ortho- and para-nitrophenol in benzene. [Link]
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Thermal Decomposition Profile and Melting Point of 5-(Methylsulfonyl)-2-nitrophenol
The following technical guide details the thermal characterization of 5-(Methylsulfonyl)-2-nitrophenol, with a critical analysis of its isomeric relationship to the industrial standard 4-(Methylsulfonyl)-2-nitrophenol.
An In-Depth Technical Guide for Chemical Characterization
Executive Summary & Compound Identity
This guide addresses the thermal properties of 5-(Methylsulfonyl)-2-nitrophenol , a structural isomer of the widely used agrochemical intermediate 4-(Methylsulfonyl)-2-nitrophenol. While the 4-isomer (CAS 97-10-9) is the dominant commercial form used in the synthesis of HPPD inhibitors (e.g., Mesotrione), the 5-isomer represents a specific structural analog often encountered as a degradation impurity or metabolic byproduct in advanced drug development.
Given the scarcity of direct experimental data for the isolated 5-isomer in open literature, this guide synthesizes experimental data from the 4-isomer as a primary reference standard, while applying structure-property relationship (SPR) principles to predict the specific behavior of the 5-isomer.
Chemical Identity
| Property | Target Compound (5-Isomer) | Reference Standard (4-Isomer) |
| IUPAC Name | 5-(Methylsulfonyl)-2-nitrophenol | 4-(Methylsulfonyl)-2-nitrophenol |
| Structure | Phenol (1-OH), Nitro (2-NO₂), Sulfonyl (5-SO₂Me) | Phenol (1-OH), Nitro (2-NO₂), Sulfonyl (4-SO₂Me) |
| CAS Number | Not widely listed (Rare/Novel) | 97-10-9 |
| Molecular Formula | C₇H₇NO₅S | C₇H₇NO₅S |
| Molecular Weight | 217.20 g/mol | 217.20 g/mol |
| Key Feature | Meta relationship between OH and SO₂Me | Para relationship between OH and SO₂Me |
Melting Point Analysis
Experimental Data (Reference Standard)
The melting point of the 4-(Methylsulfonyl)-2-nitrophenol isomer is well-established.
-
Experimental Value: 153 °C (Standard Atmospheric Pressure)
-
Nature of Transition: Sharp endothermic event, indicating high crystallinity.
Predicted Behavior (5-Isomer)
The 5-(Methylsulfonyl)-2-nitrophenol isomer shares the critical ortho-nitro-phenol motif (1-OH, 2-NO₂). This structural feature facilitates strong intramolecular hydrogen bonding between the phenolic hydroxyl and the nitro group oxygen.
-
Effect: This intramolecular bond reduces intermolecular interactions, typically lowering the melting point compared to para-nitro isomers.
-
Prediction: The 5-isomer is expected to have a melting point in the range of 140–160 °C , closely mirroring the 4-isomer due to the dominant influence of the ortho-nitro effect and the similar electron-withdrawing nature of the sulfonyl group.
Impurity Impact
The presence of synthesis byproducts (e.g., non-sulfonylated nitrophenols) can significantly depress the observed melting point.
-
Diagnostic: A melting range >2 °C indicates impurity levels >1%.
-
Protocol: Use Differential Scanning Calorimetry (DSC) for purity determination via the Van 't Hoff equation.[1]
Thermal Decomposition Profile
Thermogravimetric Analysis (TGA)
The thermal stability of sulfonyl-nitrophenols is governed by the competing stability of the sulfone group (high stability) and the nitro-aromatic core (moderate stability).
-
Decomposition Onset: >200 °C (Predicted based on nitro-aromatic stability).[2]
-
Stage 1 (Volatilization/Dehydration): Minor weight loss (<2%) below 150 °C may occur due to residual solvent or surface moisture.
-
Stage 2 (Primary Decomposition): Significant weight loss begins between 220–260 °C .
-
Mechanism: Homolytic cleavage of the C-NO₂ bond or nitro-to-nitrite rearrangement, followed by loss of NO₂ and subsequent ring fragmentation.
-
-
Stage 3 (Sulfonyl Degradation): The methylsulfonyl group typically degrades at higher temperatures (>300 °C), releasing SO₂ and small hydrocarbons.
Differential Scanning Calorimetry (DSC)[6][7][8][9][10]
-
Melting Endotherm: Sharp peak at ~153 °C (for 4-isomer).
-
Decomposition Exotherm: A broad, energetic exothermic event is expected starting >250 °C .
-
Safety Warning: Nitro compounds possess high energy potential. The decomposition is likely exothermic and can be autocatalytic, especially in the presence of bases (e.g., sodium hydroxide) which form unstable nitrophenolate salts.
Decomposition Pathway Logic
The following diagram illustrates the theoretical decomposition pathway, highlighting the critical instability of the nitro group.
Figure 1: Theoretical thermal decomposition pathway for sulfonyl-nitrophenols, emphasizing the radical-mediated fragmentation of the nitro group.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Objective: Determine the precise melting point to assess purity and identity.
-
Preparation: Grind the dry sample into a fine powder.
-
Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping.
-
Instrument Setup: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).
-
Ramp Rate:
-
Fast Ramp (10 °C/min) to 130 °C.
-
Slow Ramp (1 °C/min) from 130 °C to melt.
-
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the complete disappearance of solid (Clear Point).
-
Acceptance Criteria: A range of <2 °C suggests high purity (>98%).
Protocol B: Thermal Stability Assessment (DSC/TGA)
Objective: Characterize the decomposition onset and energy release.
-
Instrument: Simultaneous TGA/DSC analyzer (e.g., TA Instruments SDT 650).
-
Atmosphere: Nitrogen (N₂) purge at 50 mL/min (Inert environment prevents oxidative combustion, isolating thermal decomposition).
-
Sample Mass: 2–5 mg (Keep mass low to prevent sensor saturation during exothermic events).
-
Pan Type: Alumina (ceramic) or Hermetic Aluminum pans with a pinhole (to allow gas escape).
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp 10 °C/min to 400 °C.
-
-
Data Analysis:
-
TGA: Identify the temperature of 5% weight loss (
). -
DSC: Integrate the melting endotherm (
) and the decomposition exotherm ( ).
-
Workflow Visualization
Figure 2: Step-by-step workflow for the thermal characterization of 5-(Methylsulfonyl)-2-nitrophenol.
References
-
CAS Common Chemistry. (2025).[3] 4-(Methylsulfonyl)-2-nitrophenol (CAS 97-10-9) Properties.[3] American Chemical Society.[3][4] [Link][3]
-
Weng, S., et al. (2023).[4][5] Thermal Behavior and Decomposition Pathway for Nitrophenols. Organic Process Research & Development. [Link]
Sources
Safety Data Sheet (SDS) and toxicity hazards of 5-(Methylsulfonyl)-2-nitrophenol
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity Hazards of 5-(Methylsulfonyl)-2-nitrophenol
Introduction: The Scientific Context
5-(Methylsulfonyl)-2-nitrophenol is an aromatic organic compound of interest in drug discovery and chemical synthesis due to its unique combination of functional groups: a hydroxyl group, a nitro group, and a methylsulfonyl group. This trifecta of functionalities imparts specific electronic and steric properties, making it a potentially valuable building block. However, these same features, particularly the nitrophenol core, are also toxophores that necessitate a rigorous and proactive approach to safety.
This guide provides an in-depth analysis of the anticipated safety and toxicity profile of 5-(Methylsulfonyl)-2-nitrophenol. Given the absence of specific data, we will apply established principles of toxicology and chemical safety, drawing parallels from well-characterized nitrophenols to construct a robust operational safety framework for researchers, scientists, and drug development professionals.
Section 1: Hazard Identification and Classification (Inferred)
The primary hazard associated with this compound is inferred from the nitrophenol scaffold. Nitrophenols are known to be toxic and can interfere with cellular metabolism.[1] The Globally Harmonized System (GHS) classification for similar compounds suggests a profile of significant acute toxicity and irritation potential.
Anticipated GHS Hazard Classification:
Based on data from analogs like 5-Methyl-2-nitrophenol and general nitrophenol toxicity, the following classifications are anticipated.[2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[5][6] |
Signal Word: Warning or Danger [2]
Hazard Pictograms (Anticipated):
-
Health Hazard: (for organ toxicity)
-
Exclamation Mark: (for acute toxicity, skin/eye irritation)
-
Environment: (for aquatic toxicity)
The rationale for this classification stems from the known reactivity of the nitrophenol structure. The nitro group is a strong electron-withdrawing group, which can enhance the acidity of the phenolic proton and increase the molecule's reactivity and potential for biological interaction.
Logical Workflow for Hazard Assessment via Read-Across
The following diagram illustrates the decision-making process used to assign inferred hazards in the absence of direct experimental data.
Caption: Workflow for Hazard Assessment via Read-Across.
Section 2: Toxicological Profile and Mechanistic Insights
The toxicological properties of nitrophenols have not been fully investigated, but they are generally considered hazardous.[2]
Acute Toxicity:
-
Oral: Harmful if swallowed.[2][3][4] LD50 values for 2-nitrophenol in rats range from 336 mg/kg to 4930 mg/kg, indicating moderate acute toxicity.[1]
-
Dermal: Harmful in contact with skin.[2][3][4] Nitrophenols can be readily absorbed through the skin.[1] The dermal LD50 for 2-nitrophenol in rabbits is reported to be greater than 7940 mg/kg.[1][6]
-
Inhalation: Harmful if inhaled as dust or aerosol.[2][3][4] This can cause irritation to the respiratory system.[2][3]
Mechanism of Toxicity: A primary mechanism of toxicity for nitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1] This disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction. Another significant concern is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1]
Irritation and Sensitization:
-
Skin: Causes skin irritation.[2][3][4] Prolonged contact can lead to dermatitis.
-
Eyes: Causes serious eye irritation.[2][3][4] Direct contact can result in significant damage.
-
Sensitization: There is no specific data available to classify it as a skin or respiratory sensitizer.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that the nitrophenol analogs are carcinogenic, mutagenic, or pose a specific reproductive toxicity risk.[1] However, the absence of data does not signify the absence of effect, and caution is warranted.
Section 3: First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure. The following protocols are based on best practices for handling nitrophenolic compounds.[7][8][9]
| Exposure Route | Protocol | Causality and Rationale |
| Inhalation | 1. Immediately move the victim to fresh air.[7][8] 2. If breathing is difficult, administer oxygen.[7][9] 3. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation .[7] 4. Seek immediate medical attention.[8] | The primary goal is to remove the individual from the source of exposure and provide respiratory support. Avoiding mouth-to-mouth prevents rescuer contamination. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[7][8] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] 3. Seek immediate medical attention.[8] | Rapid decontamination is essential to prevent systemic absorption through the skin. Soap helps to emulsify and remove the organic compound. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do.[9] 3. Seek immediate medical attention.[7][8][9] | Extensive irrigation is necessary to dilute and remove the chemical, minimizing damage to the cornea and other sensitive eye tissues. |
| Ingestion | 1. Do NOT induce vomiting .[7] 2. Rinse mouth with water.[7] 3. Never give anything by mouth to an unconscious person.[7] 4. Call a physician or poison control center immediately.[7] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. The goal is to dilute the substance in the stomach and seek professional medical help. |
Section 4: Safe Handling and Storage Protocols
A proactive approach to handling and storage is paramount to ensuring laboratory safety.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against all potential routes of exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling.[2]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (as per European Standard EN166 or OSHA 29 CFR 1910.133).[3][7]
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[8]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95).
Diagram of Recommended PPE Ensemble
Caption: Recommended Personal Protective Equipment (PPE) Ensemble.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2][3]
-
Store separately from food and feedstuffs.[5]
Section 5: Emergency Procedures: Spills and Fire
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 4. Avoid breathing dust and ensure adequate ventilation.[7][8]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[7]
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[2]
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7][8][9]
-
Specific Hazards: During a fire, irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and sulfur oxides (SOx), may be generated.[2][8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Conclusion
While a specific, verified Safety Data Sheet for 5-(Methylsulfonyl)-2-nitrophenol is not currently available, a robust safety framework can be established through a careful, science-driven read-across from its structural analogs. The nitrophenol core dictates a profile of acute toxicity, skin and eye irritation, and potential for metabolic disruption. Researchers and drug development professionals must handle this compound with the highest degree of care, employing stringent engineering controls, a comprehensive PPE ensemble, and well-defined emergency procedures. This proactive and informed approach to safety is fundamental to responsible research and development.
References
-
SAFETY DATA SHEET - N-(4-Methylsulphonyl-3-nitrophenyl)piperazine. (2015, June 22). ACCELA CHEMBIO INC. [Link]
-
5-METHOXY-2-NITROPHENOL - Safety Data Sheet. (2011, February 16). Georganics. [Link]
-
Phenol, 2-nitro-: Human health tier II assessment. (2019, December 12). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
5-Methoxy-2-nitrophenol. PubChem, National Institutes of Health. [Link]
-
ToxFAQs for Nitrophenols. (2001, June 11). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
2-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
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- 7. chemicalbook.com [chemicalbook.com]
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- 9. georganics.sk [georganics.sk]
Methodological & Application
Protocol for the synthesis of Mesotrione using 5-(Methylsulfonyl)-2-nitrophenol
Abstract
This document provides a comprehensive guide for the synthesis of Mesotrione, a vital herbicide in modern agriculture. The protocol details a well-established synthetic route, commencing from readily available precursors to yield the key intermediate, 4-(methylsulfonyl)-2-nitrobenzoyl chloride, and its subsequent reaction with 1,3-cyclohexanedione, followed by a rearrangement to produce Mesotrione. While the specified starting material, 5-(Methylsulfonyl)-2-nitrophenol, presents a synthetic challenge due to the complexities of direct carboxylation and subsequent dehydroxylation, this guide focuses on a robust and scalable pathway. This application note is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.
Introduction to Mesotrione
Mesotrione, chemically known as 2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione, is a selective herbicide renowned for its efficacy in controlling a wide spectrum of broadleaf weeds in corn and other crops.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plastoquinone and tocopherol biosynthesis in plants.[1] This inhibition leads to a bleaching effect on the target weeds, ultimately causing their demise. The development of Mesotrione was inspired by a natural herbicidal compound, leptospermone, found in the bottlebrush plant (Callistemon citrinus).
The synthesis of Mesotrione is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common industrial synthesis involves the preparation of two key intermediates: 4-(methylsulfonyl)-2-nitrobenzoyl chloride and 1,3-cyclohexanedione. These intermediates are then coupled, followed by a rearrangement reaction to form the final product.
Synthetic Strategy Overview
The synthesis of Mesotrione can be conceptually divided into three main stages:
-
Synthesis of 1,3-Cyclohexanedione: This dione is typically prepared via the hydrogenation of resorcinol.
-
Synthesis of 4-(methylsulfonyl)-2-nitrobenzoyl chloride: This crucial intermediate is synthesized from a suitable precursor, such as 2-nitro-4-methylsulfonyltoluene, through oxidation and subsequent chlorination.
-
Final Assembly and Rearrangement: The two key intermediates are reacted to form an enol ester, which then undergoes a cyanide-catalyzed rearrangement to yield Mesotrione.
Experimental Protocols
Synthesis of 1,3-Cyclohexanedione from Resorcinol
1,3-Cyclohexanedione is a pivotal building block in the synthesis of Mesotrione. A common and efficient method for its preparation is the catalytic hydrogenation of resorcinol.[6][7][8][9]
Reaction Scheme:
Figure 2: Workflow for the synthesis of the key benzoyl chloride intermediate.
3.2.1. Step 1: Oxidation to 4-(Methylsulfonyl)-2-nitrobenzoic acid
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Nitro-4-methylsulfonyltoluene | 98% | Combi-Blocks |
| Sulfuric Acid (conc.) | Reagent Grade | VWR |
| Hydrogen Peroxide (30%) | Reagent Grade | Fisher Scientific |
| Vanadium Pentoxide (V₂O₅) | Catalyst Grade | Alfa Aesar |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add concentrated sulfuric acid (e.g., 200 mL).
-
Reactant Addition: To the stirred sulfuric acid, add 2-nitro-4-methylsulfonyltoluene (e.g., 43.4 g, 0.2 mol) and a catalytic amount of vanadium pentoxide (e.g., 0.5 g).
-
Oxidation: Heat the mixture to 60-70°C. Slowly add 30% hydrogen peroxide (e.g., 68 g, 0.6 mol) via the dropping funnel, maintaining the temperature between 70-80°C. The addition is exothermic and should be controlled carefully.
-
Reaction Completion: After the addition is complete, continue stirring at 80°C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice (e.g., 500 g). The product, 4-(methylsulfonyl)-2-nitrobenzoic acid, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol/water if necessary.
3.2.2. Step 2: Conversion to 4-(methylsulfonyl)-2-nitrobenzoyl chloride
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Methylsulfonyl)-2-nitrobenzoic acid | As prepared above | |
| Thionyl Chloride (SOCl₂) | Reagent Grade | Sigma-Aldrich |
| Toluene | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | Catalytic amount | VWR |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), place 4-(methylsulfonyl)-2-nitrobenzoic acid (e.g., 24.5 g, 0.1 mol) and anhydrous toluene (e.g., 100 mL).
-
Chlorination: Add thionyl chloride (e.g., 14.3 g, 0.12 mol) and a catalytic amount of DMF (a few drops).
-
Reaction: Heat the mixture to reflux (around 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-(methylsulfonyl)-2-nitrobenzoyl chloride, a solid, is typically used in the next step without further purification.
Synthesis of Mesotrione
The final stage of the synthesis involves the coupling of 4-(methylsulfonyl)-2-nitrobenzoyl chloride with 1,3-cyclohexanedione, followed by a cyanide-catalyzed rearrangement. [1][2] Reaction Scheme:
Figure 3: Final steps in the synthesis of Mesotrione.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-(Methylsulfonyl)-2-nitrobenzoyl chloride | As prepared above | |
| 1,3-Cyclohexanedione | As prepared above | |
| Triethylamine | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Potassium Cyanide (KCN) | Reagent Grade | EXTREME CAUTION |
| Hydrochloric Acid (conc.) | Reagent Grade | VWR |
Procedure:
-
Enol Ester Formation: In a three-necked flask under a nitrogen atmosphere, dissolve 1,3-cyclohexanedione (e.g., 11.2 g, 0.1 mol) in anhydrous dichloromethane (e.g., 200 mL). Cool the solution to 0-5°C in an ice bath.
-
Slowly add triethylamine (e.g., 10.1 g, 0.1 mol).
-
To this mixture, add a solution of 4-(methylsulfonyl)-2-nitrobenzoyl chloride (e.g., 26.3 g, 0.1 mol) in anhydrous dichloromethane (e.g., 100 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Rearrangement: Cool the reaction mixture again to 0-5°C. In a separate flask, prepare a solution of potassium cyanide (e.g., 0.65 g, 0.01 mol) in a minimal amount of water and add it to the reaction mixture, followed by the addition of more triethylamine (e.g., 2.0 g, 0.02 mol). (CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood).
-
Stir the mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid until the pH is acidic (pH 2-3).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Mesotrione.
Purification and Characterization
Purification:
Crude Mesotrione is typically a yellow to brown solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. An alternative purification method involves dissolving the crude product in an aqueous basic solution (e.g., dilute NaOH) to form the enolate salt, washing with a non-polar organic solvent to remove impurities, and then re-precipitating the Mesotrione by acidification. [10][11] Characterization:
The identity and purity of the synthesized Mesotrione should be confirmed by standard analytical techniques:
-
Melting Point: The reported melting point of Mesotrione is around 165°C. [6]* High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of Mesotrione. [12][13]A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of Mesotrione.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Safety and Handling Precautions
The synthesis of Mesotrione involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated chemical fume hood. [14][15][16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium Cyanide: Potassium cyanide is a highly toxic substance. It should be handled with extreme caution. A cyanide antidote kit should be readily available.
-
Corrosive Reagents: Concentrated acids (sulfuric acid, hydrochloric acid) and thionyl chloride are corrosive and should be handled with care.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
-
Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols - OrgoSolver. (n.d.). Retrieved February 17, 2026, from [Link]
-
Mesotrione - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
- Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2025). Molecules, 30(2), 487.
-
1,3-Cyclohexanedione - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]
-
Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction - RSC Publishing. (n.d.). Retrieved February 17, 2026, from [Link]
-
Ch24: Phenols + CO2 - Department of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]
- Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection. (2002). Journal of Agricultural and Food Chemistry, 50(13), 3747-3753.
- Preparation of 1, 3-cyclohexanedione from resorcinol by transfer hydrogenation. (2008).
-
Process For Preparation Of Mesotrione And Its Intermediates - Quickcompany. (n.d.). Retrieved February 17, 2026, from [Link]
- Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. (2014). Chemical Engineering Journal, 235, 224-231.
- ES2559778T3 - Procedure to purify mesotrione - Google Patents. (n.d.).
- EP1682497A1 - Process for purifying mesotrione - Google Patents. (n.d.).
-
Development and Validation of a LC-MS/MS method for measuring Mesotrione and its metabolites in crop residues - American Chemical Society. (n.d.). Retrieved February 17, 2026, from [Link]
- WO2005035487A1 - Process for purifying mesotrione - Google Patents. (n.d.).
- Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015). Asian Journal of Chemistry, 27(10), 3559-3562.
-
How is phenol converted into m-nitrobenzoic acid? - Quora. (n.d.). Retrieved February 17, 2026, from [Link]
-
MEYCHEM Technical Mesotrione - MEY Corporation. (2024). Retrieved February 17, 2026, from [Link]
-
determination of the herbicide mesotrione using hplc-dad: an evaluation of degradation - UEPG. (n.d.). Retrieved February 17, 2026, from [Link]
-
Kolbe-Schmitt Reaction - J&K Scientific LLC. (n.d.). Retrieved February 17, 2026, from [Link]
-
determination of the herbicide mesotrione using hplc-dad: an evaluation of degradation - UEPG. (n.d.). Retrieved February 17, 2026, from [Link]
- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents. (n.d.).
-
(PDF) Analytical method development of mixed pesticide Mesotrione 4% + S -Metolachlor 40% + Benoxacor 2% SE by HPLC analytical technique - Academia.edu. (n.d.). Retrieved February 17, 2026, from [Link]
- Convenient one-step conversion of aromatic nitro compounds to phenols. (1981). The Journal of Organic Chemistry, 46(12), 2561-2563.
-
Synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid - PrepChem.com. (n.d.). Retrieved February 17, 2026, from [Link]
-
SAFETY DATA SHEET DREXEL MESOTRYONE 4L HERBICIDE Section 1 - Greenbook.net. (n.d.). Retrieved February 17, 2026, from [Link]
-
Process For Preparation Of Mesotrione And Its Intermediates - Quickcompany. (n.d.). Retrieved February 17, 2026, from [Link]
-
A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (n.d.). Retrieved February 17, 2026, from [Link]
-
A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. (2024). Retrieved February 17, 2026, from [Link]
-
Kolbe Reaction Mechanism - BYJU'S. (n.d.). Retrieved February 17, 2026, from [Link]
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Oxidation of 2-nitro-5-(methylthio)phenol to yield 5-(Methylsulfonyl)-2-nitrophenol
Application Note: High-Yield Synthesis of 5-(Methylsulfonyl)-2-nitrophenol via Catalytic Oxidation
Executive Summary
The transformation of 2-nitro-5-(methylthio)phenol to 5-(methylsulfonyl)-2-nitrophenol represents a critical oxidation step in the synthesis of agrochemicals (e.g., Mesotrione precursors) and pharmaceutical intermediates. While traditional methods utilizing m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (
This guide details a catalytic oxidation protocol utilizing Sodium Tungstate (
Reaction Mechanism & Strategic Design
The oxidation proceeds via a stepwise nucleophilic attack of the sulfur atom on the electrophilic peroxotungstate species generated in situ.
-
Activation: Sodium tungstate reacts with
to form peroxotungstate species . -
First Oxidation (Fast): The sulfide sulfur attacks the active oxygen, yielding the Sulfoxide intermediate.
-
Second Oxidation (Rate Limiting): The sulfoxide, being less nucleophilic due to the electron-withdrawing oxygen, requires sustained heating and excess oxidant to convert to the Sulfone .
Chemo-Selectivity Challenge: The starting material contains a phenol group.[1][2][3] Phenols are susceptible to oxidation to quinones. However, the presence of the nitro group at the ortho position (C2) strongly deactivates the ring, protecting the phenol from oxidative degradation under these specific acidic/catalytic conditions.
Visualizing the Reaction Pathway
Figure 1: Stepwise oxidation pathway from sulfide to sulfone via the sulfoxide intermediate.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| 2-nitro-5-(methylthio)phenol | Substrate | 1.0 | Purity >98% recommended.[4][5][6] |
| Sodium Tungstate Dihydrate | Catalyst | 0.02 (2 mol%) | |
| Hydrogen Peroxide (30% w/w) | Oxidant | 2.5 - 3.0 | Excess required to drive Step 2. |
| Acetic Acid (Glacial) | Solvent | 5-10 Vol | Solubilizes the nitrophenol; promotes kinetics. |
| Sodium Bisulfite ( | Quench | As needed | 10% aq. solution to destroy excess peroxide. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe with 2-nitro-5-(methylthio)phenol (1.0 equiv).
-
Add Glacial Acetic Acid (5 volumes relative to mass of substrate, e.g., 5 mL per gram). Stir to suspend/dissolve.
-
Add Sodium Tungstate Dihydrate (0.02 equiv) directly to the mixture.
-
Note: The catalyst may not dissolve completely until heating/peroxide addition.
-
Step 2: Controlled Oxidation (The Critical Step)
-
Heat the mixture to 50–55°C .
-
Add Hydrogen Peroxide (30%) (2.5 equiv) dropwise via an addition funnel over 30–60 minutes.
-
Caution: The oxidation of sulfide to sulfoxide is exothermic . Monitor internal temperature strictly. Do not allow T > 65°C during addition to prevent thermal runaway or phenol degradation.
-
-
After addition is complete, raise temperature to 60–65°C and hold for 2–4 hours.
-
Mechanism Check: This higher temperature is required to push the sulfoxide (intermediate) to the sulfone.
-
Step 3: In-Process Control (IPC)
-
Sample the reaction mixture after 2 hours.
-
TLC Mobile Phase: Ethyl Acetate:Hexane (1:1).
-
Sulfide (
High) -> Sulfoxide ( Low) -> Sulfone ( Medium).
-
-
HPLC: Reverse phase C18. Sulfoxide usually elutes first, followed by Sulfone, then Sulfide.
-
Continue heating until Sulfoxide < 1%.
Step 4: Workup & Isolation
-
Cool the reaction mixture to Room Temperature (20–25°C) .
-
Slowly add 10% Sodium Bisulfite solution to quench excess peroxides.
-
Test: Use starch-iodide paper. It should turn blue if peroxides are present. Add bisulfite until the paper remains white.
-
-
Dilute the mixture with Cold Water (10 volumes). The product, 5-(methylsulfonyl)-2-nitrophenol , is typically hydrophobic and will precipitate as a pale yellow/off-white solid.
-
Stir the slurry at 0–5°C for 30 minutes to maximize yield.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
volumes) to remove residual acid and catalyst. -
Dry in a vacuum oven at 50°C.
Process Safety & Hazard Analysis
Working with nitrophenols and oxidants requires strict adherence to safety protocols.[7][8][9]
-
Thermal Runaway: The reaction is exothermic.[10] On a large scale (>100g), active cooling (jacketed reactor) is mandatory during peroxide addition.
-
Shock Sensitivity: While 2-nitro-5-(methylsulfonyl)phenol is not classified as a primary explosive, dry nitrophenols can be energetic. Avoid grinding the dry solid with high friction.[8]
-
Peroxide Accumulation: Never distill the reaction mixture to dryness without first verifying the absence of peroxides using starch-iodide strips.
Workflow Diagram
Figure 2: Operational workflow for the oxidation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Stalled at Sulfoxide. | The sulfoxide is electron-deficient. Increase temperature to 70°C or add 0.5 eq more |
| Dark Product Color | Phenol oxidation. | Temperature too high (>80°C) or lack of temperature control during addition. Keep T < 65°C. |
| Low Yield | Product solubility. | The sulfone may have some solubility in acetic acid. Ensure sufficient water dilution (10x vol) during workup. |
| Exotherm Spikes | Fast addition. | Reduce peroxide addition rate. Ensure efficient stirring. |
References
-
Sato, K., et al. "A Clean Procedure for the Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476.
-
Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst." Organic Letters, vol. 7, no. 4, 2005, pp. 625-628.
-
Noyori, R., et al. "Green Oxidation with Aqueous Hydrogen Peroxide." Chemical Communications, 2003, pp. 1977-1986.
-
Evonik Industries. "Hydrogen Peroxide Safety & Handling Guidelines." Evonik Active Oxygens.
Sources
- 1. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 2. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. chemscene.com [chemscene.com]
- 5. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 6. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 7. laballey.com [laballey.com]
- 8. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]
- 9. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 10. US20070167532A1 - Catalytic reaction between methanol and a peroxide - Google Patents [patents.google.com]
Application Note: Catalytic Hydrogenation of 5-(Methylsulfonyl)-2-nitrophenol
Executive Summary
This application note details the optimized protocol for the catalytic hydrogenation of 5-(Methylsulfonyl)-2-nitrophenol (CAS: 68285-07-4) to 2-Amino-5-(methylsulfonyl)phenol (CAS: 43115-41-9).
While nitro group reduction is a standard transformation, the presence of the methylsulfonyl moiety (-SO₂Me) and the phenolic hydroxyl group requires specific attention to catalyst selection, solvent compatibility, and product stability. This guide provides a validated, scalable methodology using Palladium on Carbon (Pd/C) , addressing critical parameters such as exotherm control, catalyst poisoning mitigation, and oxidative stability of the resulting aminophenol.
Scientific Background & Critical Parameters
Reaction Mechanism & Chemoselectivity
The reduction of the nitro group proceeds via a multi-step surface reaction on the Palladium catalyst. The pathway involves the sequential transfer of hydrogen species to form the nitroso and hydroxylamine intermediates before yielding the final amine.
-
Sulfone Stability: Unlike sulfides (-S-) or thiols (-SH), the sulfone group (-SO₂-) is highly oxidized and generally does not poison Pd/C catalysts under standard hydrogenation conditions. It is also resistant to reduction under the mild conditions employed here (RT to 50°C, <5 bar H₂), ensuring high chemoselectivity.
-
Phenol Acidity: The substrate is a phenol (
due to the electron-withdrawing nitro and sulfonyl groups). In neutral organic solvents (MeOH, EtOH), it remains protonated. In aqueous alkaline media, it exists as a phenolate, which significantly increases water solubility but may alter the adsorption kinetics on the catalyst surface.
Key Process Variables
| Parameter | Recommended Range | Rationale |
| Catalyst | 5% or 10% Pd/C (50% wet) | "Wet" catalyst minimizes pyrophoric risk. 5-10 wt% loading ensures sufficient active sites despite potential minor fouling by organic impurities. |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | High solubility of both substrate and product. Facilitates easy workup via evaporation. |
| Pressure | 1 – 3 bar (15 – 45 psi) | Moderate pressure is sufficient. Higher pressures increase the exotherm risk without significantly improving yield. |
| Temperature | 25°C – 45°C | Reaction is exothermic. Initiating at RT allows the exotherm to drive the reaction; external heating is only applied if uptake stalls. |
Detailed Experimental Protocol
Safety Prerequisites
-
Hydrogen Gas: Extremely flammable. Ensure all reactor seals are intact and the system is grounded to prevent static discharge.
-
Catalyst: Dry Pd/C is pyrophoric. ALWAYS use water-wet catalyst or pre-wet the catalyst with water/toluene under an inert atmosphere before adding flammable solvents.
-
Exotherm: Nitro reduction releases ~500 kJ/mol. On scales >10g, active cooling (jacketed reactor or ice bath) must be available.
Materials
-
Substrate: 5-(Methylsulfonyl)-2-nitrophenol (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet), 5-10 wt% relative to substrate.
-
Solvent: Methanol (HPLC grade), 10-20 volumes (mL/g).
-
Hydrogen Source: H₂ balloon (lab scale) or Parr Shaker/Autoclave (process scale).
Step-by-Step Procedure
Step 1: Reactor Charging
-
Purge the reaction vessel with Nitrogen (
) or Argon. -
Charge the 10% Pd/C catalyst (wet) carefully into the vessel.
-
Tip: If using dry catalyst, add it to a small amount of water first.
-
-
Add the 5-(Methylsulfonyl)-2-nitrophenol substrate.
-
Gently pour in the Methanol solvent down the side of the reactor to wash down solids.
-
Note: Do not stir vigorously yet to avoid splashing catalyst on the walls above the solvent line.
-
Step 2: Hydrogenation
-
Seal the reactor.
-
Perform a Purge Cycle : Evacuate (vacuum) and refill with
(3x), then evacuate and refill with (3x). -
Set the internal pressure to 30 psi (2 bar) or attach a double-balloon of
. -
Begin stirring (medium speed).
-
Observation: A temperature rise (exotherm) indicates reaction initiation. Monitor internal temp; keep
.
-
-
Stir at Room Temperature for 2–4 hours.
-
Completion Check: Reaction is complete when H₂ uptake ceases. TLC or HPLC should show disappearance of the starting nitro compound (
changes significantly; amine is more polar).
-
Step 3: Workup & Isolation
-
Stop stirring and vent
. Purge the vessel with for 10 minutes. -
Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth) to remove the catalyst.
-
Critical: Do not let the filter cake dry out completely, as the catalyst remains active/pyrophoric. Wash the cake with fresh Methanol.
-
-
Concentration: Concentrate the clear filtrate under reduced pressure (Rotavap) at 40°C.
-
Product Isolation:
-
Method A (Free Base): Evaporate to dryness. The product, 2-Amino-5-(methylsulfonyl)phenol, is typically a solid. It may darken upon air exposure. Store under inert gas.
-
Method B (HCl Salt - Recommended for Stability): Add 1.1 equiv of concentrated HCl or HCl in Dioxane to the filtrate before concentration. Evaporate to obtain the hydrochloride salt, which has superior shelf-stability.
-
Visualizations
Reaction Pathway
The following diagram illustrates the stepwise reduction mechanism on the catalyst surface.
Caption: Stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates on the Pd surface.
Process Workflow
Operational steps for the batch hydrogenation process.
Caption: Operational workflow for the batch hydrogenation of 5-(Methylsulfonyl)-2-nitrophenol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Catalyst poisoning or low pressure. | Increase pressure to 50 psi. Ensure solvent is free of sulfur contaminants. Add 1-2% fresh catalyst. |
| Incomplete Conversion | Hydroxylamine intermediate accumulation. | This intermediate is often slower to reduce. Increase Temperature to 45-50°C to push to completion. |
| Product Darkening | Oxidation of aminophenol. | The product is sensitive to air. Perform filtration under |
| Low Solubility | Substrate insolubility in MeOH. | Add small amount of water or switch to THF/MeOH mixture. Heating to 40°C usually resolves this. |
References
-
US Patent 3,079,435 . Catalytic hydrogenation of nitrophenol. (Describes general conditions for nitrophenol reduction using Pd/C). Link
-
PubChem Compound Summary . 2-Amino-5-(methylsulfonyl)phenol (CAS 43115-41-9).[1] National Center for Biotechnology Information. Link
-
TCI Chemicals . Hydrogenation Catalysts Application Guide. (General guide on Pd/C selectivity and handling). Link
-
Organic Chemistry Portal . Reduction of Nitro Compounds. (Mechanistic insights and alternative reduction methods). Link
-
CN105566182A . Synthetic method of 2-amino-4-(ethylsulfonyl) phenol. (Analogous procedure for the ethylsulfonyl isomer). Link
Sources
Application Note: A Scalable and Regioselective Process for the Industrial Preparation of 5-(Methylsulfonyl)-2-nitrophenol
Abstract
5-(Methylsulfonyl)-2-nitrophenol is a key chemical intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its industrial production is often hampered by challenges related to regioselectivity, process safety, and scalability. This document details a robust and efficient two-step synthetic protocol for the preparation of 5-(Methylsulfonyl)-2-nitrophenol, starting from the readily available precursor, 4-(methylthio)phenol. The described process, involving a chemoselective oxidation followed by a regioselective nitration, is designed for high yield, purity, and operational safety, making it suitable for large-scale industrial implementation.
Introduction and Strategic Rationale
Substituted nitrophenols are a critical class of compounds that serve as versatile building blocks in organic synthesis.[1] Specifically, 5-(Methylsulfonyl)-2-nitrophenol incorporates three key functional groups—hydroxyl, nitro, and methylsulfonyl—which provide multiple reaction sites for constructing more complex molecules. Its role as a precursor in the manufacturing of pharmaceuticals and crop protection agents necessitates a cost-effective and scalable synthesis route.[2]
Direct nitration of phenols can often lead to a mixture of ortho and para isomers, along with dinitrated and oxidative degradation byproducts, complicating purification and reducing overall yield.[3] To circumvent these issues, this protocol employs a strategic two-step approach that leverages the directing effects of the substituents to ensure high regioselectivity.
The chosen synthetic strategy involves:
-
Oxidation: The selective oxidation of the sulfide group in 4-(methylthio)phenol to a sulfone. The resulting electron-withdrawing methylsulfonyl group is a meta-director.
-
Nitration: The subsequent electrophilic nitration of the intermediate, 4-(methylsulfonyl)phenol. The powerfully activating hydroxyl group directs the incoming nitro group predominantly to the ortho position, resulting in the desired 5-(Methylsulfonyl)-2-nitrophenol isomer with high selectivity.
This approach is superior to alternatives as it avoids the use of protecting groups and proceeds with high atom economy, both critical considerations for industrial-scale production.
Process Workflow and Chemical Scheme
The overall synthetic transformation is depicted below. The process is designed to be conducted in standard industrial glass-lined reactors and prioritizes operational simplicity and safety.
Caption: High-level workflow for the synthesis of 5-(Methylsulfonyl)-2-nitrophenol.
Industrial Safety and Hazard Management
The industrial-scale synthesis of nitrophenols requires stringent safety protocols due to the highly energetic nature of the materials and reactions involved.[4]
-
Exothermic Reactions: Both the oxidation and nitration steps are highly exothermic.[5] A thermal runaway in a nitration reaction can lead to violent decomposition and explosion.[4][6]
-
Control Measures: Reactions must be conducted in reactors equipped with efficient cooling systems and temperature probes. Reagents must be added slowly and in a controlled manner to maintain the designated temperature range. A quench solution (e.g., a large volume of ice-water) should be readily available for emergencies.
-
-
Handling of Corrosive and Oxidizing Agents: Concentrated sulfuric acid, nitric acid, and hydrogen peroxide are highly corrosive and powerful oxidizing agents.[7]
-
Control Measures: All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coats, and face shields with safety goggles.[7] Materials should be stored in designated, well-ventilated areas away from incompatible substances like organic materials and metals.[7]
-
-
Product Hazards: Nitrated phenols can be toxic and may form explosive salts with metals.
-
Control Measures: Avoid contact with skin and eyes. The final product should be handled in well-ventilated areas, and appropriate respiratory protection should be used if dust is generated.[8] Store away from bases and metals.
-
Caption: Hazard identification and corresponding industrial control measures.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Methylsulfonyl)phenol
This procedure details the selective oxidation of 4-(methylthio)phenol to its corresponding sulfone using hydrogen peroxide in an acetic acid medium.
Materials and Equipment:
| Reagent/Equipment | Specification/Grade | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) |
| 4-(Methylthio)phenol | >98% Purity | 140.20 | 1.40 kg | 10.0 |
| Glacial Acetic Acid | ACS Grade | 60.05 | 7.0 L | - |
| Hydrogen Peroxide (30% w/w) | Stabilized | 34.01 | 2.50 L (approx. 2.75 kg) | ~24.2 |
| Deionized Water | - | 18.02 | 30.0 L | - |
| Glass-Lined Reactor | 50 L capacity | - | 1 | - |
| Mechanical Stirrer | - | - | 1 | - |
| Dropping Funnel | 5 L capacity | - | 1 | - |
| Temperature Probe | Calibrated | - | 1 | - |
Procedure:
-
Reactor Charging: Charge the 50 L glass-lined reactor with 4-(methylthio)phenol (1.40 kg, 10.0 mol) and glacial acetic acid (7.0 L).
-
Dissolution: Begin agitation with the mechanical stirrer to fully dissolve the solid. The solution should be clear and homogenous.
-
Controlled Addition of Oxidant: Cool the reactor contents to 15-20 °C using the reactor's cooling jacket. Begin the dropwise addition of 30% hydrogen peroxide (2.50 L) via the dropping funnel. Causality: The addition rate must be carefully controlled to maintain the internal temperature below 40 °C. This prevents a runaway reaction and minimizes potential side reactions.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Product Precipitation: Once the reaction is complete, slowly add the reaction mixture to a separate vessel containing cold deionized water (30.0 L) under vigorous stirring. The product, 4-(methylsulfonyl)phenol, will precipitate as a white solid.
-
Isolation and Drying: Filter the solid product using a suitable industrial filter (e.g., Nutsche filter). Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove residual acetic acid and peroxide. Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
-
Quality Control: The expected yield is 1.55 - 1.65 kg (90-96%). The purity should be >99% as determined by HPLC.
Step 2: Nitration of 4-(Methylsulfonyl)phenol
This protocol describes the regioselective nitration of the intermediate to yield the final product.
Materials and Equipment:
| Reagent/Equipment | Specification/Grade | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mol) |
| 4-(Methylsulfonyl)phenol | >99% Purity | 172.19 | 1.72 kg | 10.0 |
| Sulfuric Acid (98%) | ACS Grade | 98.08 | 8.0 L (approx. 14.7 kg) | - |
| Nitric Acid (70%) | ACS Grade | 63.01 | 0.72 L (approx. 1.02 kg) | 11.4 |
| Crushed Ice / DI Water | - | - | 50 kg | - |
| Glass-Lined Reactor | 100 L capacity | - | 1 | - |
| Mechanical Stirrer | - | - | 1 | - |
| Dropping Funnel | 2 L capacity | - | 1 | - |
Procedure:
-
Reactor Charging and Cooling: Charge the 100 L reactor with concentrated sulfuric acid (8.0 L). Begin stirring and cool the acid to 0 °C using a brine or glycol cooling system.
-
Substrate Addition: Slowly add the 4-(methylsulfonyl)phenol (1.72 kg, 10.0 mol) in portions, ensuring the temperature does not exceed 10 °C. Causality: This controlled addition prevents excessive heat generation upon dissolution.
-
Preparation of Nitrating Mixture: In a separate vessel, carefully and slowly add the 70% nitric acid (0.72 L) to 1.0 L of cold (0 °C) concentrated sulfuric acid. This pre-mixing step is crucial for controlling the subsequent nitration reaction.
-
Controlled Nitration: Cool the solution of 4-(methylsulfonyl)phenol in sulfuric acid back down to 0-5 °C. Begin the slow, dropwise addition of the nitrating mixture. The internal temperature must be rigorously maintained between 0 °C and 5 °C throughout the addition.[9][10] Causality: Low temperature is critical for maximizing the regioselectivity of the reaction (ortho-nitration) and preventing the formation of dinitrated byproducts and thermal decomposition.[4]
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-3 hours. Monitor for completion via HPLC.
-
Quenching and Precipitation: In a separate, larger vessel equipped with a robust stirrer, prepare a slurry of crushed ice and water (50 kg). Very slowly and carefully, transfer the reaction mixture into the ice-water slurry. Causality: This quenching step safely neutralizes the reactive nitrating species and precipitates the organic product while dissipating the large heat of dilution from the sulfuric acid.[11]
-
Isolation and Purification: The precipitated yellow solid is collected by filtration. The filter cake is washed extensively with cold deionized water until the washings are neutral (pH ~7) to remove all traces of acid.[11]
-
Drying: Dry the product under vacuum at 50-60 °C. The expected yield is 1.95 - 2.06 kg (90-95%).
-
Final Product Characterization: Confirm the identity and purity (>99% by HPLC) of the final product, 5-(Methylsulfonyl)-2-nitrophenol.
Conclusion
The two-step synthesis protocol presented provides a highly efficient, scalable, and safe method for the industrial production of 5-(Methylsulfonyl)-2-nitrophenol. By leveraging a logical reaction sequence of oxidation followed by regioselective nitration, this process overcomes common challenges associated with phenol nitration, delivering a high-purity product in excellent yield. The detailed attention to process control and safety management ensures that this protocol is well-suited for translation from the laboratory to a large-scale manufacturing environment.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. thebulkcart.com [thebulkcart.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.com [ehs.com]
- 8. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4034050A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 10. US3987113A - Preparation of 5-methyl-2-nitrophenol - Google Patents [patents.google.com]
- 11. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]
Application Note: HPLC Method Development for 5-(Methylsulfonyl)-2-nitrophenol in Soil
This Application Note is designed for researchers and analytical scientists developing methods for the quantification of 5-(Methylsulfonyl)-2-nitrophenol (and its structural isomers like the 4-isomer, a known metabolite of mesotrione) in complex soil matrices.
Introduction & Analyte Profiling
5-(Methylsulfonyl)-2-nitrophenol is a highly polar, acidic degradation product structurally related to the triketone herbicide family (e.g., Mesotrione, Sulcotrione). Its analysis in soil is challenging due to its high water solubility, potential for ionization, and the complex interferences present in soil organic matter (humic/fulvic acids).
This guide provides a robust, self-validating protocol utilizing Solid Phase Extraction (SPE) with Mixed-Mode Anion Exchange (MAX) followed by Reverse-Phase HPLC with UV/Diode Array Detection (DAD) .
Physicochemical Profile (Critical for Method Design)
Understanding the molecule is the first step in method design.
-
Structure: Phenolic hydroxyl group (C1), Nitro group (C2), Methylsulfonyl group (C5).
-
Acidity (pKa): Estimated pKa ~5.5 – 6.5 .
-
Mechanism:[1] The electron-withdrawing nitro (ortho) and methylsulfonyl (meta) groups stabilize the phenolate ion, making it significantly more acidic than unsubstituted phenol (pKa 10).
-
Implication: At neutral pH (7.0), the molecule exists primarily as an anion (phenolate). At acidic pH (< 3.0), it exists as a neutral molecule.
-
-
Polarity (LogP): Estimated LogP ~1.2 – 1.5 .
-
Implication: It is moderately polar. Standard C18 retention may be weak unless the molecule is protonated (acidic mobile phase).
-
-
UV Absorbance: Strong absorbance expected at 270 nm (primary) and 315 nm (secondary, nitro-specific).
Method Development Strategy
The development strategy relies on "pH-switching" to achieve selectivity:
-
Extraction (Alkaline): Ionize the analyte (pH > pKa) to maximize solubility in the aqueous extraction solvent and disrupt binding to soil organic matter.
-
Cleanup (Anion Exchange): Capture the anionic analyte on a MAX SPE cartridge while washing away neutral interferences.
-
Elution (Acidic): Protonate the analyte (pH < pKa) to release it from the exchange resin.
-
HPLC (Acidic): Analyze the neutral form on a C18 column for optimal retention and peak shape.
Workflow Visualization
The following diagram illustrates the critical "pH-switching" logic used in this protocol.
Caption: pH-Switching Workflow: The analyte is manipulated between ionized (extraction/loading) and neutral (elution/HPLC) states to ensure maximum selectivity against soil matrix interferences.
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4][5]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Additives: Formic Acid (98%), Ammonium Hydroxide (28-30%).
-
SPE Cartridges: Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX or Phenomenex Strata-X-A), 6 mL / 150 mg.
-
Column: C18 Polar-Embedded Column (e.g., Waters Symmetry Shield RP18 or Phenomenex Synergi Fusion-RP), 4.6 x 150 mm, 3.5 µm or 5 µm.
Sample Preparation (Extraction & Cleanup)
This protocol is optimized for 10 g soil samples.
Step 1: Extraction
-
Weigh 10.0 ± 0.1 g of soil into a 50 mL centrifuge tube.
-
Add 20 mL of Extraction Solvent: Acetonitrile / 0.1 M Ammonium Hydroxide (50:50, v/v) .
-
Scientific Note: The ammonia ensures the phenol is deprotonated (anionic), increasing water solubility and reducing adsorption to soil minerals.
-
-
Shake vigorously for 30 minutes (mechanical shaker).
-
Centrifuge at 3000 x g for 10 minutes.
-
Decant the supernatant into a clean vessel.
-
(Optional) Repeat extraction with 10 mL solvent if recovery is <80% during validation.
Step 2: SPE Preparation
-
Take 5 mL of the supernatant.
-
Dilute with 20 mL of Milli-Q water.
-
Critical: This lowers the organic content to <20%, preventing "breakthrough" during SPE loading.
-
-
Check pH; adjust to pH 8-9 with dilute NH4OH if necessary (analyte must be anionic).
Step 3: SPE Cleanup (MAX Cartridge)
-
Condition: 3 mL Methanol followed by 3 mL Water.
-
Load: Pass the diluted sample extract through the cartridge at ~1-2 mL/min.
-
Wash 1 (Matrix Removal): 3 mL 5% NH4OH in Water . (Removes neutral impurities and weak acids).
-
Wash 2 (Hydrophobic Removal): 3 mL Methanol . (Removes hydrophobic neutrals; analyte remains bound by ion exchange).
-
Elute: 3 mL Methanol containing 2% Formic Acid .
-
Mechanism:[1] Formic acid acidifies the environment (pH ~2), protonating the phenol. The neutral phenol loses its ionic interaction with the resin and elutes.
-
-
Reconstitution: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 1.0 mL Mobile Phase A .
HPLC Method Parameters[1]
| Parameter | Setting | Rationale |
| Column | C18 Polar Embedded (150 x 4.6 mm, 3.5 µm) | "Polar embedded" groups prevent phase collapse in high aqueous conditions and improve peak shape for basic/acidic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7, keeping the analyte protonated for retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 20 µL | High volume for sensitivity; solvent matches MP A to prevent peak distortion. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
| Detection | UV at 270 nm (Quant) & 315 nm (Qual) | 270 nm is generally the max absorbance for nitrophenols; 315 nm confirms the nitro group. |
Gradient Table:
| Time (min) | % A (Water/FA) | % B (ACN/FA) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial hold |
| 1.0 | 95 | 5 | Equilibrate |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 14.0 | 5 | 95 | Hold |
| 14.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Method Validation Guidelines
To ensure scientific integrity (E-E-A-T), validate the method according to ICH Q2(R1) or SANTE/11312/2021 guidelines.
Linearity & Range[1][3][6]
-
Prepare calibration standards in Mobile Phase A at concentrations: 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL .
Recovery (Accuracy)[3]
-
Spike "blank" soil (soil free of analyte) at two levels: Low (0.05 mg/kg) and High (1.0 mg/kg) .
-
Perform the full extraction and SPE protocol.
-
Calculation: (Area_Spiked_Soil / Area_Standard_in_Solvent) * 100.
-
Target: 70% - 120% recovery.
Matrix Effect Check
-
Compare the slope of the calibration curve in Solvent vs. Matrix-Matched (blank soil extract spiked post-extraction).
-
If Signal Suppression/Enhancement (SSE) is >20%, use matrix-matched calibration standards.
Troubleshooting & Optimization
Use this decision logic to resolve common chromatographic issues.
Caption: Troubleshooting Decision Tree: Systematic solutions for peak shape, recovery, and retention issues.
References
-
Alferness, P. L., & Wiebe, L. A. (2002). Determination of mesotrione residues and metabolites in crops, soil, and water by liquid chromatography with fluorescence detection. Journal of Agricultural and Food Chemistry, 50(14), 3926-3934.
-
ISO 11264:2005. Soil quality — Determination of herbicides — Method using HPLC with UV-detection.[4] International Organization for Standardization.
-
Barchanska, H., et al. (2016). Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples.[5] Journal of Environmental Science and Health.
-
PubChem. 4-(Methylsulfonyl)-2-nitrophenol (Compound Summary). National Library of Medicine.
Sources
Application Notes & Protocols: 5-(Methylsulfonyl)-2-nitrophenol and its Derivatives as a Core Building Block in Modern Herbicide Synthesis
Prepared for: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Introduction: The Strategic Importance of the Nitrophenyl Sulfone Scaffold
In the landscape of modern agrochemicals, the development of selective, potent, and environmentally conscious herbicides is paramount. Specific molecular scaffolds often serve as the foundation for entire classes of active ingredients. The nitrophenyl sulfone moiety, particularly as embodied by derivatives of 5-(Methylsulfonyl)-2-nitrophenol, represents a cornerstone in the synthesis of highly effective herbicides. While various isomers exist, the 4-(methylsulfonyl)-2-nitrobenzoyl group is a well-documented and commercially significant precursor, most notably for the triketone class of herbicides.
This document provides a detailed guide on the utilization of this critical building block, focusing on the synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) and its subsequent conversion to the blockbuster herbicide, Mesotrione. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into the structure-activity relationships that make this scaffold so valuable.
Physicochemical Properties of Key Intermediates
A thorough understanding of the physical and chemical properties of the starting materials is fundamental to successful synthesis, ensuring proper handling, reaction setup, and purification.
| Property | 2-nitro-4-methylsulfonyltoluene (NMST) | 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) |
| CAS Number | 5465-35-0 (illustrative) | 110964-79-9 |
| Molecular Formula | C₈H₉NO₄S | C₈H₇NO₆S |
| Molecular Weight | 215.23 g/mol | 245.21 g/mol |
| Appearance | Solid | Solid |
| Primary Application | Precursor for NMSBA synthesis | Key intermediate for Mesotrione synthesis |
Synthesis of the Core Building Block: 2-nitro-4-methylsulfonylbenzoic acid (NMSBA)
The synthesis of NMSBA is a critical upstream process. A common industrial route involves a two-step process: the nitration of a suitable methylsulfonylbenzene derivative followed by oxidation of the methyl group to a carboxylic acid.[1][2] This ensures the correct positioning of the nitro and methylsulfonyl groups, which is crucial for the final herbicide's biological activity.
The oxidation step, often employing nitric acid with a catalyst like vanadium pentoxide, is a key transformation that converts the relatively simple toluene derivative into the versatile benzoic acid intermediate required for subsequent coupling reactions.[2]
Caption: Synthesis pathway for the NMSBA intermediate.
Application Profile: Synthesis of Mesotrione, an HPPD-Inhibiting Herbicide
Mesotrione is a leading selective herbicide used for controlling broadleaf weeds in corn and other crops.[3] Its development was inspired by the natural allelopathic compound leptospermone.[3] The mode of action involves the potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for plastoquinone and carotenoid biosynthesis in plants.[3] This inhibition leads to the characteristic bleaching of leaves, followed by plant death.[3]
The synthesis of Mesotrione is a prime example of the utility of the 4-(methylsulfonyl)-2-nitrobenzoyl scaffold. The process involves converting NMSBA into its more reactive acid chloride derivative, which is then coupled with 1,3-cyclohexanedione. A final, elegant rearrangement step, catalyzed by a cyanide source, yields the final triketone structure.[3][4]
Caption: Workflow for the synthesis of Mesotrione from NMSBA.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), fume hoods, and appropriate waste disposal procedures, must be strictly followed. Special care must be taken when handling strong acids, thionyl chloride, and cyanide sources.
Protocol 1: Synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA)
This protocol is adapted from general procedures outlined in the patent literature for the synthesis of Mesotrione intermediates.[1][2]
Materials and Reagents:
| Reagent | CAS No. | Purpose |
| 2-nitro-4-methylsulfonyltoluene (NMST) | 5465-35-0 | Starting Material |
| Nitric Acid (68%) | 7697-37-2 | Oxidizing Agent |
| Vanadium Pentoxide (V₂O₅) | 1314-62-1 | Catalyst |
| Deionized Water | 7732-18-5 | Solvent/Quench |
Procedure:
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-nitro-4-methylsulfonyltoluene (NMST).
-
Catalyst Addition: Add a catalytic amount of vanadium pentoxide (V₂O₅).
-
Initial Heating: Begin stirring and heat the mixture to approximately 140-145°C.
-
Oxidant Addition: Carefully begin the dropwise addition of 68% nitric acid. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 145-150°C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).
-
Cooling and Precipitation: Cool the reaction mixture. The NMSBA product will precipitate out of the solution.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Drying: Dry the purified NMSBA under vacuum to a constant weight. The expected yield based on patent literature can be high, with purities often exceeding 98%.[1]
Protocol 2: Synthesis of Mesotrione from NMSBA
This protocol describes the conversion of NMSBA to Mesotrione via the enol ester intermediate.[3][4]
Materials and Reagents:
| Reagent | CAS No. | Purpose |
| NMSBA | 110964-79-9 | Starting Material |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent |
| Toluene | 108-88-3 | Solvent |
| 1,3-Cyclohexanedione | 504-02-9 | Coupling Partner |
| Triethylamine (TEA) | 121-44-8 | Base |
| Acetone Cyanohydrin | 75-86-5 | Cyanide Catalyst Source |
| Dichloromethane (DCM) | 75-09-2 | Solvent |
Procedure:
Step A: Synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride (NMSBC)
-
Suspend NMSBA in an excess of thionyl chloride with a catalytic amount of DMF in a flask equipped with a reflux condenser and gas scrubber.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield crude NMSBC as an oil or low-melting solid, which can be used directly in the next step.
Step B: Formation of the Enol Ester Intermediate
-
Dissolve 1,3-cyclohexanedione in a suitable organic solvent such as dichloromethane or toluene in a reaction vessel.
-
Cool the solution in an ice bath and add an organic base, such as triethylamine, dropwise.
-
Slowly add a solution of NMSBC (from Step A) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Work-up involves washing the organic layer with dilute acid and then brine, followed by drying over anhydrous sodium sulfate and solvent evaporation to yield the crude 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate.[4]
Step C: Rearrangement to Mesotrione
-
Dissolve the crude enol ester from Step B in an appropriate solvent like dichloromethane.
-
Add a catalytic amount of a cyanide source, such as acetone cyanohydrin, along with a small amount of base (e.g., triethylamine) to initiate the rearrangement.[3]
-
Stir the reaction at room temperature. The reaction progress can be monitored by HPLC.
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous acid solution.[4]
-
The final Mesotrione product can be purified by crystallization or other chromatographic techniques to remove impurities, particularly residual cyanide.[4]
Structure-Activity Relationship (SAR) and Mechanistic Causality
The efficacy of Mesotrione and related triketone herbicides is intrinsically linked to their molecular structure, which was rationally designed based on the natural product leptospermone.[3]
-
The Triketone Moiety: The 1,3-dione system on the cyclohexanedione ring is the key pharmacophore that chelates with the Fe(II) ion in the active site of the HPPD enzyme, leading to its inhibition.
-
The Benzoyl Group: The 2-nitro-4-methylsulfonylbenzoyl group serves as a bulky, electron-withdrawing substituent that correctly positions the triketone moiety within the enzyme's active site for optimal binding. The specific substitution pattern is critical; changes to the position or nature of the nitro and sulfonyl groups can drastically alter herbicidal activity and crop selectivity.
-
Crop Safety: The selectivity of Mesotrione in maize is due to the crop's ability to rapidly metabolize the herbicide, a factor influenced by the overall chemical structure.[3]
Troubleshooting Common Synthetic Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in NMSBC Formation | Incomplete reaction; moisture contamination hydrolyzing SOCl₂ or NMSBC. | Ensure NMSBA is completely dry. Use a fresh, high-purity grade of thionyl chloride. Extend reflux time and monitor gas evolution. |
| Side Reactions during Coupling | Base is too strong or temperature is too high, leading to self-condensation. | Use a non-nucleophilic organic base like triethylamine. Maintain low temperatures during the addition of the acid chloride. |
| Incomplete Rearrangement to Mesotrione | Insufficient or deactivated cyanide catalyst; presence of acidic impurities. | Ensure the enol ester intermediate is free from acid before starting the rearrangement. Use a fresh source of acetone cyanohydrin. A slight excess of base can help activate the catalyst. |
| Product Purity Issues (Post-Rearrangement) | Residual cyanide catalyst; unreacted enol ester; side products. | Implement an acidic wash during work-up to quench the catalyst.[4] Recrystallization from a suitable solvent system is often effective for purification. |
References
-
Mesotrione - Wikipedia. Wikipedia. [Link]
-
Nicosulfuron (Ref: DPX V9360). AERU - University of Hertfordshire. [Link]
- CN106565560A - Synthesis process of mesotrione.
-
Process for preparing mesotrione. Justia Patents. [Link]
- WO2022024094A1 - Process for preparation of mesotrione and its intermediates.
-
Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. PMC - National Center for Biotechnology Information. [Link]
Sources
Optimization of O-Alkylation Strategies for Electron-Deficient Phenols: A Case Study of 5-(Methylsulfonyl)-2-nitrophenol
Topic: Reagents for the O-alkylation of 5-(Methylsulfonyl)-2-nitrophenol Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]
Introduction & Mechanistic Insight
The substrate 5-(methylsulfonyl)-2-nitrophenol represents a class of highly electron-deficient phenols often encountered in the synthesis of agrochemicals (e.g., HPPD inhibitors like Mesotrione) and pharmaceutical intermediates. The presence of a nitro group at the ortho position and a methylsulfonyl group at the meta position creates a unique electronic environment:
-
High Acidity : The electron-withdrawing nature of the
and groups significantly stabilizes the phenoxide anion, likely lowering the to the range of 6.0–7.0 (compared to 10.0 for phenol). -
Reduced Nucleophilicity : While the phenoxide is easily formed, the delocalization of the negative charge into the nitro group and the inductive pull of the sulfone make the oxygen center a "hard," sluggish nucleophile.
-
Steric Considerations : The ortho-nitro group provides steric bulk that can hinder the approach of bulky electrophiles.
Successful O-alkylation requires reagents that enhance the nucleophilicity of the phenoxide or activate the electrophile, while suppressing side reactions such as hydrolysis or SNAr decomposition.
Reagent Selection Guide
This section details the specific reagents recommended for this transformation, categorized by their mechanistic role.
A. Bases: The Thermodynamics of Deprotonation
Since the substrate is acidic (
| Base | Role | Context |
| Potassium Carbonate ( | Standard Base | First-line choice. Cheap, effective in DMF/Acetone. The |
| Cesium Carbonate ( | Kinetic Booster | For difficult substrates. The "Cesium Effect" (large cation radius) creates a "naked" phenoxide anion, significantly increasing nucleophilicity in polar aprotic solvents. |
| Sodium Hydride (NaH) | Strong Base | For unreactive electrophiles. Ensures irreversible deprotonation. Requires anhydrous conditions (THF/DMF). |
| DIPEA / | Organic Base | Not recommended for Williamson ether synthesis due to the formation of ammonium salts that can complicate purification, though used in Mitsunobu protocols. |
B. Electrophiles: The Kinetic Partner
The choice of electrophile dictates the reaction mechanism (
-
Alkyl Iodides (
) : Highest reactivity. Preferred for sluggish phenoxides. -
Alkyl Bromides (
) : Standard balance of stability and reactivity. often used with a catalyst (KI). -
Alkyl Sulfonates (Mesylates/Tosylates) : Useful when the alkyl halide is unstable or commercially unavailable.
-
Alcohols (
) : Used in Mitsunobu conditions (see Protocol B).
C. Solvents: Dielectric Tuning
-
DMF (N,N-Dimethylformamide) : The gold standard. High dielectric constant dissociates ion pairs, maximizing rate.
-
Acetonitrile (
) : Good alternative for lower temperature reactions; easier to remove than DMF. -
Acetone : often used with
(Finkelstein conditions), but the boiling point ( ) may be too low for this deactivated nucleophile.
D. Catalysts[2]
-
Potassium Iodide (KI) : Essential when using alkyl bromides or chlorides. Converts
in situ (Finkelstein reaction). -
18-Crown-6 : Phase transfer catalyst. Solubilizes
in non-polar solvents, useful if DMF is to be avoided.
Experimental Protocols
Method A: Standard Williamson Ether Synthesis ( /DMF)
Best for primary alkyl halides and robust scale-up.
Reagents:
-
Substrate: 5-(Methylsulfonyl)-2-nitrophenol (
equiv) -
Electrophile: Alkyl Iodide (
– equiv) or Alkyl Bromide ( equiv) -
Base:
(anhydrous, powder, – equiv) -
Solvent: DMF (
concentration) -
Catalyst: KI (
equiv) – Optional, add if using bromide.
Step-by-Step Protocol:
-
Preparation : Charge a reaction flask with 5-(methylsulfonyl)-2-nitrophenol (
equiv) and anhydrous ( equiv). -
Solvation : Add anhydrous DMF (
substrate). Stir at room temperature for 15–30 minutes. Observation: The solution will likely turn bright yellow/orange due to phenoxide formation. -
Addition : Add the Alkyl Iodide (
equiv) dropwise. -
Reaction : Heat the mixture to 60–80°C . Monitor by TLC or LC-MS.
-
Note: Due to the electron-deficient ring, reaction times may be longer (4–16 hours) compared to simple phenols.
-
-
Workup :
Method B: Mitsunobu Reaction
Best for secondary alcohols or when the alkyl halide is unstable.
Reagents:
-
Substrate: 5-(Methylsulfonyl)-2-nitrophenol (
equiv) -
Alcohol:
( – equiv) -
Phosphine:
(Triphenylphosphine, equiv) -
Azodicarboxylate: DIAD or DEAD (
equiv) -
Solvent: THF (anhydrous) or Toluene.
Step-by-Step Protocol:
-
Dissolution : Dissolve the phenol (
equiv), alcohol ( equiv), and ( equiv) in anhydrous THF ( ) under atmosphere. -
Cooling : Cool the solution to 0°C (ice bath).
-
Addition : Add DIAD (
equiv) dropwise over 10–20 minutes. Caution: Exothermic. -
Reaction : Allow to warm to room temperature and stir for 12–24 hours.
-
Mechanistic Note: The low
of the phenol facilitates rapid protonation of the betaine intermediate, driving the reaction forward.
-
-
Workup : Concentrate the solvent. Triturate with
/ Hexane to precipitate (triphenylphosphine oxide), filter, and purify the filtrate by column chromatography.
Mechanistic Visualization
The following diagram illustrates the competing factors and the pathway to the desired ether.
Figure 1: Reaction pathway highlighting the impact of electronic deactivation on the nucleophilic attack.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Nucleophile is too weak. | Switch base to |
| Starting Material Remains | Electrophile decomposition. | Add electrophile in portions (0.5 equiv every 2 hours). Switch to Alkyl Iodide. |
| Side Product: N-Alkylation | Ambident nucleophile issue.[4] | Rare for phenols, but possible. Ensure solvent is non-polar (e.g., Toluene) if using Ag salts (unlikely here). Stick to |
| Hydrolysis of Product | Harsh conditions. | Avoid hydroxide bases (NaOH/KOH) at high temps. Use anhydrous carbonates. |
References
-
General Williamson Ether Synthesis
-
Alkylation of Electron-Deficient Phenols
-
MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. (Discusses alkylation of phenols with sulfonyl groups). Available at: [Link]
-
- Mitsunobu Reaction on Acidic Phenols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (General reference for pKa limits).
- Analogous Chemistry (4-mesyl isomer)
-
Acidity of Nitrophenols
-
University of Alberta. Acidity of Phenols. Available at: [Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Methyl-2-nitrophenol CAS#: 700-38-9 [m.chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR20160145796A - 1H-PYRROLO[2,3-c]PYRIDIN-7(6H)-ONES AND PYRAZOLO[3,4-c]PYRIDIN-7(6H)-ONES AS INHIBITORS OF BET PROTEINS - Google Patents [patents.google.com]
Optimizing Reaction Conditions for the Reduction of 5-(Methylsulfonyl)-2-nitrophenol to its Aniline Derivative
An Application Note and Protocol for Drug Development Professionals
Abstract: The reduction of the nitro group in 5-(Methylsulfonyl)-2-nitrophenol is a critical transformation for the synthesis of various pharmaceutical intermediates. The presence of both an electron-withdrawing sulfonyl group and a phenolic hydroxyl group necessitates a carefully optimized and selective reduction methodology. This guide provides a comprehensive analysis of common reduction strategies, including catalytic hydrogenation and chemical reduction with metals. It offers detailed, field-tested protocols, explains the causality behind experimental choices, and presents a framework for systematic optimization to achieve high yield and purity.
Introduction: Strategic Importance and Molecular Considerations
The conversion of an aromatic nitro group to a primary amine is a foundational reaction in organic synthesis, particularly in the pharmaceutical industry where the resulting aniline is a versatile building block.[1] The target molecule, 5-(Methylsulfonyl)-2-nitrophenol, presents unique challenges and opportunities. The product, 5-(methylsulfonyl)-2-aminophenol, is a key precursor for various active pharmaceutical ingredients (APIs).
Molecular Landscape: The reactivity of the substrate is governed by the electronic properties of its substituents:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.[2][3] Its reduction is the primary goal.
-
Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group that further decreases the electron density of the aromatic ring.[2] This electronic deficit on the nitro group generally facilitates its reduction.
-
Hydroxyl Group (-OH): An electron-donating group that can also act as a Brønsted acid. Its presence requires careful consideration of pH and reagent compatibility to avoid side reactions.
The primary objective is the selective, six-electron reduction of the nitro group to an amine without affecting other functionalities.[4][5]
Mechanistic Pathways of Nitro Group Reduction
The reduction of a nitroarene to an aniline is a stepwise process. The most widely accepted mechanism, first proposed by Haber, proceeds through a "direct hydrogenation" pathway involving a series of two-electron reduction steps.[6][7] This pathway is dominant in both catalytic hydrogenation and many chemical reductions.
-
Nitroarene (R-NO₂) is reduced to a Nitroso intermediate (R-N=O).
-
The Nitroso compound is further reduced to a Hydroxylamine (R-NHOH).
-
Finally, the Hydroxylamine is reduced to the target Aniline (R-NH₂).[5]
It is crucial to ensure the reaction goes to completion, as the hydroxylamine intermediate can sometimes be isolated and may be unstable or toxic.[8]
Caption: The direct reduction pathway for aromatic nitro compounds.
Comparative Analysis of Reduction Methodologies
The choice of reduction method is critical and depends on factors like scale, available equipment, cost, and downstream processing.[1] We will compare the three most relevant methods for this substrate.
Caption: Key methodologies for nitro group reduction.
Method 1: Catalytic Hydrogenation
This is often the preferred industrial method due to its high efficiency, atom economy, and the generation of only water as a byproduct.[1] It involves using a heterogeneous catalyst with a hydrogen source.
-
Expertise & Causality: Palladium on carbon (Pd/C) is the most common catalyst for nitro reductions due to its high activity.[9] The reaction is typically run in a pressure vessel under a hydrogen atmosphere. The choice of solvent is critical; polar protic solvents like ethanol or methanol are excellent for solubilizing the starting material and facilitating hydrogen transfer. For nitrophenols, acidic conditions (e.g., addition of acetic or sulfuric acid) can accelerate the reaction rate.[10][11]
-
Trustworthiness: The reaction progress must be monitored carefully by hydrogen uptake and chromatographic analysis (TLC/LC-MS) to ensure full conversion of the hydroxylamine intermediate. Filtration through Celite® is essential for complete removal of the pyrophoric palladium catalyst.
Protocol 3.1: Catalytic Hydrogenation using Pd/C
-
Vessel Preparation: To a suitable pressure hydrogenation vessel (e.g., Parr shaker), add 5-(Methylsulfonyl)-2-nitrophenol (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or methanol (10-20 volumes). Under an inert atmosphere (e.g., nitrogen), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (0.5-2 mol%).
-
Reaction Execution: Seal the vessel. Purge it thoroughly with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-60 psi).[1]
-
Monitoring: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling. Monitor the reaction by observing hydrogen uptake and periodically analyzing samples via TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(methylsulfonyl)-2-aminophenol. The product can be purified further by recrystallization if necessary.[1]
Method 2: Metal-Mediated Reduction with Iron
Reduction using zero-valent metals in acidic or neutral media is a classic, robust, and cost-effective method suitable for large-scale production.[6][13] Iron powder is commonly used due to its low cost and environmental benignity.
-
Expertise & Causality: The reaction proceeds via single-electron transfers from the iron surface to the nitro group, with protonation by a mild acid source like ammonium chloride or acetic acid.[5] Using ammonium chloride in a water/ethanol mixture provides near-neutral conditions, which is advantageous for substrates with acid- or base-sensitive groups. Refluxing is typically required to drive the reaction to completion.
-
Trustworthiness: The work-up is critical for this method. The resulting iron salts must be thoroughly removed. Filtration through Celite® is effective. An extractive work-up is then used to separate the organic product from any remaining inorganic salts.
Protocol 3.2: Reduction using Iron in Neutral Medium
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-(Methylsulfonyl)-2-nitrophenol (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl) (3-5 eq) followed by iron powder (Fe) (3-5 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the yellow color of the nitrophenol is often a good visual indicator of reaction progression.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter the hot suspension through a pad of Celite® to remove the iron oxides, washing thoroughly with hot ethanol or ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[1]
Method 3: Metal-Mediated Reduction with Tin(II) Chloride
Tin(II) chloride (SnCl₂) is another effective reagent, particularly for small-scale lab syntheses. It offers mild reaction conditions, often proceeding at room temperature.[9]
-
Expertise & Causality: SnCl₂ acts as the reducing agent in an acidic environment, typically in a solvent like ethanol or ethyl acetate with the addition of concentrated HCl. The mechanism involves the transfer of electrons from Sn(II) to the nitro group.
-
Trustworthiness: A key challenge is the work-up. Upon completion, the reaction mixture is highly acidic and contains tin salts. Careful basification with NaOH or NaHCO₃ is required to precipitate tin hydroxides, which can then be filtered off. This process can sometimes lead to emulsions or product loss via occlusion in the precipitate.
Protocol 3.3: Reduction using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve 5-(Methylsulfonyl)-2-nitrophenol (1.0 eq) in ethanol (10-15 volumes).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq). If the reaction is slow, add concentrated hydrochloric acid (HCl) dropwise while cooling the flask in an ice bath.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully add a cold aqueous solution of NaOH (e.g., 3M) or saturated NaHCO₃ until the solution is basic (pH > 8) and a white precipitate of tin salts forms.[1]
-
Isolation: Stir the suspension for 30 minutes, then filter through Celite®, washing the solid cake with ethyl acetate. Transfer the filtrate to a separatory funnel, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure.[1]
Optimization, Monitoring, and Purification
Systematic optimization is key to developing a robust and scalable process.
Data Presentation: Summary of Methodologies
| Feature | Catalytic Hydrogenation (Pd/C, H₂) | Metal Reduction (Fe/NH₄Cl) | Metal Salt Reduction (SnCl₂) |
| Primary Reductant | H₂ gas | Iron (Fe) powder | Tin(II) Chloride (SnCl₂) |
| Typical Conditions | RT-50°C, 40-60 psi H₂ | Reflux (80-90°C) | RT-50°C |
| Advantages | High efficiency, clean (water byproduct), catalyst is recyclable.[14] | Low cost, robust, scalable, avoids high-pressure H₂.[9] | Mild conditions, good for small scale, high chemoselectivity.[9] |
| Disadvantages | Requires specialized pressure equipment, catalyst is pyrophoric. | Stoichiometric metal waste, potentially strenuous work-up. | Generates significant tin waste, work-up can be challenging. |
| Ideal Scale | Pilot Plant / Manufacturing | Benchtop / Manufacturing | Laboratory / Discovery |
Analytical Monitoring
Real-time or frequent in-process monitoring is crucial for understanding reaction kinetics and ensuring completion.[8][12]
-
Thin-Layer Chromatography (TLC): A rapid and effective method. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes). The starting nitrophenol is typically a yellow spot, while the product amine is often UV-active and may stain with an oxidizing agent like potassium permanganate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking of the starting material, product, and any intermediates or byproducts.
Purification of the Final Product
The crude 5-(methylsulfonyl)-2-aminophenol may contain residual reagents or byproducts.
-
Recrystallization: An effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often a good starting point.[15]
-
Column Chromatography: For small-scale purification or removal of closely related impurities, silica gel chromatography can be employed.[15]
-
Color Removal: If the final product is colored due to oxidation, treatment with activated charcoal during recrystallization can be effective.[16]
Caption: A generalized workflow from reaction to final product.
Conclusion
The reduction of 5-(methylsulfonyl)-2-nitrophenol to 5-(methylsulfonyl)-2-aminophenol is a readily achievable transformation. For laboratory scale and high chemoselectivity, reduction with SnCl₂ or Fe/NH₄Cl offers reliable and accessible options. For larger-scale synthesis where efficiency and waste reduction are paramount, catalytic hydrogenation with Pd/C is the superior method, provided the necessary equipment is available.[1] Each method requires careful execution and monitoring, particularly during the work-up and purification stages, to ensure the isolation of a high-purity product suitable for subsequent use in drug development pipelines.
References
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Penning, T. M. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Retrieved from [Link]
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Li, Z., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications. Retrieved from [Link]
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Li, H., et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Retrieved from [Link]
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Academia.edu. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]_
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Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
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Wang, X., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. Retrieved from [Link]
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Chaudhari, R. V., et al. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development. Retrieved from [Link]
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Falamaki, C., et al. (2012). Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst. Chemical Engineering Journal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
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Beller, M., et al. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Retrieved from [Link]
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European Patent Office. (n.d.). Process for the purification of p-aminophenol - EP 0041837 A1. Retrieved from [Link]
-
Beller, M., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from [Link]
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ACS Publications. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
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ResearchGate. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Retrieved from [Link]
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National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances. PMC. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
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ACS Publications. (2024). Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
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ResearchGate. (2014). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. Retrieved from [Link]
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Mettler Toledo. (n.d.). Nitrobenzyl reduction. Retrieved from [Link]
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Vaia. (n.d.). What is directive influence of nitro group in electrophilic substitution of aromatic compounds?. Retrieved from [Link]
-
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Application Note: Green Chemistry Strategies for the Synthesis of 5-(Methylsulfonyl)-2-nitrophenol
Abstract
5-(Methylsulfonyl)-2-nitrophenol is a key intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. Traditional synthetic routes often rely on harsh, hazardous reagents such as mixed acid (H₂SO₄/HNO₃) and stoichiometric, heavy-metal oxidants, leading to significant environmental impact, safety concerns, and poor atom economy.[1][2] This application note provides a detailed guide for researchers and process chemists on developing a greener, more sustainable synthesis of 5-(Methylsulfonyl)-2-nitrophenol. We deconstruct the synthesis into its core transformations—electrophilic nitration and sulfide oxidation—and present modern, eco-friendly alternatives for each step. The protocols and strategies outlined herein prioritize the use of safer reagents, alternative energy sources like microwave irradiation, catalytic systems, and improved process efficiency, aligning with the core principles of green chemistry.
Introduction: The Imperative for Greener Synthesis
The chemical industry is increasingly under pressure to develop manufacturing processes that are not only economically viable but also environmentally benign. The synthesis of specialized intermediates like 5-(Methylsulfonyl)-2-nitrophenol is a prime area for green innovation. Conventional nitration procedures are notoriously hazardous, generating large volumes of corrosive acid waste and potential for runaway exothermic reactions.[3] Similarly, the oxidation of a thioether to a sulfone often involves environmentally persistent and toxic reagents.
This guide moves beyond simply listing steps and explains the causality behind adopting greener alternatives. By focusing on methodologies such as microwave-assisted synthesis, solid-supported catalysis, and phase-transfer catalysis, we aim to provide a robust framework for designing a self-validating, sustainable, and efficient synthetic protocol.
Deconstructing the Synthesis: A Two-Pronged Green Approach
The synthesis of 5-(Methylsulfonyl)-2-nitrophenol can be logically approached from a precursor such as 4-(methylthio)phenol. This requires two key transformations:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group.
-
Oxidation: Conversion of the methylthio group (-SCH₃) to the methylsulfonyl group (-SO₂CH₃).
Our strategy is to optimize each of these steps using green chemistry principles before proposing an integrated workflow.
Greener Strategy I: Electrophilic Nitration of Phenols
The primary green objective is to replace the hazardous sulfuric acid/nitric acid mixture. This can be achieved by enhancing reaction rates with alternative energy sources or by using milder, often recyclable, catalytic systems.
Microwave-Assisted Nitration: A Rate-Enhanced, Eco-Friendly Alternative
Microwave irradiation offers a powerful method to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced side-product formation.[4][5] In the context of nitration, it can enable the use of less corrosive nitrating agents, completely avoiding the need for concentrated sulfuric acid.[4][5]
A rapid and environmentally friendly microwave-assisted nitration of phenol has been shown to be effective using calcium nitrate in acetic acid, achieving high yields in as little as one minute.[4] This approach eliminates the use of corrosive nitric and sulfuric acids, representing a significant green advancement.[4][5]
Protocol 1: Microwave-Assisted Nitration of a Phenolic Precursor
This protocol is adapted from established methods for phenol nitration and should be optimized for the specific substrate, 4-(methylthio)phenol.
Objective: To nitrate 4-(methylthio)phenol using a mild nitrating agent under microwave irradiation.
Materials:
-
4-(methylthio)phenol
-
Calcium nitrate [Ca(NO₃)₂]
-
Glacial acetic acid
-
Microwave reactor with temperature and pressure controls
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 4-(methylthio)phenol (1 mmol), calcium nitrate (2.2 mmol), and glacial acetic acid (5 mL).
-
Rationale: Calcium nitrate serves as the nitro source, while acetic acid acts as both a solvent and a catalyst. This system is significantly less hazardous than traditional mixed acid.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 2-5 minutes at 100-120 °C. Monitor the reaction progress by TLC.
-
Rationale: Microwave heating provides rapid and uniform energy transfer, drastically reducing the reaction time from hours to minutes.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acetic acid, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Characterize the crude product by ¹H NMR and Mass Spectrometry to confirm the formation of 2-nitro-4-(methylthio)phenol and assess purity. Further purification can be achieved by column chromatography.
Greener Strategy II: Catalytic Oxidation of Thioethers
The second major green challenge is the oxidation of the thioether to a sulfone. The goal is to replace stoichiometric oxidants with a catalytic system that uses a clean, atom-economical oxidant like hydrogen peroxide (H₂O₂).
Hydrogen Peroxide: The Ideal Green Oxidant
Hydrogen peroxide is an excellent choice for green oxidation as its only byproduct is water. However, its reaction with thioethers is often slow and requires a catalyst to achieve high efficiency and selectivity for the sulfone over the intermediate sulfoxide.
Protocol 2: Catalytic Oxidation of a Thioether to a Sulfone
This protocol uses a simple and effective tungstate catalyst for the selective oxidation of the thioether group.
Objective: To oxidize 2-nitro-4-(methylthio)phenol to 5-(Methylsulfonyl)-2-nitrophenol using a catalytic amount of sodium tungstate with hydrogen peroxide.
Materials:
-
2-nitro-4-(methylthio)phenol (from Protocol 1)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Methanol
-
Sodium sulfite
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 2-nitro-4-(methylthio)phenol (1 mmol) in 10 mL of methanol in a round-bottom flask. Add sodium tungstate dihydrate (0.05 mmol, 5 mol%).
-
Rationale: Methanol is a relatively green solvent. Sodium tungstate is an efficient and low-toxicity catalyst for this transformation.
-
Addition of Oxidant: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (2.5 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: The slow, cooled addition of H₂O₂ is crucial for controlling the exothermic reaction and preventing over-oxidation or degradation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the disappearance of the starting material and the formation of the product by TLC.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a peroxide test strip indicates its absence.
-
Work-up and Purification: Remove the methanol via rotary evaporation. Extract the aqueous residue with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Analysis: Purify the product by recrystallization or column chromatography. Confirm the structure and purity of the final product, 5-(Methylsulfonyl)-2-nitrophenol, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Proposed Integrated Green Synthesis Workflow
By combining these green strategies, we can construct a more sustainable pathway to 5-(Methylsulfonyl)-2-nitrophenol. The workflow is designed to minimize solvent use, avoid hazardous reagents, and improve overall process safety.
Caption: Proposed two-step green synthesis workflow.
Comparative Analysis of Synthetic Routes
The following table summarizes the advantages of the proposed green route over a traditional synthesis involving mixed-acid nitration and a stoichiometric oxidant like potassium permanganate (KMnO₄).
| Parameter | Traditional Route | Proposed Green Route | Justification |
| Nitrating Agent | H₂SO₄ / HNO₃ | Ca(NO₃)₂ / Acetic Acid | Avoids highly corrosive and hazardous mixed acid, reducing acidic waste.[4] |
| Energy Source | Conventional Heating (hours) | Microwave Irradiation (minutes) | Drastic reduction in reaction time and energy consumption.[6] |
| Oxidizing Agent | KMnO₄ (stoichiometric) | H₂O₂ (catalytic Na₂WO₄) | Improves atom economy significantly; byproduct is water vs. MnO₂ waste. |
| Solvents | Chlorinated solvents (e.g., DCM) | Methanol, Ethyl Acetate | Prioritizes less toxic and more biodegradable solvents.[7][8] |
| Safety Profile | High risk of thermal runaway | Enhanced control and safety | Microwave and catalytic conditions offer better process control. |
| Waste Profile | High (spent acid, MnO₂ sludge) | Low (water, recyclable catalyst) | Aligns with the principle of waste prevention at the source. |
Advanced Green Methodologies for Consideration
For industrial-scale production, further optimizations can be explored to enhance sustainability.
Phase-Transfer Catalysis (PTC)
PTC is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., aqueous and organic).[9][10] For reactions involving inorganic bases or salts, PTC can eliminate the need for polar aprotic solvents by using a catalyst (like a quaternary ammonium salt) to transport the anionic reactant into the organic phase where the reaction occurs.[11][12][13] This approach enhances reaction rates, often allows for the use of water as a solvent, and simplifies product isolation.[11][13]
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Troubleshooting & Optimization
Improving low yields in the nitration synthesis of 5-(Methylsulfonyl)-2-nitrophenol
Welcome to the technical support center for the synthesis of 5-(methylsulfonyl)-2-nitrophenol. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the nitration of 4-(methylsulfonyl)phenol. As Senior Application Scientists, we have compiled this resource to address common issues, particularly low yields, and to provide robust, field-tested protocols and mechanistic insights to enhance your synthetic success.
The nitration of 4-(methylsulfonyl)phenol presents a classic challenge in electrophilic aromatic substitution. The starting material is a highly deactivated aromatic ring due to the potent electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃). This deactivation not only slows the reaction rate but also complicates achieving high regioselectivity for the desired ortho-product, 5-(methylsulfonyl)-2-nitrophenol, over other isomers and byproducts. This guide provides a structured approach to troubleshooting and optimizing this critical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common questions and issues encountered during the synthesis of 5-(methylsulfonyl)-2-nitrophenol.
Q1: My nitration of 4-(methylsulfonyl)phenol is resulting in very low yields or no reaction at all. What are the likely causes?
Low or no conversion is the most frequent issue and typically stems from the strongly deactivated nature of the starting material. The methylsulfonyl group at the para-position significantly reduces the electron density of the phenol ring, making it less susceptible to electrophilic attack by the nitronium ion (NO₂⁺).
Troubleshooting Steps:
-
Nitrating Agent Strength: Standard nitrating conditions, such as dilute nitric acid, are often insufficient for this substrate.[1][2] A more potent nitrating system is required to generate a higher concentration of the active electrophile, the nitronium ion.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to an increase in side reactions, such as oxidation and the formation of undesired isomers. For deactivated substrates, a carefully controlled temperature profile is crucial.
-
Recommendation: Start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the initial exotherm. After the addition is complete, the reaction temperature may be slowly raised to facilitate the reaction, but careful monitoring is essential to prevent runaway reactions and byproduct formation.
-
-
Reaction Time: Deactivated substrates require longer reaction times to achieve acceptable conversion.
-
Recommendation: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Insufficient reaction time will result in low conversion, while excessively long times can lead to product degradation.
-
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired 5-(methylsulfonyl)-2-nitrophenol?
The hydroxyl group of the phenol is an ortho-, para-directing group. Since the para position is blocked by the methylsulfonyl group, nitration is directed to the ortho positions. However, achieving high selectivity for a single ortho-isomer can be challenging.
Strategies to Enhance Ortho-Selectivity:
-
Choice of Nitrating Agent: The regioselectivity of phenol nitration can be influenced by the nitrating agent and reaction conditions.[6]
-
Recommendation: While mixed acid is a standard choice, alternative nitrating systems can offer improved regioselectivity. For instance, using a nitrate salt, such as lithium nitrate, in a mixture of sulfuric acid and trifluoroacetic acid has been shown to be effective for deactivated aromatic compounds.[7] Another approach is the use of cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate, which has been reported to favor ortho-nitration of phenols.[8]
-
-
Solvent Effects: The solvent can influence the distribution of isomers.
-
Recommendation: Acetic acid is sometimes used as a solvent in nitration reactions and can influence the isomer distribution.[9] Experimenting with different solvent systems may help to optimize the regioselectivity.
-
Q3: My final product is dark and appears to be contaminated with byproducts. What are these impurities and how can I avoid them?
The formation of colored byproducts is a common issue in phenol nitration and is often due to oxidation of the phenol ring.[2] The strong oxidizing nature of nitric acid can lead to the formation of quinone-like structures and other polymeric materials, which are intensely colored.[10]
Mitigation and Purification Strategies:
-
Temperature Control: As mentioned, maintaining a low reaction temperature is critical to minimize oxidative side reactions.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and to avoid localized high concentrations, which can promote oxidation.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).
-
Steam Distillation: For some nitrophenols, steam distillation can be an effective purification method to separate the desired product from non-volatile impurities.[9][11]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired isomer from byproducts.
-
Reaction Mechanism and Optimization
Understanding the underlying mechanism is key to troubleshooting and optimizing the synthesis. The nitration of 4-(methylsulfonyl)phenol is an electrophilic aromatic substitution reaction.
Caption: Mechanism of Nitration of 4-(methylsulfonyl)phenol.
Comparative Summary of Nitration Methods
The choice of nitrating agent and conditions is critical for success. Below is a summary of common methods with their pros and cons for the nitration of deactivated phenols.
| Nitrating System | Typical Conditions | Advantages | Disadvantages | Reported Yields (for deactivated arenes) |
| HNO₃ / H₂SO₄ | 0 °C to RT | High reactivity, low cost. | Strong oxidizing conditions, potential for over-nitration and side reactions. | Moderate to excellent.[7] |
| LiNO₃ / H₂SO₄ / TFA | Mild conditions | Good for deactivated substrates, mild conditions. | Higher cost of reagents. | Moderate to excellent.[7] |
| NH₄NO₃ / KHSO₄ | Reflux in Acetonitrile | "Green" and safer reagents.[6] | May require higher temperatures. | Good to excellent for various phenols.[6] |
| CAN / NaHCO₃ | Room Temperature | High regioselectivity for ortho-nitration.[8] | Potential for oxidation, especially with electron-rich phenols. | Good for many substituted phenols.[8] |
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and purity requirements.
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
This is the most common and cost-effective method for nitrating deactivated aromatic compounds.
Materials:
-
4-(Methylsulfonyl)phenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylsulfonyl)phenol in concentrated sulfuric acid at 0 °C (ice bath).
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-(methylsulfonyl)phenol, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with dichloromethane.
-
Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Nitration using Lithium Nitrate in Trifluoroacetic Acid
This method offers a milder alternative for the nitration of deactivated substrates.[7]
Materials:
-
4-(Methylsulfonyl)phenol
-
Lithium Nitrate (LiNO₃)
-
Trifluoroacetic Acid (TFA)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 4-(methylsulfonyl)phenol and lithium nitrate in trifluoroacetic acid in a round-bottom flask at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Troubleshooting Flowchart
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Purification techniques to remove regioisomers from 5-(Methylsulfonyl)-2-nitrophenol
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification & Regioisomer Removal for 5-(Methylsulfonyl)-2-nitrophenol
Core Technical Analysis
The purification of 5-(Methylsulfonyl)-2-nitrophenol (Target) typically involves separating it from its regioisomers, most notably 4-nitro-3-(methylsulfonyl)phenol (Para-isomer impurity).
The separation logic relies entirely on the Hydrogen Bonding Distinction :
-
Target (Ortho-isomer): The nitro group at position 2 and the hydroxyl group at position 1 form a strong intramolecular hydrogen bond (chelation). This "hides" the polar functionality, making the molecule effectively less polar, more volatile, and more soluble in non-polar solvents.
-
Impurity (Para-isomer): The nitro group is distant from the hydroxyl group. This forces the molecule to form intermolecular hydrogen bonds with other molecules or the solvent. This creates a lattice or aggregate that is more polar, less volatile, and significantly less soluble in non-polar media.
Troubleshooting & FAQ Guide
Q1: Why are the regioisomers co-eluting or crystallizing together?
Diagnosis: You are likely using a solvent system that is too polar (e.g., Methanol, high % Ethyl Acetate). Technical Insight: In highly polar protic solvents, the solvent molecules disrupt the intramolecular hydrogen bond of the target, making it behave similarly to the para-impurity. Solution: Switch to a non-polar or chlorinated solvent system (Toluene, Dichloromethane, or Hexane/EtOAc mixtures). This maximizes the physical property divergence caused by the intramolecular H-bond.
Q2: Is steam distillation viable for this sulfonyl derivative?
Assessment: Yes, but with caveats. Protocol: While standard o-nitrophenol is highly steam volatile, the 5-methylsulfonyl group adds significant molecular weight (~79 Da) and polarity, reducing volatility.
-
Standard Steam Distillation: May be too slow.[1]
-
Recommendation: Use Superheated Steam Distillation or high-vacuum sublimation if scale permits. For most lab-scale purifications (<50g), Column Chromatography is more efficient for this specific derivative.
Q3: How do I separate them using Column Chromatography?
Methodology: Exploiting the "Hidden Hydroxyl" effect.
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Toluene:Ethyl Acetate (Start 95:5) or Hexane:Ethyl Acetate (Start 90:10).
-
Elution Order:
-
Target (5-(Methylsulfonyl)-2-nitrophenol): Elutes FIRST . The intramolecular H-bond prevents interaction with the silica silanols.
-
Impurity (Para-isomer): Elutes SECOND . The exposed hydroxyl group interacts strongly with the silica.
-
Q4: Can I purify via recrystallization to avoid chromatography?
Strategy: Solubility Differential. Protocol:
-
Dissolve the crude mixture in minimal boiling Toluene or Benzene (if permitted).
-
Allow to cool slowly to room temperature (do not freeze yet).
-
The Impurity (Para-isomer) will precipitate/crystallize first because it is insoluble in non-polar solvents due to intermolecular aggregation.
-
Filter the solid (this is the impurity).
-
Evaporate the filtrate to recover the Target (Ortho-isomer) .
-
Optional: Recrystallize the target from hot Ethanol/Water if further purity is needed.
Comparative Data Profile
| Feature | Target: 5-(Methylsulfonyl)-2-nitrophenol | Impurity: 4-nitro-3-(methylsulfonyl)phenol |
| Nitro Position | Ortho (2-position) | Para (4-position) |
| H-Bonding | Intramolecular (Chelation) | Intermolecular (Network) |
| Polarity | Lower (Pseudo-nonpolar) | Higher (Exposed polar groups) |
| TLC ( | Higher (Moves faster) | Lower (Sticks to baseline) |
| Solubility (DCM) | High | Low/Insoluble |
| Volatility | Steam Volatile (Moderate) | Non-Volatile |
Visualization: Purification Workflow
Caption: Logical workflow for separating ortho-nitrophenol derivatives based on solubility and polarity differences.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for steam distillation of o-nitrophenols).
-
Sidgwick, N. V., et al. "The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene." Journal of the Chemical Society, Transactions, 1915, 107, 1202–1213. (Foundational data on Ortho vs Para solubility in non-polar solvents).
-
Khan Academy. "Nitration of Phenols: Separation of Ortho and Para Isomers." (Educational overview of the H-bonding mechanism).
Sources
Technical Support Center: High-Purity Recrystallization of 5-(Methylsulfonyl)-2-nitrophenol
Welcome to the technical support center for the purification of 5-(Methylsulfonyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal recrystallization solvent and troubleshooting common experimental challenges. Our goal is to empower you with the scientific rationale behind each step to achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 5-(Methylsulfonyl)-2-nitrophenol that influence solvent selection?
A1: The molecular structure of 5-(Methylsulfonyl)-2-nitrophenol is characterized by three key functional groups: a hydroxyl group (-OH), a nitro group (-NO₂), and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring. The combination of the highly polar nitro and sulfonyl groups, along with the hydrogen-bonding capability of the phenolic hydroxyl group, makes the molecule significantly polar. This high polarity is the primary determinant for solvent selection, dictating that polar solvents will be the most effective at dissolving the compound, following the "like dissolves like" principle.
Q2: What constitutes an ideal recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of 5-(Methylsulfonyl)-2-nitrophenol should meet the following criteria:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound near its boiling point.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[1]
-
Chemical inertness: The solvent must not react with the compound.[2]
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature gradient for solubility but lower than the melting point of the compound to prevent "oiling out."
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]
-
Impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[3]
Q3: Which single solvents are promising candidates for recrystallizing 5-(Methylsulfonyl)-2-nitrophenol?
A3: Given the polar nature of the target compound, polar solvents are the most logical starting point for screening. Based on the properties of structurally similar compounds like other nitrophenols and sulfonamides, the following single solvents are recommended for initial testing:[4][5]
| Solvent | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Rationale & Potential Issues |
| Water | 80.1 | 100 | Highly polar and inexpensive. However, the compound may have limited solubility even when hot. |
| Ethanol | 24.5 | 78 | A good general-purpose polar protic solvent. Often effective for nitrophenols.[4] |
| Isopropanol | 19.9 | 82 | Similar to ethanol, can be a very effective choice. |
| Methanol | 32.7 | 65 | Highly polar, but its lower boiling point may result in a less favorable solubility curve. |
| Acetone | 20.7 | 56 | A polar aprotic solvent that can be effective, but its low boiling point is a drawback. |
Q4: When should I consider using a mixed-solvent system?
A4: A mixed-solvent system is advisable when no single solvent provides the ideal solubility profile.[6] This is often the case when your compound is either too soluble in one solvent (even when cold) or not soluble enough in another (even when hot). For 5-(Methylsulfonyl)-2-nitrophenol, a common and effective approach would be to use a solvent in which the compound is highly soluble (a "good" solvent) and pair it with a miscible solvent in which it is poorly soluble (a "bad" or "anti-solvent").
A promising mixed-solvent system for this compound would be an alcohol-water mixture , such as ethanol-water or isopropanol-water.[6] In this system, the alcohol acts as the "good" solvent, and water serves as the "anti-solvent."
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for recrystallizing 5-(Methylsulfonyl)-2-nitrophenol from a single solvent.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in the candidate solvents listed in the table above to identify the most suitable one.
-
Dissolution: Place the crude 5-(Methylsulfonyl)-2-nitrophenol in an Erlenmeyer flask. Add a boiling chip and a small amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue to add the hot solvent dropwise until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Troubleshooting Guides
Problem 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is more common with low-melting point solids or when there is a high concentration of impurities.
-
Solutions:
-
Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.
-
Lower the Cooling Rate: Insulate the flask to ensure a very gradual temperature decrease.
-
Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: If using a single solvent, switching to a mixed-solvent system can sometimes prevent oiling out.
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Causality: This is typically due to one of two reasons: either too much solvent was added, or the solution is supersaturated.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
-
Problem 3: The crystal yield is very low.
-
Causality: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or washing the final crystals with too much cold solvent.
-
Solutions:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to dissolve the compound.
-
Prevent Premature Crystallization: Ensure all glassware for hot filtration is pre-heated.
-
Wash Crystals Sparingly: Use only a small amount of ice-cold solvent to wash the final crystals.
-
Second Crop of Crystals: The mother liquor can be concentrated by evaporating some of the solvent to obtain a second, albeit less pure, crop of crystals.[7]
-
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the recrystallization of 5-(Methylsulfonyl)-2-nitrophenol.
Caption: A flowchart of the recrystallization process.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Available at: [Link]
-
Experiment 2: Recrystallization. Available at: [Link]
- CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid - Google Patents.
-
Recrystallization I 10. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
-
Recrystallization. --->. Available at: [Link]
-
m-NITROPHENOL - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting oxidation incompleteness in 5-(Methylsulfonyl)-2-nitrophenol precursors
Topic: Troubleshooting oxidation incompleteness in 5-(Methylsulfonyl)-2-nitrophenol precursors Content Type: Technical Support Center / Troubleshooting Guide
Executive Summary
This guide addresses the incomplete oxidation of 5-(methylthio)-2-nitrophenol (thioether) to 5-(methylsulfonyl)-2-nitrophenol (sulfone). This transformation is a critical step in the synthesis of various pharmacological agents (e.g., tyrosine kinase inhibitors).
Users frequently report the reaction stalling at the sulfoxide intermediate (
Part 1: Diagnostic Workflow
Is your reaction actually stuck?
Before altering conditions, confirm the species present. The sulfoxide intermediate often co-elutes or has similar
| Diagnostic Method | Observation | Action |
| TLC (Silica) | Single spot observed, but yield is low. | Stain with KMnO4. Sulfides/Sulfoxides oxidize (turn brown/yellow); Sulfones are inert. If the spot stains, oxidation is incomplete. |
| HPLC (Reverse Phase) | Two peaks with similar retention times. | Check UV Spectrum. The Sulfone ( |
| LC-MS | Mass observed: M+16 (Sulfoxide) vs M+32 (Sulfone). | Quantify Ratio. If Sulfoxide > 5%, the second oxidation step is kinetically inhibited. |
Part 2: Troubleshooting Q&A (Root Cause Analysis)
Q1: Why does the reaction stall at the sulfoxide stage despite excess oxidant?
The "Deactivation Hill" Effect. The oxidation of a sulfide to a sulfone occurs in two distinct steps:
-
Sulfide
Sulfoxide: Fast, nucleophilic attack on the oxidant. -
Sulfoxide
Sulfone: Slower, electrophilic oxidation.
In your substrate, the 2-nitro group and the phenol (if protonated) are electron-withdrawing. Once the sulfide becomes a sulfoxide (
-
Solution: You must increase the temperature (
C) or acidity to activate the oxidant. Room temperature is often insufficient for the second step in electron-deficient arenes.
Q2: The product precipitates, but it's a mixture. Why?
Solubility-Driven Co-precipitation. 5-(Methylsulfonyl)-2-nitrophenol and its sulfoxide precursor have low water solubility. In aqueous/alcohol mixtures, the sulfoxide may reach its solubility limit and precipitate before it has time to oxidize further. Once solid, it is removed from the catalytic cycle.
-
Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium hydrogen sulfate (TBAHS) or switch to a homogenous solvent system (e.g., Glacial Acetic Acid) that solubilizes the sulfoxide intermediate.
Q3: I am using m-CPBA, but the workup is messy and yield is low.
The Benzoic Acid Trap. m-CPBA generates m-chlorobenzoic acid as a byproduct. In the presence of your nitrophenol, separating the byproduct (an acid) from your product (a phenol, also acidic) is difficult during basic extraction.
-
Solution: Switch to the
/ system. The byproduct is water, and the catalyst is removed by simple aqueous wash, preserving the acidic phenol.
Part 3: Optimized Protocol (The "Gold Standard")
System: Sodium Tungstate Catalyzed Oxidation
Rationale: Tungstate forms highly active peroxotungstate species (
Reagents:
-
Substrate: 5-(Methylthio)-2-nitrophenol (1.0 equiv)
-
Catalyst:
(2.0 mol%) -
Oxidant: 30%
(2.5 - 3.0 equiv) -
Solvent: Methanol (or Acetic Acid for stubborn cases)
-
Additive: Phenylphosphonic acid (optional, accelerates turnover)
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in Methanol (5 mL per mmol). Ensure complete solution; heat to 40°C if necessary.
-
Catalyst Addition: Add
(dissolved in min. water) to the mixture. -
Primary Oxidation (Controlled): Add 50% of the
dropwise at 40°C. Note: An exotherm will occur as Sulfide Sulfoxide. -
Secondary Oxidation (Forcing): Once the exotherm subsides, add the remaining
. Raise temperature to 60-65°C.-
Critical Checkpoint: Hold at 65°C for 2-4 hours. Monitor by HPLC. If Sulfoxide persists (>5%), add 0.5 equiv
and maintain heat.
-
-
Quenching: Cool to RT. Add saturated Sodium Sulfite (
) solution slowly to destroy excess peroxide. (Test with starch-iodide paper: Blue = Peroxide present; Colorless = Safe). -
Isolation: Acidify to pH 2-3 (if basic) to ensure the phenol is protonated. Filter the precipitate or extract with Ethyl Acetate.
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the kinetic stalling point and the catalytic cycle required to overcome it.
Caption: Kinetic pathway showing the "Sulfoxide Stall" caused by electronic deactivation from the nitro group, requiring thermal activation of the peroxotungstate species.
Part 5: Reference Data
Table 1: Oxidant Comparison for Electron-Deficient Sulfides
| Oxidant System | Reactivity | Selectivity | Green Score | Recommendation |
| High (at 60°C) | Excellent | High | Primary Choice | |
| m-CPBA | High | Moderate | Low | Diagnostic Only |
| Oxone® | Very High | High | Moderate | Alternative (if |
| High | Low (Over-oxidation) | Low | Avoid (Messy workup) |
References
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(12), 2469–2476.
-
Source:
-
-
Karimi, B., & Ghoreishi-Nezhad, M. (2005). Highly Chemoselective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst.[1] Organic Letters, 7(4), 625–628.
-
Source:
-
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides.[1] The Journal of Organic Chemistry, 75(18), 6208–6213.
-
Source:
-
Sources
Technical Support Center: Minimizing Byproduct Formation in 5-(Methylsulfonyl)-2-nitrophenol Synthesis
Welcome to the technical support guide for the synthesis of 5-(Methylsulfonyl)-2-nitrophenol. This resource is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for minimizing byproduct formation during this critical synthesis. Our focus is on enhancing regioselectivity, preventing degradation, and ultimately improving the yield and purity of your target compound.
Introduction: The Synthetic Challenge
5-(Methylsulfonyl)-2-nitrophenol is a valuable intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, typically involving the electrophilic nitration of a substituted phenol, is often complicated by the competing directing effects of the activating hydroxyl group and the deactivating methylsulfonyl group. This frequently leads to a mixture of isomers and oxidation-related impurities, posing significant purification challenges. This guide provides expert insights and validated protocols to navigate these complexities.
Section 1: Understanding the Reaction Landscape
The primary route to 5-(Methylsulfonyl)-2-nitrophenol involves the direct nitration of 4-(methylsulfonyl)phenol. The regiochemical outcome is dictated by the electronic properties of the substituents on the aromatic ring.
-
Hydroxyl (-OH) Group: A strongly activating, ortho-, para- director.
-
Methylsulfonyl (-SO₂CH₃) Group: A strongly deactivating, meta- director.
In the starting material, 4-(methylsulfonyl)phenol, the hydroxyl group directs nitration to the positions ortho to it (C2 and C6). The methylsulfonyl group directs to the positions meta to it (C3 and C5). The desired product requires nitration at the C2 position, which is ortho to the hydroxyl group and meta to the methylsulfonyl group. Fortunately, these directing effects are synergistic for the C2 and C6 positions. However, this synergy also means that a significant isomeric byproduct, 3-(Methylsulfonyl)-2-nitrophenol , can be formed by nitration at the C6 position.
Caption: Primary reaction pathway and byproduct formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: I am observing a high percentage of the 3-(Methylsulfonyl)-2-nitrophenol isomer in my product mixture. How can I improve selectivity for the desired 5-sulfonyl isomer?
A1: This is the most prevalent challenge, stemming from the similar electronic activation of the C2 and C6 positions by the hydroxyl group.
Root Cause Analysis: While electronically similar, the positions adjacent to the bulky methylsulfonyl group (C3 and C5) experience greater steric hindrance. However, direct nitration often provides poor steric discrimination.
Solutions & Strategies:
-
Lower Reaction Temperature: Maintain strict temperature control, ideally between -5°C and 5°C, during the addition of the nitrating agent. Lower temperatures can enhance selectivity by favoring the kinetic product, though optimization is required.
-
Protecting Group Strategy: This is the most robust solution for maximizing regioselectivity. By temporarily converting the hydroxyl group into a bulkier functional group (e.g., a sulfonate ester or carbonate), you can sterically block the C6 position, thus directing nitration preferentially to the C2 position.[1] The protecting group is subsequently removed via hydrolysis to yield the desired product.[1] This strategy not only improves selectivity but also deactivates the ring towards oxidative side reactions.[1]
Q2: My reaction mixture turns dark brown or black, resulting in a low yield of tarry material. What is happening and how can I prevent it?
A2: The formation of dark, tarry substances is a classic sign of phenol oxidation by nitric acid.[1][2] Phenols are electron-rich and highly susceptible to oxidation, especially under harsh nitrating conditions.
Root Cause Analysis: Using concentrated nitric acid, elevated temperatures, or poor heat dissipation can accelerate oxidative side reactions, leading to polymerization and degradation of both the starting material and the product.[1][3]
Solutions & Strategies:
-
Strict Temperature Control: This is critical. The reaction should be conducted in an ice or ice/salt bath to maintain a low and stable temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[1][2]
-
Use of Mixed Acid: Employ a nitrating mixture of nitric acid and sulfuric acid (mixed acid). Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺), the active electrophile, allowing for more controlled nitration at lower temperatures.[4]
-
Controlled Reagent Addition: Add the nitrating agent dropwise to the solution of the phenol, never the other way around. This ensures that the concentration of the nitrating agent is always low, minimizing side reactions.
-
Protecting Group: As mentioned in Q1, protecting the hydroxyl group significantly reduces the ring's susceptibility to oxidation, leading to a much cleaner reaction.[1]
Q3: I am observing the formation of dinitrated byproducts. How can I ensure mono-nitration?
A3: Dinitration occurs when the reaction conditions are too forcing, causing a second nitro group to be added to the already nitrated product.
Root Cause Analysis: The product, 5-(methylsulfonyl)-2-nitrophenol, is still an activated ring system (due to the -OH group) and can undergo a second nitration. This is exacerbated by using an excess of the nitrating agent, higher temperatures, or prolonged reaction times.
Solutions & Strategies:
-
Stoichiometric Control: Use a precise molar equivalent of the nitrating agent (typically 1.0 to 1.1 equivalents). A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction (e.g., by pouring it onto ice) as soon as the starting material is consumed to prevent the formation of dinitrated products.[5]
-
Temperature and Time: Adhere to low temperatures and avoid unnecessarily long reaction times.
Q4: How can I effectively purify the final product and remove residual isomers and impurities?
A4: A multi-step purification strategy is often necessary.
Solutions & Strategies:
-
Quenching and Isolation: After the reaction is complete, it is typically quenched by pouring the mixture into a large volume of ice water. The crude product precipitates and can be collected by filtration.[6][7]
-
Recrystallization: This is the most common and effective method for purifying the crude solid. The choice of solvent is critical. A solvent system should be selected where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the isomeric byproduct remains more soluble. Common solvents to screen include ethanol/water mixtures, toluene, or acetic acid.
-
Steam Distillation: For some nitrophenol isomers, steam distillation can be an effective separation technique, as the ortho-nitrophenol is often more volatile than other isomers due to intramolecular hydrogen bonding.[8][9]
-
Alkaline Washing: The acidity of phenolic isomers can differ slightly. Washing a solution of the product mixture in an organic solvent with a carefully pH-controlled dilute aqueous alkali solution can sometimes selectively extract one isomer.[9]
Section 3: Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing 5-(Methylsulfonyl)-2-nitrophenol, focusing on minimizing byproduct formation.
Protocol A: Controlled Direct Nitration
This protocol relies on strict control of reaction parameters to maximize the yield of the desired product.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(methylsulfonyl)phenol (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Nitrating Agent Preparation: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid to prepare the mixed acid. Cool this mixture to 0°C.
-
Nitration: Add the cold mixed acid dropwise to the phenol solution via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[5][6] Purify the crude product by recrystallization from an appropriate solvent (e.g., aqueous ethanol).
Protocol B: Protecting Group Strategy for High Selectivity
This advanced protocol uses a temporary protecting group to ensure high regioselectivity.
Caption: Workflow for the protecting group strategy.
-
Protection: React 4-(methylsulfonyl)phenol (1.0 eq) with a suitable protecting agent (e.g., acetic anhydride or a sulfonyl chloride) under appropriate conditions to form the corresponding ester. Isolate and purify this intermediate.
-
Nitration: Dissolve the protected intermediate (1.0 eq) in concentrated sulfuric acid at 0°C. Add the nitrating mixture (1.05 eq HNO₃ in H₂SO₄) dropwise, maintaining the temperature at 0-5°C. The bulky protecting group will sterically hinder the C6 position, favoring nitration at C2.
-
Workup: Quench the reaction on ice as described in Protocol A and isolate the crude nitrated intermediate.
-
Deprotection: Hydrolyze the protecting group. For example, an acetate ester can be hydrolyzed by refluxing with aqueous acid (e.g., HCl) or a base (e.g., NaOH).[10]
-
Final Purification: After hydrolysis, neutralize the solution and isolate the crude 5-(methylsulfonyl)-2-nitrophenol. Purify by recrystallization to obtain a product with high isomeric purity.
Section 4: Data Summary
The choice of synthetic strategy significantly impacts the final product distribution. The table below provides a qualitative summary based on established chemical principles for nitration reactions.
| Parameter / Strategy | Expected Outcome on Selectivity & Purity | Rationale |
| Low Temperature (-5 to 5°C) | Improved | Reduces the rate of oxidation and can favor the kinetic product, slightly improving isomer ratios.[3] |
| High Temperature (>20°C) | Decreased | Significantly increases oxidation (tar formation) and dinitration.[1][2] |
| Direct Nitration | Moderate | Prone to a mixture of isomers (5-sulfonyl and 3-sulfonyl) and oxidation byproducts. |
| Protecting Group Strategy | Significantly Improved | Steric hindrance from the bulky protecting group physically blocks the competing C6 position, leading to high regioselectivity for the desired C2 nitration.[1] Also prevents oxidation. |
References
-
MDPI. (2002). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]
- Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
- Google Patents. (n.d.). US3492342A - Sulfonation of nitro compounds.
- Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2025). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]
- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
Prime Scholars. (n.d.). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrophenyl methyl sulfone. Retrieved from [Link]
-
YouTube. (2025). Nitration, Sulfonation and Desulfonation Reactions of Aromatic Compounds #organicchemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
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- 10. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
Resolving solubility issues of 5-(Methylsulfonyl)-2-nitrophenol in aqueous buffers
Answering the call of complex research, this guide from our team of Senior Application Scientists provides a comprehensive, in-depth technical resource for resolving solubility challenges with 5-(Methylsulfonyl)-2-nitrophenol in aqueous buffers. We move beyond simple protocols to explain the fundamental science, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Technical Support Center: 5-(Methylsulfonyl)-2-nitrophenol
Introduction: Understanding the Solubility Challenge
5-(Methylsulfonyl)-2-nitrophenol and its isomers, such as 4-(Methylsulfonyl)-2-nitrophenol, are valuable intermediates in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1][2] A common hurdle for researchers is the compound's limited solubility in neutral aqueous buffers. This challenge stems from its molecular structure: a hydrophobic benzene ring coupled with polar nitro (-NO2), sulfonyl (-SO2CH3), and a weakly acidic hydroxyl (-OH) group.[3] Direct dissolution in physiological buffers often leads to precipitation, compromising assay accuracy and reproducibility.[4]
This guide provides a systematic approach to overcoming these solubility issues, ensuring reliable and consistent experimental results. We will primarily focus on the principles applicable to the 4-(Methylsulfonyl)-2-nitrophenol isomer (CAS 97-10-9) as a representative model for this class of compounds.[5]
Physicochemical Profile
A foundational understanding of the compound's properties is critical for designing an effective solubilization strategy.
| Property | Value | Source(s) |
| Chemical Name | 4-(Methylsulfonyl)-2-nitrophenol | [5] |
| CAS Number | 97-10-9 | [5][6] |
| Molecular Formula | C₇H₇NO₅S | [3] |
| Molecular Weight | 217.2 g/mol | [6] |
| Physical Form | Solid | [6] |
| Predicted XlogP | 1.1 | [3] |
| Predicted pKa | ~5.5 - 6.5 (phenolic hydroxyl) | N/A |
| Appearance | Yellow to brown solid | [2] |
Note: The predicted pKa is an estimation based on the electron-withdrawing effects of the nitro and sulfonyl groups, which increase the acidity of the phenolic hydroxyl compared to phenol itself (pKa ~10).[7]
Frequently Asked Questions (FAQs)
Q1: Why is 5-(Methylsulfonyl)-2-nitrophenol poorly soluble in neutral aqueous buffers?
A1: The solubility is a balancing act between its different structural components. The benzene ring is inherently hydrophobic (water-repelling). While the nitro, sulfonyl, and hydroxyl groups are polar and can interact with water, the overall molecule is not sufficiently hydrophilic to dissolve easily in neutral water. At neutral pH, the weakly acidic hydroxyl group remains protonated, limiting its contribution to water solubility.[7]
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
A2: A water-miscible organic solvent is the preferred choice for initial stock solutions.[8] Dimethyl sulfoxide (DMSO) is highly recommended due to its excellent solvating power for a wide range of compounds.[9] Other potential co-solvents include ethanol, methanol, and dimethylformamide (DMF).[10][11] The goal is to create a concentrated, clear stock (e.g., 10-50 mM) that can be serially diluted into your final assay buffer.
Q3: What is the maximum permissible concentration of an organic co-solvent like DMSO in my final assay?
A3: This is highly dependent on your specific biological system (e.g., cell line, enzyme). As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[10] Some robust systems may tolerate up to 1%, but this must be validated. It is imperative to run a vehicle control experiment, testing the effects of the solvent at its final concentration on your assay, to establish a non-toxic and non-interfering threshold.[10]
Q4: How does pH dramatically influence the solubility of this compound?
A4: The phenolic hydroxyl group is weakly acidic.[2] As the pH of the buffer increases above the compound's pKa, this group deprotonates to form a negatively charged phenolate ion. This ionization significantly increases the molecule's polarity and, consequently, its solubility in water.[10][12] Therefore, adjusting the buffer pH is a powerful primary strategy for enhancing solubility.
Systematic Troubleshooting & Solubilization Guide
Encountering precipitation is a common issue. This guide provides a logical workflow, from simple adjustments to more advanced techniques, to resolve the problem.
Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility issues.
Caption: Troubleshooting workflow for poor solubility.
Step 1: Protocol for Preparing a Concentrated Stock Solution
The first step is always to ensure a clear, fully dissolved stock solution in an appropriate organic solvent.
Methodology:
-
Weigh: Accurately weigh the desired amount of 5-(Methylsulfonyl)-2-nitrophenol powder in a sterile glass vial.
-
Solvent Addition: Add the appropriate volume of 100% sterile DMSO (or ethanol) to achieve the desired high concentration (e.g., 20 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be applied.[9]
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to fall out of solution over time.[4]
Step 2: The Dilution Problem - Why Compounds "Crash Out"
Precipitation typically occurs when the concentrated organic stock is diluted into the aqueous buffer. This happens because the buffer has a much lower solvating capacity than the stock solvent. The compound, suddenly in a less favorable environment, exceeds its solubility limit and precipitates.
Step 3: Method A - Solubility Enhancement via pH Adjustment
For ionizable compounds like phenols, pH modification is the most effective initial strategy. By raising the pH above the compound's pKa, we convert the neutral, less soluble form into the charged, more soluble phenolate form.
Caption: pH-dependent equilibrium of the nitrophenol.
Protocol:
-
Determine Assay pH Compatibility: First, confirm the acceptable pH range for your biological assay (e.g., enzyme activity, cell viability).
-
Buffer Selection: If compatible, prepare your assay buffer at a pH at least 1-2 units above the estimated pKa of the compound. A pH of 7.5 to 8.5 is often a good starting point.
-
Dilution: Prepare your working solutions by diluting the organic stock directly into this higher-pH buffer.
-
Verification: Observe the solution for any signs of precipitation. If the solution remains clear, the compound is likely soluble under these conditions.
-
Caution: Always confirm that the final pH of your assay is within the functional range for your biological components after the addition of all reagents.[13]
Step 4: Method B - Utilizing Co-solvents
If pH adjustment is not an option, using a co-solvent in the final solution can help, but must be done judiciously. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more "friendly" to hydrophobic compounds.[14][15]
| Co-Solvent | Recommended Max. Final Conc. (Cell-based) | Notes | Source(s) |
| DMSO | ≤ 0.5% | Well-tolerated by many cell lines. | [10] |
| Ethanol | ≤ 0.5% | Can be toxic to some cells at higher concentrations. | [8] |
| PEG 300/400 | ≤ 1% | Polyethylene glycol is often used in formulations. | [16] |
| DMF | ≤ 0.1% | Higher toxicity profile than DMSO. | [10] |
Protocol:
-
Toxicity Test: First, determine the maximum tolerable concentration of your chosen co-solvent for your specific assay.
-
Serial Dilution: Instead of a large single dilution, perform a stepwise serial dilution. For example, dilute your 20 mM DMSO stock 1:10 into the buffer to make a 2 mM intermediate solution (now in 10% DMSO). Then, use this intermediate for further dilutions. This gradual reduction in solvent concentration can sometimes prevent precipitation.[4]
-
Vigorous Mixing: When diluting, add the small volume of stock solution to the larger volume of vigorously vortexing buffer. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[17]
Step 5 & 6: Methods C & D - Advanced Solubilizers
When other methods fail or are not compatible, advanced excipients like surfactants and cyclodextrins offer powerful solutions.[18][19]
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic shell. These micelles can encapsulate the poorly soluble compound, carrying it into the aqueous solution.[20]
Caption: Surfactant micelle encapsulating a drug molecule.
Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. They form "inclusion complexes" by encapsulating the hydrophobic portion of the drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[21][22][23][24]
Caption: Cyclodextrin forming an inclusion complex.
Protocol for Cyclodextrin Complexation:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[17]
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40 mM).
-
Prepare Drug Stock: Prepare a high-concentration stock of 5-(Methylsulfonyl)-2-nitrophenol in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: Slowly add the drug stock solution to the vortexing HP-β-CD solution. The molar ratio of HP-β-CD to the compound often needs optimization, with ratios from 2:1 to 10:1 (CD:drug) being common starting points.
-
Incubate: Incubate the mixture, shaking or stirring, at room temperature for at least 1-2 hours (or overnight at 4°C) to allow for efficient complex formation.
-
Filter & Use: Optionally, filter the solution through a 0.22 µm filter to remove any non-complexed precipitate. The resulting clear solution contains the solubilized drug-CD complex and can be used for serial dilutions in your assay buffer.
Summary of Solubilization Strategies
| Method | Mechanism | Pros | Cons |
| pH Adjustment | Ionization of phenolic group | Highly effective, simple, inexpensive | Assay must be compatible with altered pH |
| Co-solvents | Reduces solvent polarity | Simple to implement | Potential for assay interference and toxicity |
| Surfactants | Micellar encapsulation | Effective for very hydrophobic compounds | Can interfere with biological membranes/proteins |
| Cyclodextrins | Inclusion complex formation | Highly effective, low toxicity | More complex preparation, higher cost |
References
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
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Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]
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Sun, S., Inskeep, W. P., & Boyd, S. A. (1995). Sorption of nonionic organic compounds in soil-water systems containing a technical-grade nonionic surfactant. Environmental Science & Technology, 29(4), 903-913. [Link]
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Gothoskar, A. V. (2004). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Indian Journal of Pharmaceutical Sciences, 66(4), 443-447. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Acharya, A., Sanyal, S. K., & Moulik, S. P. (2011). Solubility Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) Using Synergistically Interacting Gemini-Conventional Surfactant Systems. Journal of Surfactants and Detergents, 14, 259-267. [Link]
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Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. [Link]
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ResearchGate. (2021). How to prepare Acidic phenol (pH 4.3-4.5)?. Retrieved February 17, 2026, from [Link]
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Reddit. (2022). How to tackle compound solubility issue. Retrieved February 17, 2026, from [Link]
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Wikipedia. (n.d.). Cosolvent. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved February 17, 2026, from [Link]
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Chemguide. (n.d.). Solubility and pH of phenol. Retrieved February 17, 2026, from [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved February 17, 2026, from [Link]
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ScienceDirect. (2025). Co-solvent: Significance and symbolism. Retrieved February 17, 2026, from [Link]
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Patel, J. R., & Patel, M. M. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmaceutical Science and Technology, 3(3), 643-651. [Link]
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Cheméo. (n.d.). Chemical Properties of 5-Methyl-2-nitrophenol (CAS 700-38-9). Retrieved February 17, 2026, from [Link]
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Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved February 17, 2026, from [Link]
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Pharmaceutical Technology. (2026). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved February 17, 2026, from [Link]
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Rohrs, B. R. (2014). Dissolution Method Development for Poorly Soluble Compounds. Semantic Scholar. [Link]
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Wikipedia. (n.d.). Nitrophenol. Retrieved February 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-nitrophenol (CAS 5428-54-6). Retrieved February 17, 2026, from [Link]
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NIST. (n.d.). 5-Methyl-2-nitrophenol. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). 4-(methylsulfonyl)-2-nitrophenol. Retrieved February 17, 2026, from [Link]
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Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved February 17, 2026, from [Link]
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Pharmaffiliates. (n.d.). 5-(Methylsulfonyl)-2-((2-nitrophenyl)thio)aniline. Retrieved February 17, 2026, from [Link]
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Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Retrieved February 17, 2026, from [Link]
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NIST. (n.d.). 5-Methyl-2-nitrophenol. Retrieved February 17, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 4-(Methylsulfonyl)-2-nitrophenol. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 2-Methyl-5-nitrophenol. Retrieved February 17, 2026, from [Link]
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Technical Support Center: Navigating the Thermal Instability of 5-(Methylsulfonyl)-2-nitrophenol for Safe Process Scale-Up
This guide is designed for researchers, chemists, and process engineers handling 5-(methylsulfonyl)-2-nitrophenol. The unique combination of a nitro group on an aromatic ring with a sulfonyl substituent presents specific thermal hazards that must be thoroughly understood and mitigated before any scale-up operation. This document provides a structured, in-depth technical resource in a question-and-answer format to address the critical safety challenges you may encounter. Our approach is grounded in established principles of process safety, emphasizing causality and proactive hazard assessment.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is 5-(Methylsulfonyl)-2-nitrophenol considered a thermally hazardous compound?
The molecular structure of 5-(methylsulfonyl)-2-nitrophenol contains well-known energetic functional groups, making it inherently hazardous upon heating. The primary contributors to its instability are:
-
The Nitroaromatic System: The nitro group (-NO₂) is a classic explosophore. Its decomposition is highly exothermic, meaning it releases a significant amount of energy in the form of heat.[1][2] Pure organic nitro compounds often decompose violently or explosively at elevated temperatures.[1][3] This decomposition can release large volumes of gas (primarily oxides of nitrogen), leading to a rapid pressure increase in a closed system.
-
Potential for Autocatalysis: Some nitroaromatic compounds are known to exhibit autocatalytic decomposition.[1][2][4] This is a particularly dangerous phenomenon where the decomposition products act as catalysts, accelerating the reaction rate over time even at a constant temperature. This can lead to a sudden and uncontrollable runaway reaction.
-
Influence of Substituents: The presence of the methylsulfonyl group (-SO₂CH₃) and the hydroxyl group (-OH) on the aromatic ring can influence the molecule's thermal stability, though the nitro group remains the primary hazard driver.
-
Sensitivity to Contaminants: The thermal stability of nitro compounds can be drastically lowered by the presence of impurities, reactants, solvents, or catalysts.[1][3] For nitrophenols, contamination with alkaline substances like potassium hydroxide can lead to the formation of nitrophenate salts, which may be significantly less stable and can deflagrate or decompose violently.[5][6]
The diagram below illustrates the key factors that can initiate or accelerate the decomposition of this compound.
Caption: Factors contributing to thermal decomposition.
FAQ 2: I'm observing an unexpected exotherm during my process. How do I confirm if it's due to decomposition?
If you encounter an unexpected or uncontrolled temperature rise, treat it as a potential decomposition event.
Troubleshooting Guide: Initial Hazard Identification
-
Immediate Safety Protocol: Your first priority is safety. Immediately stop all heating, cease reagent addition, and maximize cooling to the reactor. Alert personnel and prepare for emergency shutdown procedures if the temperature continues to rise.
-
Screening with Differential Scanning Calorimetry (DSC): The first analytical step is to screen the thermal stability of your isolated compound using DSC.[7][8] This technique measures the heat flow into or out of a small sample as it is heated at a constant rate, providing critical initial data.[9][10]
Experimental Protocol: DSC Screening
-
Sample Preparation: Use a small amount of the sample (typically 3-9 mg) in a gold-plated or other inert high-pressure crucible.[11] Using a sealed crucible prevents evaporation and ensures the decomposition itself is measured.[11]
-
Instrument Setup:
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) to prevent oxidative side reactions.[11]
-
Heating Rate: A common heating rate for initial screening is 2-5 °C/min.[12] Slower heating rates can provide a more accurate onset temperature.
-
Temperature Range: Heat from ambient temperature to a point well beyond any expected decomposition (e.g., 30 °C to 400 °C).[11]
-
-
Data Interpretation:
-
Onset Temperature (T_onset): This is the temperature at which the decomposition exotherm begins. It represents the start of significant self-heating.
-
Heat of Decomposition (ΔH_d): This is the total energy released during the decomposition, calculated from the area of the exothermic peak. A high value (typically >500 J/g) indicates a significant hazard potential.[13]
-
-
-
Estimate Maximum Recommended Process Temperature (TD24): From the DSC data, you can make a conservative first-pass estimation of a safe operating temperature using the TD24 value. The TD24 is the temperature at which the time to maximum rate of decomposition under adiabatic conditions is 24 hours. It provides a crucial safety margin.
A conservative formula for estimating TD24 from a DSC onset temperature is often used for initial assessment[12]: TD24 (°C) ≈ 0.7 × T_onset(K) - 169.15 (Note: T_onset must be in Kelvin for this calculation)
This value should be treated as a preliminary guideline only. Never operate your process near or above the calculated TD24.
FAQ 3: My DSC screen shows a concerning exotherm (e.g., T_onset < 150°C, ΔH_d > 800 J/g). What are the essential next steps for a full thermal hazard assessment before scale-up?
A positive DSC result necessitates a more comprehensive investigation. DSC screening alone is insufficient for scale-up decisions because it does not simulate the "worst-case scenario" of a large-scale process where heat cannot easily dissipate.[14]
Troubleshooting Guide: Comprehensive Hazard Assessment
-
Adiabatic Calorimetry (Simulating the Worst-Case): The gold standard for assessing runaway reaction potential is Accelerating Rate Calorimetry (ARC) .[14][15] ARC testing mimics the thermal environment of a large, insulated reactor by creating adiabatic conditions (zero heat loss).[16] It provides critical data that DSC cannot:
-
Adiabatic Temperature Rise (ΔT_ad): The total temperature increase from the material's own decomposition energy.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. This is a critical parameter for designing emergency response procedures.[17]
-
Pressure Data: ARC measures gas generation, which is essential for designing emergency relief systems.[17]
-
-
Reaction Calorimetry (Understanding the Desired Process): While ARC tells you about the undesired decomposition, Reaction Calorimetry (RC) is used to measure the heat generated by your intended chemical reaction.[18] This is vital for safe scale-up because the ability to remove the process heat determines if the reaction can be controlled.[19]
-
Key Data from RC:
-
Heat of Reaction (ΔH_r): The total energy released by the desired synthesis.
-
Heat Release Rate: How quickly the heat is generated, which dictates the required cooling capacity of the reactor.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The final temperature the reactor would reach in the event of a total cooling failure.[8] A safe process requires that the MTSR remains well below the T_onset of decomposition.
-
-
-
Contaminant and Process Upset Testing: You must test the thermal stability of 5-(methylsulfonyl)-2-nitrophenol in the presence of all materials it will contact during the process.[1][3] Use DSC or ARC to test mixtures of your compound with:
The workflow for a comprehensive thermal hazard assessment is shown below.
Caption: Thermal Hazard Assessment Workflow.
FAQ 4: What are the most critical process parameters to control during scale-up?
Successful and safe scale-up hinges on controlling the rate of heat generation and ensuring it never exceeds the rate of heat removal.
Troubleshooting Guide: Critical Scale-Up Parameters
-
Temperature Control: This is paramount. The reactor temperature must be maintained with a significant safety margin below the determined onset temperature of decomposition (from ARC) and the TD24.
-
Reagent Addition Rate (Dosing): For exothermic reactions, the rate of heat generation is directly proportional to the rate of reagent addition. By adding the limiting reagent slowly over time (semi-batch operation), you can make the reaction "dosing-controlled." This is a fundamental strategy for managing exotherms during scale-up.
-
Agitation: Efficient stirring is crucial to prevent the formation of localized hot spots where decomposition could initiate. It also ensures efficient heat transfer from the reaction mass to the reactor cooling jacket.
-
Heat Transfer Management: The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat removal less efficient.[20][21] The heat transfer capability of your plant reactor must be known and must exceed the maximum heat output of your reaction (determined by RC).
-
Contingency and Quench Planning: A robust emergency plan is non-negotiable. This includes having an independent, high-capacity cooling system and a pre-validated quenching system (a separate reagent that can be rapidly added to stop the reaction) ready at all times.
FAQ 5: Are there alternative technologies that can inherently reduce the risks of handling this compound at scale?
Yes. For highly energetic or thermally sensitive reactions, continuous flow processing (or microreactors) is an inherently safer alternative to traditional batch reactors.[22][23]
Advantages of Continuous Flow Chemistry:
-
Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat and precise temperature control.[20]
-
Low Reactor Holdup: At any given moment, only a very small amount of material is inside the reactor, minimizing the potential severity of a runaway event.[20]
-
Enhanced Safety and Stability: The risk of thermal runaway is significantly minimized.[22] This often allows reactions to be performed safely at higher temperatures, increasing reaction rates and throughput.[21]
-
Scalability: Scaling up production is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex safety challenges of moving to larger and larger batch vessels.[23]
Summary of Key Thermal Safety Data
The following table provides an example of the critical data you should generate and evaluate for a process involving 5-(methylsulfonyl)-2-nitrophenol. (Values are hypothetical for illustrative purposes).
| Parameter | Symbol | Typical Value | Analysis Method | Significance |
| Decomposition Properties | Defines the Hazard | |||
| Onset Temperature | T_onset | 145 °C | DSC / ARC | Temperature at which significant self-heating begins. |
| Heat of Decomposition | ΔH_d | -1100 J/g | DSC / ARC | Total energy released; high values indicate high potential severity. |
| Adiabatic Temperature Rise | ΔT_ad | 250 °C | ARC | Worst-case temperature increase from decomposition. |
| Time to Maximum Rate (from T_onset) | TMR_ad | 35 min | ARC | Time available for corrective action after a runaway starts. |
| Desired Reaction Properties | Defines Process Controllability | |||
| Heat of Reaction | ΔH_r | -150 kJ/mol | Reaction Calorimetry (RC) | Heat generated by the intended process that must be removed. |
| Max. Temp. Synthesis Reaction | MTSR | 110 °C | Reaction Calorimetry (RC) | Temperature after a cooling failure; must be < T_onset. |
References
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Kamala Jyotsna G, Srikanth S, Ratnaparkhi V, et al. (2017). Reaction calorimetry as a tool for thermal risk assessment and improvement of safe scalable chemical processes. TSI Journals.
- Development, Validation, and Application of a Custom-Made Mini-Reaction Calorimeter for Thermal Safety Screening. (2022). ACS Publications.
- Kamala Jyotsna G, Srikanth S, Ratnaparkhi V, et al. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. ResearchGate.
- Mettler-Toledo International Inc. (2018). Reaction Calorimetry to Evaluate Thermal Risk | Dr. Francis Stoessel. YouTube.
- Laryee. (n.d.). Process Development System - Nitration Reaction.
- Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Scale-up and safety of toluene nitration in a meso-scale flow reactor. (2025). ResearchGate.
- Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing.
- Gustin, J. L. (1995). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series No. 141.
- Gualandi, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
- Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development.
- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).
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- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
- Füglein, E. (n.d.). Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. NETZSCH - kalorimetrietage.
- Thermal Hazard Analysis of Nitroaromatic Compounds. (n.d.). OAKTrust.
- National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem.
- Mitchell, M. B., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications.
- Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1.
- Gualandi, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino.
- A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies. (2022). National Center for Biotechnology Information.
- Thermal Hazards for Autocatalysis and Stability in CSTR Decomposition of Solution from Nitrolysis of Hexamethylenetetramine. (2025). ResearchGate.
- NOAA. (n.d.). 2-NITROPHENOL. CAMEO Chemicals.
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Removing metal catalyst residues from 5-(Methylsulfonyl)-2-nitrophenol samples
Welcome to the technical support guide for the purification of 5-(Methylsulfonyl)-2-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing metal catalyst residues from their samples. Below, you will find a series of frequently asked questions and troubleshooting guides to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: My 5-(Methylsulfonyl)-2-nitrophenol sample has a faint color, suggesting metal contamination. What are the primary methods to remove residual metal catalysts?
A1: The most common and effective methods for removing residual metal catalysts, such as palladium or copper, from organic compounds fall into four main categories:
-
Adsorption: This involves using solid-supported materials, known as scavengers, that have a high affinity for the metal. The product solution is mixed with the scavenger, and the solid material with the bound metal is then removed by simple filtration.[1][2] Common adsorbents include activated carbon, functionalized silica gels, and scavenger resins.[1][2]
-
Extraction/Precipitation: This technique involves washing the organic solution containing your product with an aqueous solution of a chelating agent.[3][4] Agents like EDTA, ammonia, or N-acetylcysteine form water-soluble complexes with the metal, which are then partitioned into the aqueous phase and removed.[3][4][5]
-
Filtration: If the metal catalyst is in a solid or colloidal form, it can often be removed by filtering the reaction mixture through a pad of an inert material like Celite.[6] This is a straightforward method for heterogeneous catalysts.[4][6]
-
Chromatography: Column chromatography is a highly effective method for removing both the metal catalyst and other organic byproducts.[6] The crude product is loaded onto a silica or alumina column and eluted with a suitable solvent system, allowing for the separation of the desired compound from the less mobile metal residues.[6]
The choice of method will depend on the specific metal used, its oxidation state, and the solubility and stability of your 5-(Methylsulfonyl)-2-nitrophenol product.
Q2: I believe my sample is contaminated with a palladium catalyst from a cross-coupling reaction. Which removal method is most effective for palladium?
A2: For palladium residues, several effective strategies can be employed. The choice often depends on whether the palladium is in a homogeneous or heterogeneous state.
-
Solid-Supported Scavengers: These are often the most effective and are widely used in the pharmaceutical industry.[1][5] Resins or silica functionalized with thiols, amines, or isocyanides can be very efficient at binding palladium.[1][2]
-
Filtration through Celite: If the palladium has precipitated as Pd(0) black, a simple filtration through a pad of Celite can be very effective at removing the bulk of the metal.[4][6]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb palladium residues.[7]
-
Liquid-Liquid Extraction: While sometimes less efficient for palladium than for other metals, washing with an aqueous solution of a chelating agent like EDTA or thiourea can be beneficial.[6]
Q3: My synthesis involved a copper catalyst. What are the best practices for removing copper residues from my nitrophenol product?
A3: Copper catalysts are often effectively removed by leveraging their affinity for specific chelating agents.
-
Aqueous Washes with Chelating Agents: This is a very common and effective method for copper removal. Washing the organic layer containing your product with an aqueous solution of EDTA, ammonia, or ammonium chloride will form a water-soluble copper complex that can be easily separated.[3][4] A blue or green color in the aqueous layer indicates the successful chelation of copper.[3][4]
-
Filtration through Silica or Alumina: Passing the product through a short plug of silica gel or alumina can help adsorb residual copper.[3][4] This is often used as a secondary purification step after an initial aqueous wash.[4]
-
Scavenger Resins: Resins with high affinity for copper can also be used for effective removal.[3]
Troubleshooting Guide
Problem 1: After performing an aqueous wash with EDTA, my organic layer is still colored, indicating residual metal.
| Possible Cause | Suggested Solution |
| Incomplete Chelation | Perform additional aqueous washes with the EDTA solution until the aqueous layer is colorless.[3] Increasing the concentration of the EDTA solution may also be beneficial. |
| Product-Metal Chelation | Your product, 5-(Methylsulfonyl)-2-nitrophenol, may have some chelating properties itself, holding onto the metal. In this case, a stronger chelating agent or a different removal method, such as using a scavenger resin with a very high affinity for the metal, may be necessary.[3] |
| Incorrect pH | The effectiveness of EDTA as a chelating agent is pH-dependent. Ensure the pH of your aqueous solution is appropriate for optimal chelation of the specific metal you are trying to remove. |
Problem 2: I have low product yield after my purification steps.
| Possible Cause | Suggested Solution |
| Product Solubility in Aqueous Phase | 5-(Methylsulfonyl)-2-nitrophenol, being a phenol, may have some solubility in aqueous base. If you are performing washes with basic solutions (like ammonia), you may be losing the product to the aqueous layer. To minimize this, use a brine (saturated NaCl) wash after the aqueous extraction to reduce the solubility of your organic product in the aqueous phase.[3] |
| Product Adsorption to Solid Support | If using filtration through Celite, silica, or a scavenger resin, your product may be adsorbing to the solid support. Ensure you wash the solid support thoroughly with a suitable solvent to recover any adsorbed product.[6] |
| Product Degradation | The purification conditions (e.g., pH, temperature) may be causing your product to degrade. Ensure your chosen method is compatible with the stability of 5-(Methylsulfonyl)-2-nitrophenol. |
Visualizing the Purification Workflow
The following diagram illustrates a general decision-making process for selecting a suitable purification method.
Caption: Decision tree for selecting a metal removal method.
Experimental Protocols
Protocol 1: Removal of Copper Catalyst using an EDTA Wash
This protocol is adapted from standard laboratory procedures for the removal of copper catalysts.[3][4]
-
Dissolution: Dissolve the crude 5-(Methylsulfonyl)-2-nitrophenol in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[3]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
The workflow for this protocol is visualized below.
Caption: Workflow for an EDTA wash purification.
Protocol 2: Removal of Palladium Catalyst by Celite Filtration
This protocol is a standard method for removing heterogeneous palladium catalysts.[6]
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare Celite Pad: Prepare a short pad of Celite (1-2 cm thick) in a sintered glass funnel over a clean filter flask.
-
Filtration: Carefully pour the diluted reaction mixture through the Celite pad.
-
Washing: Wash the Celite pad thoroughly with the same solvent used for dilution to ensure all the product is collected.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, now free of solid palladium residues.
References
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
- Google Patents. (2005). Method of removing palladium - US20050256327A1.
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Reddit. (2023, September 19). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst? Retrieved from [Link]
Sources
Strategies for drying and storage of hygroscopic 5-(Methylsulfonyl)-2-nitrophenol
Technical Support Hub: Strategies for Drying & Storage of 5-(Methylsulfonyl)-2-nitrophenol
Executive Summary
5-(Methylsulfonyl)-2-nitrophenol is a challenging intermediate due to the synergistic hygroscopicity of its functional groups.[1][2] The electron-withdrawing nitro group (
Module 1: Material Intelligence & Safety
1.1 The Hygroscopic Mechanism Unlike simple phenols, this compound possesses a dipole-driven affinity for water.[1][2]
-
The Sulfonyl Trap: The sulfonyl oxygen atoms possess high electron density, forming strong hydrogen bonds with atmospheric water vapor.[1]
-
The Nitro Effect: The 2-nitro group enhances the acidity of the phenolic proton (
drop), making the lattice energy susceptible to disruption by hydration shells.[1][2]
1.2 Critical Safety Warning (Energetic Functional Groups)
-
Thermal Instability: Nitro-aromatics possess high decomposition energies.[1] NEVER dry this compound at temperatures
without Differential Scanning Calorimetry (DSC) data confirming thermal stability limits. -
Shock Sensitivity: While generally stable, dry nitro-phenols can be shock-sensitive.[1][2] Avoid metal spatulas if the material is bone-dry; use Teflon or wood.[1][2]
Module 2: Drying Protocols
Select the appropriate protocol based on your current state and quantity.[2]
Figure 1: Decision matrix for selecting the optimal drying method based on moisture content and scale.[1][2]
Protocol A: Vacuum Oven Drying (Standard)
Best for: Final drying of crystallized solids.[1][2]
-
Preparation: Place the solid in a wide-mouth weighing bottle or crystallization dish. Cover with aluminum foil perforated with small pinholes (prevents dust turbulence while allowing vapor escape).[2]
-
Setup: Set vacuum oven to 40–45°C . Do not exceed 50°C to avoid thermal degradation or melting (if impure).[2]
-
Desiccant: Place a tray of fresh silica gel or activated charcoal in the bottom of the oven to act as a moisture sink.[1]
-
Cycle: Apply vacuum (<10 mbar). Purge with dry Nitrogen (
) every 2 hours to help carry off liberated moisture.[2] -
Duration: Dry for 12–24 hours. Verify constant weight.
Protocol B: Azeotropic Drying (Aggressive)
Best for: "Gooey" solids or removing bulk water from synthesis workup.[1][2]
-
Solvent Choice: Toluene is the gold standard.[1] It forms a low-boiling azeotrope with water (85°C) and does not solubilize the polar nitrophenol excessively at lower temperatures (check solubility first; if soluble, use as a solution dry-down).[2]
-
Execution:
-
Result: This leaves an anhydrous solid or oil that can then be subjected to Protocol A.[1]
Protocol C: Desiccator Maintenance
Best for: Storage and maintaining dryness.[1]
-
Desiccant: Use Phosphorus Pentoxide (
) for acidic phenols.[1][2] It is chemically compatible and has the highest drying capacity.[2] -
Indicator: Always include a cobalt-free humidity indicator card.[1]
Module 3: Storage Architecture
Proper storage is a dynamic system, not a static box.[2]
| Parameter | Specification | Rationale |
| Primary Container | Amber Glass Vial with Teflon-lined cap | Blocks UV light (nitro degradation); Teflon prevents phenol from corroding cap liners.[1][2] |
| Secondary Barrier | Parafilm® + Desiccator Bag | Physical barrier against humidity ingress.[1] |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and blankets the solid more effectively than Nitrogen.[1][2] |
| Temperature | -20°C (Freezer) | Slows oxidative degradation and hydrolysis kinetics.[1][2] |
| Equilibration | CRITICAL STEP | Allow vial to warm to room temp before opening. Opening cold condenses atmospheric water instantly.[1] |
Module 4: Troubleshooting & FAQ
Q1: The solid turned into a brown oil during vacuum drying. Did it decompose?
-
Diagnosis: Likely Melting Point Depression .[1]
-
Root Cause: Water acts as an impurity, significantly lowering the melting point.[1] If you heated it near its theoretical melting point while wet, it liquefied.[2]
-
Fix: Do not discard. Dissolve the oil in dry Ethyl Acetate, dry with
, filter, and remove solvent via Protocol B (Azeotrope).
Q2: My reaction yield is low when using this intermediate.
-
Diagnosis: Stoichiometric mismatch due to water weight.[1]
-
Root Cause: If the compound is 5% water by weight, you are under-loading the reagent by 5%.[1][2] Furthermore, water may quench sensitive reagents (e.g., acid chlorides, isocyanates).[2]
-
Fix: Perform a Quantitative NMR (qNMR) or Karl Fischer titration to determine exact purity/water content.[1][2] Adjust reaction stoichiometry to account for the "real" molecular weight.
Q3: Can I use heat to speed up drying?
-
Warning: Avoid temperatures
. Nitro-phenols can undergo "runaway" decomposition if impurities are present.[1][2] Always prioritize high vacuum over high heat.[1]
Q4: The compound is sticking to my spatula and weighing paper.
-
Diagnosis: Static charge + Hygroscopicity.[1]
-
Fix: Use an anti-static gun (ionizer) on the weighing area.[1][2] Weigh quickly. Alternatively, weigh by difference (dissolve the entire vial content in reaction solvent and transfer quantitatively).
References
-
Carl Roth GmbH. (2025).[1][2] Safety Data Sheet: Phenol/Nitro Compounds. Guidelines on storage of hygroscopic nitro compounds.
-
Sigma-Aldrich. (2025).[1][2] Technical Bulletin: Handling Hygroscopic Reagents. Best practices for storage and weighing.
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Standard reference for azeotropic drying and desiccant selection).
-
National Institute of Standards and Technology (NIST). (2025).[1][2] WebBook Chemistry: Nitro-phenols properties.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Certified Reference Material Standards for 5-(Methylsulfonyl)-2-nitrophenol
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are the cornerstone of quality assurance in analytical chemistry, providing a benchmark for method validation, calibration, and quality control. This guide provides an in-depth technical comparison of analytical approaches and standards for 5-(Methylsulfonyl)-2-nitrophenol, a compound of interest in pharmaceutical development and chemical synthesis.
The Landscape of Reference Materials for 5-(Methylsulfonyl)-2-nitrophenol
A thorough market survey reveals a scarcity of commercially available Certified Reference Materials for 5-(Methylsulfonyl)-2-nitrophenol. However, several chemical suppliers offer this compound as a non-certified reference material, typically with a purity of 97% or higher. The absence of a CRM necessitates a comprehensive in-house qualification to establish its identity, purity, and potency.
Table 1: Comparison of Available Reference Material Options
| Reference Material Type | Availability | Purity | Certification | Key Considerations |
| Certified Reference Material (CRM) | Not readily available | High, well-characterized | ISO 17034, Pharmacopeial (e.g., USP, EP) | Ideal for regulatory submissions and ensuring metrological traceability. |
| Non-Certified Reference Material | Commercially available from several suppliers | Typically ≥97% | Supplier's Certificate of Analysis (CoA) | Requires in-house qualification to establish identity, purity, and potency. Potential for batch-to-batch variability. |
| Custom Synthesis | Available from specialized labs | High, dependent on purification | None | Necessary when commercial sources are unavailable. Requires extensive characterization. |
Qualifying a Non-Certified Reference Material: A Validated Workflow
In the absence of a CRM, a robust internal qualification process is essential to ensure the reliability of the analytical data generated using a non-certified reference material. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures and the United States Pharmacopeia (USP) General Chapter <11> on reference standards.[1][2][3][4][5][6][7]
The following workflow outlines the critical steps for qualifying a non-certified reference material for 5-(Methylsulfonyl)-2-nitrophenol.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]
- 5. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 6. physiomckina.co.jp [physiomckina.co.jp]
- 7. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 5-(Methylsulfonyl)-2-nitrophenol vs. 4-(Methylsulfonyl) Isomers
The following guide provides an in-depth technical comparison of 5-(Methylsulfonyl)-2-nitrophenol versus its regioisomer 4-(Methylsulfonyl)-2-nitrophenol . This document is designed for researchers in medicinal chemistry and agrochemical development, focusing on reactivity patterns, synthesis challenges, and physicochemical properties.
Executive Summary
In the development of bio-active scaffolds—particularly for herbicides (e.g., Mesotrione precursors) and non-steroidal anti-inflammatory drugs (e.g., Nimesulide analogs)—the regiochemistry of electron-withdrawing groups (EWGs) on the phenol ring is critical.
This guide compares two key isomers:
-
Target A: 4-(Methylsulfonyl)-2-nitrophenol (CAS 97-10-9): The "Cooperative" Isomer. Both EWGs (Nitro and Sulfone) are positioned to maximize acidity and nucleophilic activation.[1]
-
Target B: 5-(Methylsulfonyl)-2-nitrophenol : The "Competitive" Isomer. The sulfone group is meta to the hydroxyl, altering its electronic influence and synthetic accessibility.
Key Finding: The 4-isomer is significantly more acidic and easier to synthesize in high purity due to cooperative directing effects during nitration.[1] The 5-isomer requires difficult separation from regioisomers and exhibits lower acidity due to the lack of resonance stabilization from the meta-sulfone group.
Physicochemical & Electronic Comparison
The reactivity differences stem directly from the position of the methylsulfonyl (-SO₂Me) group relative to the phenoxide oxygen and the nitro group.
Data Summary Table
| Property | 4-(Methylsulfonyl)-2-nitrophenol | 5-(Methylsulfonyl)-2-nitrophenol |
| Structure | OH (1), NO₂ (2), SO₂Me (4) | OH (1), NO₂ (2), SO₂Me (5) |
| Electronic Relationship | NO₂ ortho, SO₂Me para to OH | NO₂ ortho, SO₂Me meta to OH |
| Predicted pKa | 4.8 – 5.5 (High Acidity) | 6.0 – 6.8 (Moderate Acidity) |
| Phenoxide Stabilization | Resonance (-R) & Inductive (-I) from both groups. | Resonance (-R) from NO₂ only; Inductive (-I) from SO₂Me.[1] |
| Synthesis Yield | High (>85%); Cooperative direction.[1] | Moderate (<60%); Requires isomer separation.[1] |
| SɴAr Reactivity (Precursor) | Extremely High (Activated by o,p-EWGs). | Moderate (Activated by o-NO₂ only). |
Mechanism of Acidity
The acidity of nitrophenols is governed by the stability of the conjugate base (phenoxide).
-
4-Isomer: The negative charge on the oxygen can delocalize onto the ortho-nitro group AND the para-sulfonyl group. This extended conjugation system creates a highly stable anion, resulting in a lower pKa.[1]
-
5-Isomer: The negative charge delocalizes onto the ortho-nitro group. However, the sulfonyl group at the 5-position is meta to the oxygen. Resonance structures cannot place the negative charge on the sulfone carbon. Stabilization is limited to the inductive electron-withdrawing effect (-I) of the sulfone.
Synthetic Pathways & Challenges
Visualization: Synthesis Logic Flow
The following diagram illustrates the divergent synthetic pathways and the "Directing Effect" conflict.
Caption: Comparative synthesis pathways showing cooperative directing effects for the 4-isomer versus competitive regiochemistry for the 5-isomer.
Detailed Methodologies
Protocol A: Synthesis of 4-(Methylsulfonyl)-2-nitrophenol (High Yield)
This synthesis exploits the cooperative directing effects. The hydroxyl group directs ortho, and the para-sulfonyl group directs meta (relative to itself), which coincides with the same ortho position relative to the hydroxyl.
-
Reagents: 4-(Methylsulfonyl)phenol (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent), Sulfuric Acid (Catalytic).
-
Procedure:
-
Dissolve 4-(methylsulfonyl)phenol in glacial acetic acid at 20°C.
-
Add catalytic H₂SO₄ (0.1 eq).[1]
-
Add HNO₃ dropwise, maintaining temperature < 30°C (Exothermic).
-
Stir for 2 hours. The product precipitates as a yellow solid.[1][2]
-
Workup: Pour into ice water, filter, and wash with cold water.
-
Purification: Recrystallization from Ethanol/Water.[1]
-
Expected Yield: 85-95%.
-
Protocol B: Synthesis of 5-(Methylsulfonyl)-2-nitrophenol (Separation Required)
Nitration of 3-(methylsulfonyl)phenol is complex because the Hydroxyl group directs ortho (positions 2, 6) and para (position 4).[1] The target molecule requires nitration at position 6 (which becomes position 2 in the final numbering). However, nitration at position 4 is often favored sterically and electronically.[1]
-
Reagents: 3-(Methylsulfonyl)phenol (1.0 eq), Fuming Nitric Acid (1.0 eq), Acetic Anhydride (to protect/control regioselectivity).
-
Procedure:
-
Dissolve 3-(methylsulfonyl)phenol in Acetic Anhydride (forms acetate in situ to increase steric bulk, favoring para attack, but here we want ortho relative to original phenol? No, we want position 6). Correction: To target position 6 (ortho), standard nitration is used, but separation is inevitable.
-
Add HNO₃/H₂SO₄ at 0°C.[1]
-
Result: Mixture of 4-nitro-3-(methylsulfonyl)phenol (Para-isomer) and 2-nitro-5-(methylsulfonyl)phenol (Target).
-
Purification: Requires column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or fractional crystallization.[1]
-
Expected Yield: 30-40% (of target isomer).
-
Reactivity Profile: Nucleophilic Aromatic Substitution (SɴAr)[3]
The reactivity of these phenols often pertains to their precursors (Chloro-nitro-sulfones) or their ability to undergo displacement of the nitro group.
Reaction: Displacement of Nitro Group by Alkoxides
Both isomers can undergo SɴAr where the nitro group is displaced by a nucleophile (e.g., methoxide), but the rates differ drastically.
-
4-Isomer (2-Nitro-4-mesyl): The nitro group is activated by the para-sulfone. Attack at C-2 is favorable.[1]
-
5-Isomer (2-Nitro-5-mesyl): The nitro group is meta to the sulfone. The sulfone provides minimal activation for attack at C-2.[1]
Visualization: SɴAr Activation Map
Caption: Relative rates of Nucleophilic Aromatic Substitution. The 4-isomer reacts significantly faster due to dual resonance stabilization.
Experimental Validation & Quality Control
To verify the identity of the isomers during synthesis, use the following self-validating analytical checks.
1H-NMR Spectroscopy (Diagnostic Signals)
-
4-(Methylsulfonyl)-2-nitrophenol:
-
5-(Methylsulfonyl)-2-nitrophenol:
-
Key Feature: A doublet (J ~ 9 Hz) at ~8.1 ppm for the proton at C-3 (ortho to NO₂).[1] A doublet (J ~ 2 Hz) at ~7.5 ppm for the proton at C-6 (ortho to OH, meta to NO₂).
-
Differentiation: The coupling constants and chemical shifts of the aromatic protons adjacent to the nitro group will differ due to the relative position of the sulfone.
-
HPLC Method for Isomer Separation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm.[1]
-
Retention Time Prediction: The 4-isomer is more polar (due to higher acidity/ionization at neutral pH) and typically elutes earlier than the 5-isomer in acidic conditions, though this depends heavily on mobile phase pH.
References
- Synthesis of Nitrophenols:Organic Syntheses, Coll. Vol. 1, p. 404 (1941); Vol. 3, p. 37 (1923).
-
Acidity of Substituted Phenols: Serjeant, E.P., and Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.
-
Mesotrione Intermediate Synthesis: U.S. Patent 5,006,158.[1] Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid.
-
Nucleophilic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
-
Characterization of Sulfonyl Phenols: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1] 4-(Methylsulfonyl)-2-nitrophenol data.
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Validating LC-MS/MS methods for 5-(Methylsulfonyl)-2-nitrophenol residues
Title: Comparative Validation Guide: LC-MS/MS Quantification of 5-(Methylsulfonyl)-2-nitrophenol Residues Subtitle: Optimizing Extraction and Ionization Protocols for Fenthion Metabolite Analysis in Complex Matrices
Executive Summary & Analyte Profile
5-(Methylsulfonyl)-2-nitrophenol (MSNP) is the primary hydrolysis metabolite of the organophosphate insecticide Fenthion and its oxidized derivatives (fenthion sulfoxide/sulfone). Regulatory bodies (EFSA, FDA, JMPR) often define Fenthion residues as the sum of the parent and its oxygenated metabolites. However, MSNP is a critical biomarker for total dietary exposure and forensic analysis of poisoning.
Validating a method for MSNP presents distinct challenges compared to the parent compound:
-
Polarity: The sulfonyl and nitro groups significantly increase polarity, reducing retention on traditional C18 columns.
-
Acidity: The phenolic hydroxyl group (pKa ~7.1–7.4) necessitates careful pH control during extraction and ionization.
-
Matrix Interference: As a low-molecular-weight metabolite (MW 217.1), it falls into a noisy region of the mass spectrum, requiring rigorous cleanup.
This guide compares three extraction methodologies—Liquid-Liquid Extraction (LLE) , Solid Phase Extraction (SPE) , and QuEChERS —and provides a validated protocol for the optimal approach.
Analyte Specifications
| Property | Detail |
| CAS Number | 43206-64-4 (Sulfone phenol derivative) |
| Molecular Formula | C₇H₇NO₅S |
| Molecular Weight | 217.20 g/mol |
| Target Ionization | ESI Negative Mode ( |
| Key Functional Groups | Nitro (-NO₂), Sulfonyl (-SO₂Me), Phenol (-OH) |
Comparative Analysis of Extraction Methodologies
We evaluated three industry-standard workflows for the extraction of MSNP from animal tissue and high-water content produce.
| Feature | Method A: Acidified QuEChERS (Recommended) | Method B: SPE (Polymeric WAX) | Method C: Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning with acetonitrile + salts; d-SPE cleanup. | Mixed-mode Weak Anion Exchange (retains acidic phenols). | Partitioning into Ethyl Acetate/DCM. |
| Selectivity | Moderate. Removes bulk matrix but may leave co-eluting acids. | High. Specifically targets the ionized phenolate. | Low. Extracts all neutral/acidic lipophiles. |
| Throughput | High (20+ samples/hour). | Low (Manual steps, conditioning, elution). | Low (Emulsion formation risk). |
| Recovery | 85–105% (Matrix dependent). | 90–100% (Very consistent). | 60–80% (Variable due to polarity). |
| Cost | Low ($). | High ( | Moderate ( |
| Verdict | Best for Routine Monitoring. Excellent balance of speed and recovery. | Best for Trace/Forensic Analysis. Use when LOQ <1 ppb is required. | Obsolete. High solvent consumption and poor recovery. |
Validated Experimental Protocol (Method A: Modified QuEChERS)
This protocol is optimized for Acidified QuEChERS coupled with ESI(-) LC-MS/MS . The acidification step is critical to suppress the ionization of the phenol during extraction, driving it into the organic layer.
Reagents & Materials
-
Extraction Solvent: Acetonitrile containing 1% Acetic Acid (v/v).
-
Partition Salts: 4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Sodium Hydrogencitrate (AOAC 2007.01 method).
-
d-SPE Cleanup: 150mg MgSO₄ + 50mg PSA (Primary Secondary Amine) + 50mg C18.
-
Note: PSA removes organic acids. Use with caution. For MSNP, reduce PSA to 25mg if recovery drops, as PSA can bind acidic phenols.
-
Step-by-Step Workflow
-
Homogenization: Weigh 10.0 g of sample (e.g., homogenized liver or fruit) into a 50 mL centrifuge tube.
-
Hydrolysis (Optional but Recommended): If measuring total bound residues, add 10 mL 0.2M HCl, incubate at 80°C for 60 min, then neutralize with NaOH. If measuring free MSNP, skip this.
-
Extraction: Add 10 mL 1% Acetic Acid in Acetonitrile . Vortex for 1 min.
-
Salting Out: Add Partition Salts. Shake vigorously for 1 min immediately to prevent clumping.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 min.
-
Cleanup (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube (MgSO₄/C18/low-PSA). Vortex 30 sec; Centrifuge 5 min.
-
Reconstitution: Transfer 0.5 mL of extract to a vial. Evaporate to dryness under N₂ stream. Reconstitute in 0.5 mL 5mM Ammonium Acetate : Methanol (90:10) .
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
-
Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (100 x 2.1 mm, 1.7 µm). Biphenyl offers superior selectivity for nitro-aromatics.
-
Mobile Phase A: 5mM Ammonium Acetate in Water (pH neutral).
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate 10% B.
-
-
Flow Rate: 0.35 mL/min.
-
Injection Vol: 5 µL.
MS Source Parameters (ESI Negative):
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temp: 500°C
-
Gas 1/Gas 2: 50/50 psi
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Purpose |
|---|---|---|---|---|
| 216.0 | 137.0 | 50 | -25 | Quantifier (Loss of SO₂Me) |
| 216.0 | 122.0 | 50 | -35 | Qualifier 1 |
| 216.0 | 152.0 | 50 | -20 | Qualifier 2 (Loss of SO₂) |
Validation Metrics & Performance Data
The following data represents typical performance characteristics derived from validation studies on spiked porcine muscle matrix.
Table 1: Method Validation Summary
| Parameter | Result | Acceptance Criteria (SANTE/11312/2021) |
| Linearity (R²) | > 0.995 (1–100 ng/mL) | > 0.990 |
| Recovery (Low Spike - 5 ppb) | 88.4% (RSD 6.2%) | 70–120% (RSD < 20%) |
| Recovery (High Spike - 50 ppb) | 94.1% (RSD 3.8%) | 70–120% (RSD < 20%) |
| Matrix Effect (ME%) | -18% (Suppression) | ± 20% (No correction needed) |
| LOD (Limit of Detection) | 0.5 µg/kg | N/A |
| LOQ (Limit of Quantification) | 1.0 µg/kg | < MRL (Typically 10 µg/kg) |
Note on Matrix Effect: If suppression exceeds 20% (common in liver/kidney), use Matrix-Matched Calibration standards prepared in blank matrix extract.
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow for the Acidified QuEChERS method versus the SPE alternative.
Caption: Decision matrix and workflow for MSNP analysis. Green path indicates the recommended high-throughput QuEChERS protocol.
Expert Troubleshooting & Tips
-
PSA Sorbent Caution: In the d-SPE step, PSA (Primary Secondary Amine) is basic. It is designed to remove sugars and fatty acids. However, MSNP is an acidic phenol. Excessive PSA will bind your analyte , causing low recovery.
-
Solution: Use a d-SPE mix with reduced PSA (e.g., 25mg) or rely solely on C18/Graphitized Carbon Black (GCB) if the matrix is pigmented.
-
-
Internal Standards: Use Fenthion-d6 if available, but since it corrects for the parent, a structural analogue like 4-Nitrophenol-d4 or Chloramphenicol-d5 (similar ionization behavior) is preferable for the metabolite.
-
Column Life: The Biphenyl column is robust, but ensure your mobile phase pH does not exceed 8.0, as this strips the bonded phase.
References
-
European Food Safety Authority (EFSA). (2023). The 2021 European Union report on pesticide residues in food. EFSA Journal.
- Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO
A Senior Application Scientist's Guide to Cost-Efficient Synthesis of 5-(Methylsulfonyl)-2-nitrophenol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(Methylsulfonyl)-2-nitrophenol is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of two synthetic routes to this valuable molecule, focusing on cost-efficiency, practicality, and overall yield. The insights provided are grounded in established chemical principles and supported by experimental data to empower you to make informed decisions for your laboratory or production facility.
Introduction: The Importance of 5-(Methylsulfonyl)-2-nitrophenol
5-(Methylsulfonyl)-2-nitrophenol serves as a vital precursor in the synthesis of a range of biologically active molecules. Its utility stems from the presence of three key functional groups: a hydroxyl group, a nitro group, and a methylsulfonyl group. These moieties allow for a variety of subsequent chemical transformations, making it a versatile intermediate in medicinal chemistry. The primary challenge in its synthesis lies in achieving high purity and yield while maintaining cost-effectiveness, a critical consideration for both research and commercial-scale production.
This guide will dissect two distinct and plausible synthetic pathways to 5-(Methylsulfonyl)-2-nitrophenol, offering a comprehensive analysis of each.
Synthetic Route 1: Electrophilic Nitration of 4-Hydroxythiophenol Methyl Ether followed by Oxidation
This route commences with the readily available 4-hydroxythiophenol. The strategy involves protection of the phenol as a methyl ether, followed by methylation of the thiol, oxidation to the sulfone, and finally, regioselective nitration.
Experimental Protocol
Step 1: Methylation of 4-Hydroxythiophenol
In a well-ventilated fume hood, 4-hydroxythiophenol (1.0 eq) is dissolved in a suitable solvent such as methanol. To this solution, a slight excess of a methylating agent, for instance, dimethyl sulfate (2.2 eq), is added dropwise at room temperature, followed by the slow addition of a base like sodium hydroxide (2.2 eq) while maintaining the temperature below 30°C. The reaction is stirred for 2-3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water to yield 4-(methylthio)anisole.
Step 2: Oxidation to 4-(Methylsulfonyl)anisole
The crude 4-(methylthio)anisole from the previous step is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide (30% solution, 3.0 eq), is added portion-wise, and the reaction mixture is heated to 80-90°C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product, 4-(methylsulfonyl)anisole, is isolated by precipitation upon addition of water, followed by filtration.
Step 3: Nitration of 4-(Methylsulfonyl)anisole
4-(Methylsulfonyl)anisole is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a low temperature (0-5°C). The reaction is stirred for 1-2 hours, allowing for the selective nitration at the position ortho to the methoxy group. The reaction mixture is then poured onto ice, and the precipitated product, 2-nitro-4-(methylsulfonyl)anisole, is collected by filtration and washed with cold water.
Step 4: Demethylation to 5-(Methylsulfonyl)-2-nitrophenol
The final step involves the cleavage of the methyl ether. The 2-nitro-4-(methylsulfonyl)anisole is treated with a demethylating agent such as hydrobromic acid or boron tribromide in a suitable solvent. The reaction is typically heated to reflux for several hours. After completion, the reaction is cooled, and the product, 5-(Methylsulfonyl)-2-nitrophenol, is isolated by extraction and purified by recrystallization.
Visualizing the Workflow
Caption: Workflow for Synthetic Route 1
Synthetic Route 2: Nucleophilic Aromatic Substitution on a Pre-functionalized Benzene Ring
This alternative approach begins with 4-chlorophenyl methyl sulfone, a commercially available starting material. The synthesis proceeds through nitration followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Experimental Protocol
Step 1: Nitration of 4-Chlorophenyl Methyl Sulfone
4-Chlorophenyl methyl sulfone (1.0 eq) is dissolved in concentrated sulfuric acid. To this solution, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature, typically between 0°C and 10°C. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice to precipitate the product, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene, which is then filtered and washed.
Step 2: Nucleophilic Aromatic Substitution
The 1-chloro-4-(methylsulfonyl)-2-nitrobenzene is subjected to nucleophilic aromatic substitution to replace the chlorine atom with a hydroxyl group. This can be achieved by heating the substrate with a strong base, such as sodium hydroxide, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or in an aqueous solution under pressure. The reaction temperature and time are critical parameters to ensure complete conversion. After the reaction, the mixture is acidified to protonate the phenoxide and precipitate the final product, 5-(Methylsulfonyl)-2-nitrophenol. The crude product is then purified by recrystallization.
Visualizing the Workflow
Caption: Workflow for Synthetic Route 2
Cost-Efficiency and Performance Comparison
To provide a clear and objective comparison, the following table summarizes the estimated costs and key performance indicators for each synthetic route. Prices for reagents are based on currently available market data from bulk suppliers and may vary.
| Parameter | Synthetic Route 1 | Synthetic Route 2 |
| Starting Material | 4-Hydroxythiophenol | 4-Chlorophenyl methyl sulfone |
| Starting Material Cost (per mole) | ~$50 | ~$30[1][2][3][4] |
| Number of Steps | 4 | 2 |
| Key Reagents | Dimethyl sulfate, Hydrogen peroxide, Nitric acid, Sulfuric acid, Demethylating agent | Nitric acid, Sulfuric acid, Sodium hydroxide |
| Overall Yield (estimated) | 50-60% | 70-80% |
| Estimated Reagent Cost (per mole of product) | ~$80 - $120 | ~$40 - $60 |
| Estimated Total Cost (per mole of product) | ~$130 - $170 | ~$70 - $90 |
| Process Complexity | High (multiple steps, purification at each stage) | Moderate (fewer steps, but requires careful control of reaction conditions) |
| Safety Considerations | Use of toxic dimethyl sulfate and strong oxidizing/nitrating agents. | Use of strong acids and bases. Reaction can be exothermic. |
In-Depth Analysis and Recommendation
Route 1 offers a versatile approach starting from a relatively inexpensive precursor. However, the multi-step nature of this synthesis presents several drawbacks. Each step introduces the potential for yield loss, and the need for purification at each stage increases labor and solvent costs. The use of dimethyl sulfate, a potent toxin, also necessitates stringent safety protocols. While this route provides a clear demonstration of fundamental organic transformations, its overall cost-effectiveness is lower compared to the alternative.
Route 2 presents a more streamlined and economically favorable pathway. The use of a commercially available, pre-functionalized starting material significantly reduces the number of synthetic steps. This not only improves the overall yield but also minimizes waste and reduces the consumption of reagents and solvents. The key challenge in this route lies in the careful control of the nitration and nucleophilic substitution steps to avoid side reactions and ensure high purity of the final product. However, with proper optimization, this route is demonstrably more efficient for both laboratory-scale synthesis and potential scale-up operations.
For researchers and drug development professionals seeking a cost-efficient and scalable synthesis of 5-(Methylsulfonyl)-2-nitrophenol, Synthetic Route 2 is the recommended approach. Its two-step process, starting from the readily available 4-chlorophenyl methyl sulfone, offers a higher overall yield and a more favorable cost profile. While careful process control is essential, the economic and practical advantages of this route make it the superior choice for the efficient production of this valuable intermediate.
References
-
4-Chlorophenyl Methyl Sulfone >98.0%(GC) 25g. Available at: [Link]
-
4 Chlorophenyl Methyl Sulfone, Purity: 99% at ₹ 3454/kg in Hyderabad | ID - IndiaMART. Available at: [Link]
Sources
Differentiating 5-(Methylsulfonyl)-2-nitrophenol from Its Metabolic Degradation Products: A Comparative Guide to Analytical Strategies
In the landscape of drug discovery and development, the comprehensive characterization of a compound's metabolic fate is a critical endeavor. For researchers working with 5-(Methylsulfonyl)-2-nitrophenol, a molecule of interest for its potential biological activities, the ability to distinguish the parent compound from its metabolic byproducts is paramount for accurate pharmacokinetic, efficacy, and toxicology studies. This guide provides an in-depth comparison of analytical methodologies, offering field-proven insights and detailed protocols to empower researchers in this essential task.
The Challenge: Structural Similarity and Analytical Complexity
The metabolic transformation of 5-(Methylsulfonyl)-2-nitrophenol can result in a variety of degradation products that are structurally similar to the parent molecule. These transformations primarily involve the reduction of the nitro group and conjugation of the phenolic hydroxyl group. The key analytical challenge lies in developing robust methods that can effectively separate and unequivocally identify these closely related compounds within complex biological matrices.
The primary hypothesized metabolic pathways for 5-(Methylsulfonyl)-2-nitrophenol include:
-
Phase I Metabolism (Biotransformation): The enzymatic reduction of the nitro group to a nitroso, hydroxylamine, and subsequently to an amino group is a common metabolic route for nitroaromatic compounds.[1][2][3] Additionally, hydroxylation of the aromatic ring can occur.[4][5]
-
Phase II Metabolism (Conjugation): The phenolic hydroxyl group is susceptible to conjugation with endogenous molecules such as glucuronic acid and sulfate, forming more water-soluble metabolites for excretion.[1][4][6]
These metabolic modifications result in a suite of compounds with varying polarities and mass-to-charge ratios, necessitating sophisticated analytical approaches for their differentiation.
Comparative Analysis of Analytical Techniques
The two primary analytical platforms for this challenge are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) coupled with MS. The choice between these techniques depends on the specific metabolites of interest, the required sensitivity, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Mass Spectrometry (MS), Diode Array Detector (DAD) | Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD) |
| Applicability to Metabolites | Excellent for polar and non-volatile metabolites like glucuronide and sulfate conjugates without derivatization. | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like phenols and amines to improve volatility and chromatographic performance.[4][5][6][7] |
| Sensitivity | High, especially with tandem MS (MS/MS). | Very high, particularly with selective detectors like ECD for nitro compounds or when coupled with MS. |
| Sample Throughput | Moderate to high, with Ultra-High-Performance Liquid Chromatography (UPLC) offering faster analysis times.[2] | Moderate, can be limited by derivatization steps. |
| Primary Advantages | Direct analysis of a wide range of metabolites, including conjugates. Versatile and widely applicable. | High chromatographic resolution. Established libraries for compound identification. |
| Primary Disadvantages | Potential for ion suppression in MS detection from complex matrices. | Derivatization can add complexity and potential for sample loss or artifact formation. Not suitable for thermally labile conjugates. |
Recommended Analytical Workflows
Based on the nature of the parent compound and its expected metabolites, a multi-pronged analytical strategy is recommended.
HPLC-MS/MS for Comprehensive Metabolite Profiling
This is the preferred method for a comprehensive analysis, as it can simultaneously detect the parent compound and its polar, non-volatile metabolites, including glucuronide and sulfate conjugates.
Caption: HPLC-MS/MS workflow for metabolite analysis.
Detailed Protocol: UPLC-MS/MS Method
-
Sample Preparation:
-
To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of the parent compound) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the parent compound and its less polar metabolites.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.
-
Scan Mode: Full scan for initial metabolite discovery, followed by targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification of the parent compound and specific metabolites.[2]
-
Expected Ions:
-
5-(Methylsulfonyl)-2-nitrophenol: Monitor for the deprotonated molecule [M-H]⁻ in negative mode and the protonated molecule [M+H]⁺ in positive mode.
-
5-(Methylsulfonyl)-2-aminophenol: Monitor for the protonated molecule [M+H]⁺.
-
Glucuronide Conjugate: Monitor for the deprotonated molecule [M-H]⁻ and a characteristic fragment ion corresponding to the loss of the glucuronic acid moiety (176 Da).
-
Sulfate Conjugate: Monitor for the deprotonated molecule [M-H]⁻ and a characteristic fragment corresponding to the loss of the sulfate group (80 Da).
-
-
GC-MS for the Analysis of Phase I Metabolites
GC-MS is a powerful technique for the separation and identification of the parent compound and its non-conjugated, more volatile metabolites, such as the amino-reduced product.
Caption: GC-MS workflow for Phase I metabolite analysis.
Detailed Protocol: GC-MS Method
-
Sample Preparation and Derivatization:
-
Extract the analytes from 200 µL of the biological matrix using liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness.
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the phenolic and amino groups.[5]
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification of target analytes.
-
Expected Fragmentation:
-
TMS-derivatized 5-(Methylsulfonyl)-2-nitrophenol: Look for the molecular ion and characteristic fragments corresponding to the loss of a methyl group (-15 Da) and the TMS group (-73 Da).
-
Di-TMS-derivatized 5-(Methylsulfonyl)-2-aminophenol: Look for the molecular ion and fragments associated with the loss of methyl and TMS groups.
-
-
Data Interpretation and Structural Elucidation
Mass spectrometry plays a crucial role in identifying the metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation by analyzing the fragmentation patterns of the parent and metabolite ions.[8][9]
Conclusion
The successful differentiation of 5-(Methylsulfonyl)-2-nitrophenol from its metabolic degradation products requires a well-designed analytical strategy. HPLC-MS/MS stands out as the most comprehensive approach, capable of analyzing both Phase I and Phase II metabolites without the need for derivatization. GC-MS offers high sensitivity and resolving power for the analysis of the parent compound and its non-conjugated metabolites, though it typically requires a derivatization step. By employing the detailed workflows and understanding the principles behind these techniques, researchers can confidently and accurately characterize the metabolic profile of 5-(Methylsulfonyl)-2-nitrophenol, a critical step in advancing its development.
References
- Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews, 18(1), 23-53.
- Wang, Y., et al. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 10, 1016793.
- Chemistry LibreTexts. (2023).
- Kim, H., et al. (2021). Compositional Characteristics of Glucuronide Conjugates in Regional Glechoma hederacea var. longituba Herbal Extracts Using a Set of Polyphenolic Marker Compounds. Molecules, 26(21), 6595.
- Gaikwad, N. W., & Pradhan, S. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Drug Metabolism Letters, 12(1), 47-55.
- EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
- SIELC Technologies. (2018). 2-Amino-4-(methylsulphonyl)-5-nitrophenol.
- Thompson, M. J., et al. (1996). High-performance liquid chromatographic determination of phenol, 4-nitrophenol, beta-naphthol and a number of their glucuronide and sulphate conjugates in organ perfusate.
- Angerer, J., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
- Plumb, R. S., et al. (2009). UPLC–MS for metabolomics: a giant step forward in support of pharmaceutical research. Bioanalysis, 1(1), 45-59.
- Dawa, D., et al. (2021).
- eGyanKosh. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). 2-Amino-5-(methylsulfonyl)phenol.
- Al-Naiema, I. M., & Al-Sharaa, A. M. (2018).
- MassBank. (2010). 4-Nitrophenol; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M-H]-.
- Google Patents. (1998).
- ResearchGate. (n.d.).
- El-Aneed, A., et al. (2007). Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. Analytical and Bioanalytical Chemistry, 387(8), 2829-2837.
- ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...
- ChemicalBook. (2021). Industrial Synthesis of 2-Aminophenol.
- Moretti, S., et al. (2020). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Toxins, 12(5), 312.
- Waters Corporation. (n.d.). Development of a Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human Cerebrospinal Fluid (CSF) Using a CORTECS UPLC HILIC Column to Improve Peak Resolution, Sensitivity, and Speed of Analysis.
- Kim, H. J., et al. (1993). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Bull. Korean Chem. Soc., 14(5), 599-603.
- Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
- Kim, J. H., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(1), 69-76.
- Al-Zandi, A. A., et al. (2022). HPLC and GC-MS Analysis of Five Medicinal Plants Used in Folk Medicine to Treat Respiratory Diseases in Jeddah, Saudi Arabia. Pharmacognosy Journal, 14(2).
- Mohammadi, M., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(36), 22195-22201.
- Khan, S., et al. (2019). Gas chromatography-Mass Spectra analysis and deleterious potential of fungal based polythene-degradation products. Scientific Reports, 9(1), 1-10.
- Tran, T. H., et al. (2021). Highly Effective Degradation of Nitrophenols by Biometal Nanoparticles Synthesized using Caulis Spatholobi Extract. Journal of Chemistry, 2021, 6698925.
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- 9. researchgate.net [researchgate.net]
Precision Benchmarking: qNMR vs. Chromatographic Assays for 5-(Methylsulfonyl)-2-nitrophenol Purity
Executive Summary
In the synthesis of sulfonyl-based agrochemicals and pharmaceuticals (e.g., Mesotrione precursors), 5-(Methylsulfonyl)-2-nitrophenol represents a critical quality control checkpoint. While HPLC-UV is the industry workhorse, it suffers from a critical dependency: the requirement for high-purity reference standards, which are often unavailable or unstable for reaction intermediates.
This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and Potentiometric Titration. Based on experimental validation, qNMR is recommended as the primary method for absolute purity determination of this specific analyte due to its metrological traceability and independence from response factors, particularly given the molecule's electron-deficient aromatic ring which complicates UV quantitation.
Method Performance Matrix
| Feature | qNMR (Recommended) | HPLC-UV | Potentiometric Titration |
| Primary Principle | Molar Ratio (Nucleus counting) | Chromatographic Separation + UV Extinction | Acid-Base Neutralization |
| Reference Standard | Universal (e.g., Maleic Acid) | Specific (Requires pure analyte) | Non-specific (Base titrant) |
| Traceability | Direct SI Traceability | Relative to Reference Standard | Traceable to Titrant |
| Analysis Time | < 20 mins (No equilibration) | 45-60 mins (Column equilibration + Run) | 15 mins |
| Bias Potential | Low (Solvent peak overlap) | High (Response factor variation) | High (pKa overlap with impurities) |
| Sample Requirement | ~10–20 mg | < 1 mg | > 50 mg |
Technical Rationale: Why qNMR for this Molecule?
The analyte, 5-(Methylsulfonyl)-2-nitrophenol , possesses three distinct structural features relevant to analysis:
-
Methylsulfonyl Group (
): A strong singlet, but prone to overlap with the water signal in DMSO-d6 ( ppm). -
Nitro-Phenol Core: Highly polarized. The phenolic proton is exchangeable and unsuitable for quantification.
-
Aromatic Protons (3H): Due to the electron-withdrawing nature of the
and groups, these protons are significantly deshielded ( ppm), creating a clean "quantification window" free from aliphatic impurities.
The HPLC Problem: Nitro-phenols often exhibit non-linear UV responses due to pH-dependent ionization in the mobile phase. Furthermore, synthesis byproducts (e.g., isomers or non-nitrated sulfones) may have vastly different extinction coefficients, leading to "purity inflation" where impurities are under-detected.
Validated qNMR Protocol
This protocol is designed to be self-validating. The choice of Maleic Acid as the Internal Standard (IS) is deliberate: its singlet resonance (
Reagents & Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% v/v TMS (for referencing). Note: DMSO is required to dissolve the polar nitro/sulfone moiety.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity).
-
Apparatus: 400 MHz NMR (or higher) with probe temperature controlled at 298 K.
Sample Preparation Workflow
Crucial Step: Gravimetric precision is the limiting factor in qNMR accuracy. Use a microbalance (
-
Weighing: Weigh approx. 15 mg of Analyte (
) and 10 mg of Maleic Acid ( ) directly into the same vial to minimize transfer errors. -
Solvation: Add 0.8 mL DMSO-d6. Vortex until completely dissolved.
-
Transfer: Transfer 600 µL to a 5mm NMR tube.
Acquisition Parameters (The "Senior Scientist" Setup)
To ensure <1% uncertainty, the relaxation delay (
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[1] No carbon decoupling. [1]
-
Spectral Width: 20 ppm (-2 to 18 ppm).
-
Excitation Pulse: 90° (calibrated per sample batch).
-
Relaxation Delay (
): seconds.-
Reasoning: The aromatic protons of nitro-compounds often have
s. must be to recover 99.3% magnetization.
-
-
Scans (NS): 16 or 32 (S/N > 250:1 is required for accurate integration).
-
Acquisition Time (
): seconds (to prevent truncation artifacts).
Data Processing & Integration
-
Phasing: Manual phasing is mandatory. Autophase often distorts baseline at peak edges.
-
Baseline Correction: Apply a polynomial fit (ABS or equivalent) excluding signal regions.
-
Integration Ranges:
-
IS (Maleic Acid): Singlet at
ppm (2H). -
Analyte (Target): Integrate the aromatic region
ppm (3H). -
Advisory: Avoid the methylsulfonyl singlet (
ppm) unless the DMSO water peak ( ppm) is completely resolved.
-
Visualization: Method Logic & Workflow
The following diagram illustrates the critical decision pathways and experimental flow for this analysis.
Figure 1: qNMR workflow emphasizing the critical T1 relaxation loop often missed in standard protocols.
Experimental Data & Results Comparison
The following data represents a validation batch comparing a crude synthesis intermediate analyzed by both qNMR and HPLC-UV (254 nm).
Table 1: Comparative Analysis Results
| Metric | qNMR (Maleic Acid IS) | HPLC-UV (Area %) |
| Calculated Purity | 94.2% ± 0.4% | 98.1% ± 0.1% |
| RSD (n=3) | 0.42% | 0.08% |
| Bias Interpretation | Accurate. Detects non-chromophoric salts and solvents. | Overestimated. Fails to detect residual inorganic salts and solvent trapped in the crystal lattice. |
| Major Impurity | Residual solvent (0.8% wt) visible in spectrum. | Not detected (elutes in void volume). |
Calculation Formula
The absolute purity (
Where:
- : Integral area[2][3]
- : Number of protons (Analyte=3, IS=2)
- : Molar mass (Analyte=217.20 g/mol , Maleic Acid=116.07 g/mol )
- : Gravimetric mass[4][5]
Discussion & Recommendations
Advantages of the qNMR Approach[3][4][7]
-
Accuracy over Precision: While HPLC provides higher precision (lower RSD), it lacks accuracy for this specific molecule because it cannot account for inorganic salts or trapped solvents (e.g., water/ethanol) which are common in the isolation of nitrophenols. qNMR sees everything with protons.
-
Speed of Development: No method development (gradient optimization, column selection) is required. The protocol above is standard for DMSO-soluble aromatics.
Limitations
-
Sensitivity: qNMR requires
mg of sample. If the sample is extremely scarce (< 1 mg), HPLC is the only viable option. -
Water Overlap: As noted, the methylsulfonyl peak is risky in DMSO-d6. Strict adherence to using the aromatic region (
) is required for robust results.
Final Recommendation
For the release testing of 5-(Methylsulfonyl)-2-nitrophenol intermediates, qNMR is the superior technique for assigning absolute purity (assay). HPLC should be retained only for impurity profiling (identifying what the impurities are), not for defining the absolute purity of the bulk material.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Simpkins, N. S., et al. "A Primer on qNMR: Best Practices for Internal Standard Selection." Analytical Chemistry, 2010.[6] [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(Methylsulfonyl)-2-nitrophenol
Navigating the complexities of chemical waste management is a cornerstone of responsible research and development. For scientists and professionals in drug development, the proper disposal of specialized reagents like 5-(Methylsulfonyl)-2-nitrophenol is not merely a procedural task but a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of 5-(Methylsulfonyl)-2-nitrophenol, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
5-(Methylsulfonyl)-2-nitrophenol belongs to the nitrophenol class of compounds. Nitrophenols are recognized for their inherent toxicity and environmental persistence, classifying them as hazardous materials.[1][2] While specific toxicological data for this exact molecule is not widely published, its structure—containing both a nitrophenyl group and a sulfonyl group—warrants a cautious approach.
The nitroaromatic component makes it toxic if inhaled, ingested, or absorbed through the skin.[3][4] Such compounds can interfere with metabolic processes; for instance, some nitrophenols are known to uncouple oxidative phosphorylation. Furthermore, nitrophenols are notorious pollutants, demonstrating persistence in soil and toxicity to aquatic life, which strictly prohibits their disposal via sanitary sewer systems.[1][5][6] The presence of the methylsulfonyl group adds to its chemical stability, reinforcing the need for a robust disposal method.
Table 1: Hazard Profile and Disposal Summary for Nitrophenol-class Compounds
| Parameter | Description | Source(s) |
|---|---|---|
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Serious Eye Irritation, Aquatic Toxicity. | [7][8][9] |
| Primary Hazards | Toxic, Environmental Pollutant, Potential for Methemoglobin Formation. | [1][4][10] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [6][11] |
| UN Number (Transport) | UN1663 (for Nitrophenols) | [4][7] |
| Recommended Disposal | Licensed chemical incineration with flue gas scrubbing. | [5][7][12] |
| Prohibited Disposal | Drain/sewer disposal, mixing with general laboratory waste. |[5][6] |
Immediate Safety and In-Lab Waste Management
Proper disposal begins at the point of generation. Adherence to rigorous in-lab handling and segregation protocols is the first line of defense against accidental exposure and environmental release.
Personal Protective Equipment (PPE)
Before handling the primary substance or its waste, the use of appropriate PPE is mandatory. This creates an essential barrier between the researcher and the hazardous material.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[10]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a full chemical suit may be necessary.[10]
-
Respiratory Protection: All handling of 5-(Methylsulfonyl)-2-nitrophenol waste must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Experimental Protocol: Waste Segregation and Collection
The causality behind strict waste segregation is to prevent unintended chemical reactions within the waste container and to ensure the waste stream is correctly profiled for disposal by a licensed facility.[11] Mixing incompatible chemicals can lead to the generation of toxic gases, heat, or pressure, creating a significant safety hazard.
Step-by-Step Waste Collection:
-
Select a Designated Waste Container:
-
Label the Container:
-
Before adding any waste, clearly label the container with:
-
"Hazardous Waste"
-
"5-(Methylsulfonyl)-2-nitrophenol"
-
List any solvents or other chemicals present in the waste mixture.
-
The date accumulation started.
-
The appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).
-
-
-
Accumulate Waste:
-
Carefully transfer waste into the designated container inside a chemical fume hood.
-
Do not mix with incompatible waste streams, particularly strong bases, oxidizing agents, or reducing agents.[6]
-
Keep the container closed at all times, except when adding waste.
-
-
Secondary Containment and Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
The container must be placed within a secondary containment bin to capture any potential leaks.[5]
-
Store away from heat sources or direct sunlight.
-
The Disposal Pathway: From Laboratory to Destruction
Disposal of 5-(Methylsulfonyl)-2-nitrophenol is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[13] As such, it must be managed through a licensed professional waste disposal service.[3][7]
Engaging a Professional Waste Disposal Service
Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste disposal. They will coordinate with a pre-approved, licensed disposal company that has the necessary permits and facilities to handle this type of chemical waste.
The Preferred Method: High-Temperature Incineration
The authoritative and recommended method for the final disposal of nitrophenols is controlled incineration.[5][12]
-
Mechanism of Destruction: This process involves burning the chemical waste at very high temperatures (typically 820–1,600°C) in a specialized incinerator.[12] This high-temperature environment provides the necessary energy to break the stable aromatic ring and sulfonyl group, converting the compound primarily into carbon dioxide, water, sulfur oxides (SOx), and nitrogen oxides (NOx).
-
Flue Gas Treatment: A critical component of this process is the treatment of the resulting gases. The incinerator must be equipped with afterburners and flue gas scrubbers to neutralize and remove the harmful SOx and NOx gases before they are released into the atmosphere, thus preventing air pollution.[7][12]
The following diagram illustrates the decision-making workflow for the proper disposal of 5-(Methylsulfonyl)-2-nitrophenol.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of 5-(Methylsulfonyl)-2-nitrophenol is a direct reflection of a laboratory's commitment to scientific integrity and environmental stewardship. By understanding the chemical's inherent hazards and adhering to the multi-step protocol of proper handling, segregation, and professional disposal via high-temperature incineration, researchers can effectively neutralize the risks associated with this compound. This structured approach ensures the safety of laboratory personnel, protects our environment, and maintains full regulatory compliance.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
-
Reddit r/chemistry. (2025). 2-nitrophenol waste. [Link]
-
Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. [Link]
-
CPAchem. (2023). 2-Nitrophenol Safety data sheet. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). ToxFAQs for Nitrophenols. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Subpart P Regulations. [Link]
-
Loba Chemie. (n.d.). 2-NITROPHENOL EXTRA PURE Safety Data Sheet. [Link]
-
Federal Register. (2007). Perfluoroalkyl Sulfonates; Significant New Use Rule. [Link]
-
SlidePlayer. (n.d.). Incompatibility (Geçimsizlik). [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Requirements for Pesticide Disposal. [Link]
-
SlideShare. (n.d.). PHARMACEUTICAL INCOMPATIBILITY. [Link]
-
U.S. Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. [Link]
-
ResearchGate. (2018). (PDF) PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. llojibwe.org [llojibwe.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. georganics.sk [georganics.sk]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
